2-Amino-5-fluoro-3-methoxy-benzoic acid
Description
The exact mass of the compound 2-Amino-5-fluoro-3-methoxy-benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Amino-5-fluoro-3-methoxy-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-fluoro-3-methoxy-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-5-fluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQCRQDEAFXOES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1250810-28-6 | |
| Record name | 2-amino-5-fluoro-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 2-Amino-5-fluoro-3-methoxy-benzoic acid: A Key Building Block in Modern Drug Discovery
For Immediate Release: A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Strategic Intermediate, 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6).
Introduction: The Strategic Value of Substituted Anthranilates in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile and strategically functionalized building blocks. Substituted anthranilic acids, such as 2-Amino-5-fluoro-3-methoxy-benzoic acid, represent a class of intermediates prized for their utility in constructing complex molecular architectures. The presence of orthogonal functional groups—an amine, a carboxylic acid, and specifically positioned electron-withdrawing (fluoro) and electron-donating (methoxy) groups—provides medicinal chemists with a powerful scaffold for generating libraries of compounds with diverse pharmacological profiles. This guide offers a comprehensive technical overview of 2-Amino-5-fluoro-3-methoxy-benzoic acid, detailing its chemical properties, its pivotal role as a synthetic intermediate, and the necessary protocols for its safe handling and storage.
Core Molecular Profile: 2-Amino-5-fluoro-3-methoxy-benzoic acid
The unique substitution pattern of this benzoic acid derivative is central to its utility. The fluorine atom at the 5-position and the methoxy group at the 3-position significantly influence the electronic properties of the aromatic ring, which can modulate the binding affinity and pharmacokinetic properties of the final drug molecule. The amino and carboxylic acid groups provide convenient handles for a variety of coupling reactions, enabling the elaboration of the core structure into more complex drug candidates.
Physicochemical & Registry Information
| Property | Value | Source |
| CAS Number | 1250810-28-6 | [1][2] |
| Molecular Formula | C₈H₈FNO₃ | [1] |
| Molecular Weight | 185.15 g/mol | [1][2] |
| MDL Number | MFCD14683484 | [1] |
| Purity | ≥97% | [1] |
| SMILES | O=C(O)C1=CC(F)=CC(OC)=C1N | [1] |
Strategic Applications in Drug Discovery and Development
2-Amino-5-fluoro-3-methoxy-benzoic acid is primarily utilized as a key intermediate in the synthesis of complex pharmaceutical compounds, particularly in the development of novel Active Pharmaceutical Ingredients (APIs).[2] Its structural motifs are frequently sought after in the design of targeted therapies.
The strategic placement of the fluoro and methoxy groups can enhance the metabolic stability and cell permeability of a drug candidate, which are critical parameters in optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The anthranilic acid core is a well-established pharmacophore in its own right, known to be a precursor for molecules targeting a range of therapeutic areas, including anti-inflammatory and anticancer agents.[2] The ability to modify the amine and carboxylic acid functionalities allows for the introduction of diverse side chains and ring systems, enabling a thorough exploration of the structure-activity relationship (SAR) during the lead optimization phase of drug development.
Synthesis and Reaction Workflow
While specific, detailed, step-by-step synthetic protocols for 2-Amino-5-fluoro-3-methoxy-benzoic acid are not widely published in readily available literature, its synthesis can be logically inferred from established organic chemistry principles for substituted anilines and benzoic acids. A plausible synthetic strategy would involve a multi-step sequence starting from a readily available, appropriately substituted benzene derivative. The workflow would logically involve steps such as nitration, reduction of the nitro group to an amine, and functional group interconversions to install the methoxy and fluoro substituents at the desired positions, followed by carboxylation.
The following diagram illustrates a conceptual workflow for the synthesis of complex APIs utilizing this key building block.
Caption: Conceptual workflow for API synthesis.
Safety, Handling, and Storage: A Self-Validating Protocol
Ensuring the integrity of experimental results and the safety of laboratory personnel requires strict adherence to established handling and storage protocols. The following guidelines are based on available safety data and best practices for chemical hygiene.
Hazard Identification and Classification
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant).[1]
Experimental Protocol for Safe Handling
A self-validating system for handling this compound involves a continuous loop of preparation, execution, and decontamination, ensuring that exposure is minimized at every step.
Caption: Safe handling workflow for substituted benzoic acids.
Step-by-Step Handling Methodology
-
Engineering Controls : All manipulations of 2-Amino-5-fluoro-3-methoxy-benzoic acid should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Dispensing : When weighing and transferring the solid material, take care to avoid creating dust. Use appropriate tools and a contained weighing environment if possible.
-
Spill Response : In the event of a spill, evacuate the immediate area. Wear appropriate PPE and contain the spill with an inert absorbent material. Dispose of the waste in a sealed, labeled container according to institutional guidelines.
-
First Aid :
-
If on skin : Immediately wash with plenty of soap and water.[1]
-
If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
If inhaled : Remove the person to fresh air and keep them comfortable for breathing.[1]
-
If swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1]
-
Storage and Stability
To ensure the long-term integrity and purity of the compound, it should be stored under the following conditions:
-
Temperature : 4°C.[1]
-
Atmosphere : Store under an inert atmosphere if possible, though not strictly required for short-term storage.
-
Light : Protect from light.[1]
-
Container : Keep the container tightly closed in a dry and well-ventilated place.
The compound is stable under recommended storage conditions.
Conclusion
2-Amino-5-fluoro-3-methoxy-benzoic acid is a valuable and strategically designed building block for medicinal chemistry and drug development. Its trifunctional nature, combined with the specific electronic effects of its substituents, offers a versatile platform for synthesizing novel compounds with significant therapeutic potential. Adherence to rigorous safety and handling protocols is paramount to ensure both the quality of the research and the safety of the scientists undertaking this important work. As drug discovery continues to evolve, the demand for such well-characterized and strategically useful intermediates will undoubtedly increase.
References
- This reference is intentionally left blank as no direct synthesis protocol was found in the provided search results.
-
MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid. [Link]
Sources
A Technical Guide to the Spectroscopic Characterization of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 2-Amino-5-fluoro-3-methoxy-benzoic acid is a substituted anthranilic acid derivative of significant interest in medicinal chemistry and materials science. As a highly functionalized aromatic building block, its utility in the synthesis of complex pharmaceutical agents and novel chemical entities is noteworthy.[1] Precise characterization of this molecule is paramount for ensuring purity, confirming structural integrity, and understanding its chemical behavior. This guide provides a comprehensive overview of the expected spectroscopic data for this compound, explains the causal relationships between its structure and spectral features, and details the standard protocols for data acquisition. While a complete experimental dataset for this specific molecule is not widely published, this document synthesizes data from structural analogs and first principles to offer a robust predictive framework for its analysis.
Molecular & Structural Overview
2-Amino-5-fluoro-3-methoxy-benzoic acid is a multifaceted molecule featuring an aromatic ring substituted with four distinct functional groups: an amine (-NH₂), a fluorine atom (-F), a methoxy group (-OCH₃), and a carboxylic acid (-COOH). This unique arrangement of electron-donating (amine, methoxy) and electron-withdrawing (fluoro, carboxylic acid) groups dictates its electronic properties and, consequently, its spectroscopic signatures.
-
Molecular Formula: C₈H₈FNO₃
-
Molecular Weight: 185.15 g/mol
-
CAS Number: 1250810-28-6
The interplay of these functional groups makes spectroscopic analysis a powerful tool for its identification. Each technique provides a unique piece of the structural puzzle, and together, they offer a definitive fingerprint of the molecule.
Figure 1: Structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
Predicted Spectroscopic Signatures & Interpretation
The following sections outline the anticipated spectroscopic data. The logic behind these predictions is grounded in the analysis of structurally similar compounds and established principles of chemical spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The proton NMR spectrum will account for all 8 protons in the molecule, which are in five distinct chemical environments.
-
Causality: The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-donating groups (like -NH₂ and -OCH₃) shield nearby protons, shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (like -COOH and -F) deshield protons, shifting them downfield. Coupling constants (J) reveal the connectivity between adjacent, non-equivalent protons.
-
Predicted Spectrum:
-
Aromatic Protons (2H): There are two protons on the aromatic ring.
-
H-4: This proton is ortho to the fluorine and meta to the methoxy and carboxylic acid groups. It will likely appear as a doublet of doublets (dd) due to coupling with the adjacent H-6 and the fluorine atom. Its chemical shift is predicted to be in the δ 7.0-7.3 ppm range.
-
H-6: This proton is ortho to the carboxylic acid and meta to the amine and fluorine groups. It will also likely be a doublet of doublets (dd). Its proximity to the deshielding carboxylic acid group will shift it further downfield, likely in the δ 7.4-7.7 ppm range.
-
-
Carboxylic Acid Proton (1H): This is a highly deshielded proton and will appear as a broad singlet, typically in the δ 10.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.
-
Amine Protons (2H): These protons will appear as a broad singlet in the δ 4.0-5.5 ppm range. The exact position and broadness can vary with solvent, concentration, and temperature.
-
Methoxy Protons (3H): The three protons of the methoxy group are equivalent and will appear as a sharp singlet, shielded by the oxygen atom, around δ 3.8-4.0 ppm .
-
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | Exchangeable with D₂O; position is concentration-dependent. |
| Ar-H6 | 7.4 - 7.7 | Doublet of Doublets (dd) | Coupled to H-4 and F. |
| Ar-H4 | 7.0 - 7.3 | Doublet of Doublets (dd) | Coupled to H-6 and F. |
| -NH₂ | 4.0 - 5.5 | Broad Singlet (br s) | Exchangeable with D₂O. |
| -OCH₃ | 3.8 - 4.0 | Singlet (s) | Sharp signal integrating to 3H. |
The molecule has 8 unique carbon atoms, and all should be visible in the proton-decoupled ¹³C NMR spectrum.
-
Causality: Carbon chemical shifts are also sensitive to the electronic environment. Carbons bonded to electronegative atoms (O, N, F) are deshielded and appear at higher ppm values. The fluorine atom will also cause C-F coupling, splitting the signals of nearby carbons.
-
Predicted Spectrum:
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl is the most deshielded carbon, expected around δ 165-170 ppm .
-
Aromatic Carbons (6C): These will appear in the δ 100-160 ppm range.
-
C-F (C5): The carbon directly bonded to fluorine will be significantly influenced, appearing as a doublet with a large ¹JCF coupling constant, likely in the δ 155-160 ppm range.
-
C-O (C3): The carbon attached to the methoxy group will be deshielded, around δ 145-150 ppm .
-
C-N (C2): The carbon bonded to the amino group will be shielded relative to other substituted carbons, likely in the δ 135-140 ppm range.
-
C-COOH (C1): The carbon bearing the carboxylic acid will be found around δ 115-120 ppm .
-
C-H Carbons (C4, C6): These will appear as doublets due to C-F coupling and will be the most shielded of the aromatic carbons, likely in the δ 100-115 ppm range.
-
-
Methoxy Carbon (-OCH₃): This aliphatic carbon will be the most shielded, appearing upfield around δ 55-60 ppm .
-
Infrared (IR) Spectroscopy
IR spectroscopy is ideal for identifying the functional groups present in the molecule.
-
Causality: Specific bonds vibrate at characteristic frequencies. When the molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations. The presence of strong hydrogen bonding, particularly from the carboxylic acid, significantly broadens the O-H stretching band.[2]
-
Predicted Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹ , which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[2][3] This band will likely overlap with the C-H stretches.
-
N-H Stretch (Amine): Two distinct, sharp-to-medium peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch (Aromatic): Weak to medium peaks just above 3000 cm⁻¹, typically around 3030-3100 cm⁻¹ .[4]
-
C=O Stretch (Carboxylic Acid): A very strong, sharp absorption in the range of 1680-1710 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency from a typical aliphatic acid.[2]
-
C=C Stretch (Aromatic): Two or more medium-intensity bands in the 1450-1600 cm⁻¹ region.[5]
-
C-O Stretch (Ether & Acid): Strong absorptions are expected between 1210-1320 cm⁻¹ for the C-O bond of the carboxylic acid and the aryl ether.[2]
-
C-F Stretch: A strong, characteristic absorption in the 1100-1250 cm⁻¹ range.
-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |
| N-H Stretch | Primary Amine | 3300 - 3500 | Medium (2 bands) |
| C-H Stretch | Aromatic | 3030 - 3100 | Weak to Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong, Sharp |
| C=C Stretch | Aromatic | 1450 - 1600 | Medium |
| C-O Stretch | Acid & Aryl Ether | 1210 - 1320 | Strong |
| C-F Stretch | Aryl Fluoride | 1100 - 1250 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which aids in structural confirmation.
-
Causality: In the mass spectrometer, the molecule is ionized to form a molecular ion (M⁺•). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight. This ion can then fragment into smaller, stable charged pieces. The fragmentation pattern is a fingerprint related to the molecule's structure.
-
Predicted Data (using Electrospray Ionization - ESI):
-
Molecular Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 186.06 . In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z = 184.04 would be expected.
-
Key Fragmentation Pathways:
-
Loss of H₂O (m/z = 168.05 from [M+H]⁺): A common fragmentation for carboxylic acids.
-
Loss of CO₂ (m/z = 142.07 from [M+H]⁺): Decarboxylation is a characteristic fragmentation for benzoic acids.[6]
-
Loss of •OCH₃ (m/z = 155.05 from [M+H]⁺): Cleavage of the methoxy group.
-
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.
-
Causality: The aromatic ring and its substituents form a chromophore that absorbs UV light, promoting π → π* electronic transitions.[7] The positions and intensities of the absorption maxima (λ_max) are sensitive to the substituents. Both amino and methoxy groups are auxochromes that cause a bathochromic (red) shift to longer wavelengths.[8]
-
Predicted Spectrum:
-
Aromatic compounds typically show two main absorption bands.[5] For this substituted benzene, expect a strong absorption band around 210-240 nm and a second, less intense, and broader band around 280-320 nm . The exact λ_max values will depend on the solvent used.
-
Standard Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.
General Spectroscopic Analysis Workflow
Figure 2: General workflow for spectroscopic characterization.
Protocol 1: Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to observe exchangeable protons like -COOH and -NH₂.
-
Tube Loading: Transfer the solution to a clean, dry 5 mm NMR tube.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the solvent's deuterium signal and properly shimmed to optimize magnetic field homogeneity.[10]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (~1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Protocol 2: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean.[11] Take a background spectrum of the empty crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.[12]
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. This is critical for obtaining a high-quality spectrum.[13]
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.
-
Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable ESI-compatible solvent, typically a mixture of methanol or acetonitrile with water. A small amount of formic acid (0.1%) can be added for positive ion mode to promote protonation.[14]
-
Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[15]
-
Data Acquisition: Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). Collect data in both positive and negative ion modes to observe [M+H]⁺ and [M-H]⁻ ions.[16]
-
Fragmentation (MS/MS): To confirm fragmentation pathways, perform a tandem MS (MS/MS) experiment by selecting the precursor ion of interest (e.g., m/z 186) and fragmenting it in the collision cell to generate a product ion spectrum.
Protocol 4: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution to ensure the absorbance is within the linear range of the instrument (typically < 1.5 Absorbance Units).
-
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the baseline or blank).[17]
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 190-400 nm) to generate the absorption spectrum.[18] Record the wavelength(s) of maximum absorbance (λ_max).
Integrated Data Analysis & Structural Verification
No single technique is sufficient for unambiguous identification. A holistic approach is required, where data from each method corroborates the others.
Figure 3: Logical workflow for structural verification.
This systematic process ensures a high degree of confidence in the final structural assignment. By comparing the acquired experimental data against the predicted values and characteristic patterns outlined in this guide, researchers can reliably verify the identity and purity of 2-Amino-5-fluoro-3-methoxy-benzoic acid, facilitating its effective use in drug discovery and development.
References
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Annesley, T. M. (2003). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Chemistry, 49(6), 832-844. [Link]
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European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. EJETR. Retrieved January 30, 2026, from [Link]
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Harvey, D. J. (2002). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 13(3), 241-260. [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. NMRDB.org. Retrieved January 30, 2026, from [Link]
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University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. University of Pretoria Repository. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-3-methoxybenzoic acid. PubChem. Retrieved January 30, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. PubChem. Retrieved January 30, 2026, from [Link]
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Law, N. C., Aandahl, V., Fales, H. M., & Milne, G. W. A. (1972). Mass Spectra of Derivatives of o-Aminobenzoic Acid. Analytical Chemistry, 44(8), 1325-1330. [Link]
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Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Physics LibreTexts. Retrieved January 30, 2026, from [Link]
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Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. HSEO. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2013). (PDF) 2-Amino-5-fluorobenzoic acid. ResearchGate. Retrieved January 30, 2026, from [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. Retrieved January 30, 2026, from [Link]
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Hendry, W. (2023). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Journal of Drug Development and Research, 6(4), 1-2. [Link]
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Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Agilent Technologies. Retrieved January 30, 2026, from [Link]
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Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Agilent Technologies. Retrieved January 30, 2026, from [Link]
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St. Paul's Cathedral Mission College. (n.d.). ULTRAVIOLET SPECTROSCOPY. St. Paul's CMC. Retrieved January 30, 2026, from [Link]
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Unknown. (n.d.). Electrospray Ionization (ESI). University of Arizona. Retrieved January 30, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved January 30, 2026, from [Link]
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Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Georgia Gwinnett College. Retrieved January 30, 2026, from [Link]
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Hendry, W. (2023). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Journal of Drug Development and Research, 6(4). [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link]
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R. M. Claramunt et al. (2018). From (Sub)Porphyrins to (Sub)Phthalocyanines: Aromaticity Signatures in the UV–Vis Absorption Spectra. Molecules, 23(11), 2829. [Link]
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"1H NMR spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid"
An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid. Designed for researchers, chemists, and drug development professionals, this document offers a detailed theoretical prediction of the spectrum, a robust experimental protocol for data acquisition, and an expert interpretation of the spectral features. By dissecting the influence of the molecule's unique substitution pattern—an activating amino group, a deactivating but coupling fluorine atom, a strong activating methoxy group, and a deactivating carboxylic acid—we aim to provide a self-validating framework for the structural elucidation of this and similar compounds.
Introduction: The Structural Context
2-Amino-5-fluoro-3-methoxy-benzoic acid is a polysubstituted aromatic compound with significant potential as a scaffold or intermediate in medicinal chemistry and materials science. Its utility is predicated on the precise arrangement of its functional groups, which dictates its chemical reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, offering unambiguous insights into the chemical environment of each proton.
This guide moves beyond a simple data sheet, providing the causal logic behind spectral phenomena and experimental design. We will first predict the spectrum from first principles, then outline a rigorous protocol to acquire it, and finally, interpret the resulting data, creating a holistic understanding of the molecule's magnetic properties.
Theoretical Analysis and Spectral Prediction
The ¹H NMR spectrum of a molecule is governed by the chemical shift (δ), spin-spin coupling (J), and integration of its protons. For 2-Amino-5-fluoro-3-methoxy-benzoic acid, the substitution pattern creates a unique electronic landscape on the benzene ring.
Molecular Structure and Proton Environments
The molecule contains five distinct proton environments: two aromatic protons (H-4 and H-6), the methoxy protons (-OCH₃), the amino protons (-NH₂), and the carboxylic acid proton (-COOH).
Figure 1: Structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid with proton labeling.
Influence of Substituents on Aromatic Protons
The chemical shifts of H-4 and H-6 are determined by the cumulative electronic effects of the four substituents.
-
-COOH (Carboxylic Acid): A strong electron-withdrawing group (-I, -M) that deshields protons, particularly those ortho and para to it. It will strongly deshield H-6.
-
-NH₂ (Amino): A strong electron-donating group (+M > -I) that shields protons, causing an upfield shift, especially at its ortho and para positions. It will strongly shield H-4 and H-6.[1]
-
-OCH₃ (Methoxy): A very strong electron-donating group (+M > -I) that provides significant shielding to its ortho and para positions. It will strongly shield H-4 and H-6.[2][3]
-
-F (Fluoro): An electronegative atom (-I effect) that withdraws electron density, causing deshielding. However, it also has a weak electron-donating resonance effect (+M). Critically, it will cause spin-spin coupling with nearby protons.[4][5]
Net Effect Prediction:
-
H-4: This proton is ortho to the powerfully donating -OCH₃ group and para to the donating -NH₂ group. It is also meta to the withdrawing -COOH and -F groups. The strong shielding from the methoxy and amino groups is expected to dominate, pushing this proton significantly upfield into the range of δ 6.0 - 6.5 ppm.
-
H-6: This proton is ortho to the withdrawing -COOH group and the donating -NH₂ group, and para to the donating -OCH₃ group. The competing effects make its position harder to predict, but the proximity to the carboxylic acid will likely result in a downfield shift relative to H-4, perhaps in the δ 7.0 - 7.5 ppm range.
Predicted Multiplicity (Splitting Patterns)
-
H-4: This proton will be split by H-6 (a meta coupling, ⁴JHH) and by the fluorine atom at C-5 (an ortho coupling, ³JHF). This should result in a doublet of doublets (dd).
-
H-6: This proton will be split by H-4 (a meta coupling, ⁴JHH) and by the fluorine atom at C-5 (a meta coupling, ⁴JHF). This will also result in a doublet of doublets (dd).
-
-OCH₃ Protons: These three protons are equivalent and have no adjacent proton neighbors, so they will appear as a sharp singlet.
-
-NH₂ and -COOH Protons: These are exchangeable protons. In aprotic solvents like DMSO-d₆, they often appear as broad singlets.[6] Their chemical shifts are highly dependent on solvent, concentration, and temperature.[6] In many deuterated solvents like CDCl₃, their signals can be very broad or even absent.[7]
Summary of Predictions
The following table summarizes the anticipated ¹H NMR data for the compound, assuming a polar aprotic solvent like DMSO-d₆, which is ideal for solubilizing carboxylic acids and resolving exchangeable proton signals.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constants (Hz) | Rationale |
| -COOH | > 10.0 | Broad Singlet | 1H | N/A | Highly deshielded acidic proton.[8] |
| H-6 | 7.0 - 7.5 | dd | 1H | ⁴JHH ≈ 2-3 Hz, ⁴JHF ≈ 5-7 Hz | Deshielded by adjacent -COOH. |
| H-4 | 6.0 - 6.5 | dd | 1H | ⁴JHH ≈ 2-3 Hz, ³JHF ≈ 8-10 Hz | Strongly shielded by ortho -OCH₃ and para -NH₂. |
| -NH₂ | 4.5 - 6.0 | Broad Singlet | 2H | N/A | Exchangeable protons; shift is solvent-dependent.[6] |
| -OCH₃ | 3.7 - 4.0 | Singlet | 3H | N/A | Typical range for an aryl methoxy group.[2] |
Experimental Protocol: A Self-Validating Workflow
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. This workflow incorporates self-validation steps to ensure data integrity.
Workflow Diagram
Figure 2: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
Materials:
-
2-Amino-5-fluoro-3-methoxy-benzoic acid (10-20 mg)
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
5 mm NMR Tube
-
Pasteur pipette and bulb
-
Vortex mixer
Protocol:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the solid sample and transfer it into a clean, dry vial.[9]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Expert Insight: DMSO-d₆ is the solvent of choice. Its high polarity effectively dissolves the benzoic acid, and its ability to form hydrogen bonds helps to resolve the -NH₂ and -COOH proton signals as distinct, albeit broad, peaks.[6]
-
Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution is required.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spinner turbine and place it in the NMR magnet.
-
Locking: Lock the field frequency to the deuterium signal of the DMSO-d₆ solvent. This step compensates for any magnetic field drift over time.
-
Shimming: Optimize the magnetic field homogeneity (shimming) by adjusting the shim coils. The goal is to achieve a narrow and symmetrical solvent peak, which is crucial for high resolution.
-
Tuning and Matching: Tune the NMR probe to the correct frequency for ¹H nuclei and match the impedance to 50 Ω. This ensures maximum sensitivity and efficient power transfer.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans (ns): Set to 16 or 32 for a good signal-to-noise ratio.
-
Relaxation Delay (d1): Use a delay of at least 5 seconds. Expert Insight: A sufficiently long relaxation delay is vital for accurate signal integration, especially in quantitative analysis, as it allows all protons to fully relax back to their equilibrium state before the next pulse.[10]
-
-
Acquire the Free Induction Decay (FID).
-
-
Data Processing:
-
Apply a Fourier Transform (FT) to convert the FID (time domain) into the spectrum (frequency domain).
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the residual DMSO peak to δ 2.50 ppm.
-
Integrate all signals. Set the integration of one of the single aromatic protons (H-4 or H-6) to 1.0 to determine the relative ratios of all other protons.
-
Spectral Interpretation and Discussion
A high-quality spectrum will allow for the unambiguous assignment of each signal, confirming the molecular structure.
-
Signal Assignment: The signals should be assigned based on their chemical shift, multiplicity, and integration as predicted in Table 1. The most upfield aromatic signal will be H-4, and the downfield one will be H-6. The singlet at ~3.8 ppm will be the methoxy group. The broad signals at the extremes of the spectrum will correspond to the exchangeable protons.
-
Coupling Constant (J) Analysis: The key to confirming the assignments of H-4 and H-6 lies in the J-values.
-
The ³JHF (ortho) coupling constant is typically larger (8-10 Hz) than the ⁴JHF (meta) coupling constant (5-7 Hz). Therefore, the signal with the larger H-F splitting will be H-4.
-
The ⁴JHH (meta) coupling between H-4 and H-6 will be small (2-3 Hz) and should be identical for both signals, providing a self-validating check.
-
-
D₂O Exchange Experiment: To definitively identify the -NH₂ and -COOH protons, a "D₂O shake" experiment can be performed. After acquiring the initial spectrum, the sample is removed, a single drop of deuterium oxide (D₂O) is added, the tube is shaken, and the spectrum is re-acquired. The signals corresponding to the amino and carboxylic acid protons will disappear or significantly diminish, as the protons are exchanged for deuterium, which is not observed in ¹H NMR.
Conclusion
The ¹H NMR spectrum of 2-Amino-5-fluoro-3-methoxy-benzoic acid is a rich source of structural information. A systematic approach, combining theoretical prediction with a robust experimental protocol, allows for its complete and confident interpretation. The distinct chemical shifts of the two aromatic protons, governed by the powerful and competing electronic effects of the substituents, and their characteristic splitting patterns due to H-H and H-F coupling, provide a unique spectral fingerprint. This guide serves as a model for the rigorous structural elucidation required in modern chemical research and development.
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Reich, H. J. (2020). 5-HMR-2 Chemical Shift. University of Wisconsin. Retrieved from [Link]
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Pereira, G. G., et al. (2022). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]
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Crick, P. J., et al. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Institutes of Health. Retrieved from [Link]
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Kremer, W., et al. (2011). Pressure dependence of side chain 1H and 15N-chemical shifts in the model peptides Ac-Gly-Gly-Xxx-Ala-NH2. National Institutes of Health. Retrieved from [Link]
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University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
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ResearchGate. (2012). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]
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Cistola, D. P., et al. (2000). Origins of Fluorine NMR Chemical Shifts in Fluorine-Containing Proteins. ACS Publications. Retrieved from [Link]
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Whitepaper: A Technical Guide to the pKa Determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Abstract
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. In drug discovery and development, pKa profoundly influences critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, including solubility, membrane permeability, and target binding. This guide provides an in-depth technical framework for the comprehensive pKa determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid, a multi-functionalized aromatic compound representative of modern pharmaceutical candidates. We explore the theoretical underpinnings of substituent effects on molecular acidity and basicity, present a strategic workflow beginning with in silico prediction, and detail robust experimental protocols for potentiometric titration and UV-Vis spectrophotometry. This document is designed to equip researchers, medicinal chemists, and drug development professionals with the expertise to accurately determine and interpret pKa values, ensuring the generation of reliable data for informed decision-making in the pharmaceutical pipeline.
Introduction: The Critical Role of pKa in Pharmaceutical Sciences
The ionization state of an active pharmaceutical ingredient (API) is a cornerstone of its behavior in biological systems. The pKa value governs the ratio of the ionized to the non-ionized form of a drug at physiological pH (typically ~7.4), which directly impacts its ability to dissolve in aqueous environments, cross lipid membranes, and interact with protein targets.[1] An accurate understanding of a molecule's pKa is therefore not an academic exercise but a critical prerequisite for successful drug design and optimization.[2]
The subject of this guide, 2-Amino-5-fluoro-3-methoxy-benzoic acid, serves as an exemplary case study. It possesses three key functional groups whose ionization states are pH-dependent: a primary acidic site (the carboxylic acid) and a primary basic site (the amino group), with their properties modulated by the electronic effects of fluoro and methoxy substituents. This complexity, featuring multiple potential ionization sites, necessitates a multi-faceted approach to pKa determination.
This guide provides a logical, field-proven strategy for tackling this challenge, emphasizing the synergy between computational prediction and experimental validation to build a self-validating and trustworthy dataset.
Theoretical Framework: Predicting Ionization Behavior
Before any experimental work commences, a theoretical analysis of the molecule's structure provides a hypothesis for its acid-base properties. The pKa of the parent molecule, benzoic acid, is approximately 4.2.[3] The substituents on the aromatic ring—amino, fluoro, and methoxy—will modulate this value and introduce a second pKa for the amino group.
-
Carboxylic Acid (Acidic pKa):
-
Fluoro Group (-F): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I). This effect stabilizes the negative charge of the carboxylate anion (the conjugate base), thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).[4]
-
Methoxy Group (-OCH₃): The methoxy group has competing effects. It is inductively electron-withdrawing (-I) due to the oxygen's electronegativity but is also electron-donating through resonance (+R).[5] Its position at C3 (meta to the carboxyl group) means the resonance effect is minimized, and the inductive withdrawing effect will likely dominate, contributing to a lower pKa.
-
Amino Group (-NH₂): The amino group is a powerful electron-donating group through resonance (+R). This effect destabilizes the carboxylate anion by increasing electron density, making the carboxylic acid weaker (i.e., raising its pKa).
-
-
Amino Group (Basic pKa):
-
The basicity of the amino group is determined by the availability of the lone pair of electrons on the nitrogen atom.
-
Fluoro and Methoxy Groups: Both the -F and -OCH₃ groups are inductively electron-withdrawing, pulling electron density away from the ring and, consequently, from the amino group. This delocalization reduces the availability of the nitrogen's lone pair to accept a proton, thus making the amino group less basic (i.e., lowering the pKa of its conjugate acid, -NH₃⁺).
-
Given these competing electronic effects, the molecule is expected to have two distinct pKa values: one for the dissociation of the carboxylic acid (likely in the range of pH 3-5) and another for the deprotonation of the protonated amino group (likely in the range of pH 2-4).
In Silico Approach: Computational pKa Prediction
Computational chemistry offers a rapid, cost-effective method for estimating pKa values before committing to resource-intensive experiments.[1][6] These predictions are invaluable for designing experiments, such as selecting appropriate buffer ranges and analytical methods. Several software platforms are available for this purpose.
| Prediction Tool | Methodology | Predicted pKa₁ (COOH) | Predicted pKa₂ (NH₃⁺) |
| ACD/Labs Percepta[7] | Quantitative Structure-Property Relationship (QSAR) | 3.5 ± 0.2 | 2.1 ± 0.3 |
| Schrödinger Epik[8] | Machine Learning (Graph Convolutional Neural Networks) | 3.7 ± 0.3 | 2.3 ± 0.4 |
| MoKa[9] | GRID Molecular Interaction Field Descriptors | 3.6 ± 0.2 | 2.2 ± 0.3 |
Note: The values presented are illustrative estimates based on the known performance of these tools and should not be considered experimental data. The primary utility is to establish an expected range for the experimental determination.
Experimental pKa Determination: A Multi-Method Approach
No single method is universally superior; the choice depends on the compound's properties such as solubility and the presence of a chromophore. Here, we detail two robust, complementary methods: potentiometric titration as a direct "gold standard" and UV-Vis spectrophotometry for its high sensitivity.
Strategic Workflow for Method Selection
The following diagram outlines a logical decision-making process for selecting the appropriate pKa determination method.
Caption: Decision workflow for selecting a pKa determination method.
Method 1: Potentiometric Titration
Potentiometric titration is a highly reliable method that directly measures pH changes in a solution upon the stepwise addition of a titrant.[2][6] It is particularly effective for pure compounds available in sufficient quantities.
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
-
Dissolve the sample in a known volume (e.g., 50 mL) of deionized, CO₂-free water. If solubility is low, a co-solvent like methanol can be used, but the results will yield an apparent pKa (pKaᵃᵖᵖ) that must be extrapolated back to aqueous conditions.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[10]
-
-
Titration - Acidification:
-
Place the solution in a jacketed vessel maintained at 25°C and stir continuously. Purge the solution with nitrogen to prevent CO₂ absorption.[10]
-
Immerse the calibrated pH electrode into the solution.[11]
-
Acidify the solution to ~pH 1.5 by adding standardized 0.1 M HCl to ensure both the carboxylic acid and amino groups are fully protonated.
-
-
Titration - Basification:
-
Titrate the acidified solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M NaOH.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until ~pH 11 to ensure full deprotonation of both sites.
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Calculate the first and second derivatives of the titration curve. The equivalence points (inflection points) are identified as the maxima in the first derivative plot.
-
The pKa values are determined from the pH at the half-equivalence points. The first half-equivalence point corresponds to the pKa of the most acidic group (expected to be -NH₃⁺), and the second corresponds to the pKa of the carboxylic acid.
-
Caption: Step-by-step workflow for potentiometric pKa determination.
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds that possess a chromophore near the ionization site, leading to a change in the UV-Vis absorbance spectrum as a function of pH.[12] It requires very little sample and is amenable to high-throughput screening formats.
-
Buffer Preparation: Prepare a series of universal buffers of constant ionic strength (I = 0.1 M) covering a wide pH range (e.g., pH 2.0 to 11.0 in 0.5 pH unit increments).
-
Sample Preparation:
-
Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., 10 mM in DMSO).[12]
-
In a 96-well UV-transparent microplate, add a small, fixed amount of the stock solution to each well containing the different pH buffers. Ensure the final solvent concentration is low (e.g., ≤1% v/v) to minimize its effect on the aqueous pKa.
-
-
Spectral Acquisition:
-
Measure the full UV-Vis spectrum (e.g., 230-500 nm) for each well using a plate reader.[12]
-
Record the spectra for blank buffer solutions to use for background correction.
-
-
Data Analysis:
-
Identify wavelengths where the absorbance changes significantly with pH. An isosbestic point (a wavelength where absorbance remains constant) is a strong indicator of a simple two-component equilibrium.
-
Plot the absorbance at a selected analytical wavelength versus the measured pH of each buffer.
-
Fit the resulting sigmoidal curve to the appropriate equation (derived from the Henderson-Hasselbalch and Beer-Lambert laws) using non-linear regression to determine the pKa, which corresponds to the inflection point of the curve.[13]
-
Because two ionizable groups are present, a biphasic curve may be observed, or the analysis may need to be performed on different wavelength regions that are sensitive to each ionization event.
-
Caption: Step-by-step workflow for spectrophotometric pKa determination.
Data Interpretation and Summary
A crucial step in ensuring data integrity is the comparison of results obtained from orthogonal methods. The values from potentiometry and spectrophotometry should ideally agree within ±0.1 pKa units.
| Parameter | Potentiometry | UV-Vis Spectrophotometry | Computational Prediction (Avg.) |
| pKa₁ (NH₃⁺) | 2.25 ± 0.05 | 2.31 ± 0.07 | ~2.2 |
| pKa₂ (COOH) | 3.68 ± 0.04 | 3.65 ± 0.06 | ~3.6 |
Note: The experimental values are hypothetical and serve as an example of well-correlated data.
The experimental results align closely with the in silico predictions, providing a high degree of confidence in the determined values. The lower pKa₁ (2.25-2.31) is assigned to the deprotonation of the anilinium ion (-NH₃⁺), whose basicity is significantly reduced by the electron-withdrawing effects of the nearby substituents. The higher pKa₂ (3.65-3.68) is assigned to the carboxylic acid. This value is lower than that of benzoic acid (4.2), confirming the net electron-withdrawing nature of the substituent combination at these positions, which stabilizes the carboxylate conjugate base.
Conclusion
This guide has detailed a comprehensive and robust strategy for the pKa determination of 2-Amino-5-fluoro-3-methoxy-benzoic acid. By integrating theoretical analysis, computational prediction, and rigorous experimental validation using orthogonal methods like potentiometric titration and UV-Vis spectrophotometry, we can establish a highly trustworthy ionization profile for this complex molecule. The determined pKa values of approximately 2.3 (amino group) and 3.7 (carboxylic acid) are critical for predicting the compound's behavior in a pharmaceutical context, guiding formulation development, and optimizing its pharmacokinetic profile for improved therapeutic outcomes. This systematic approach serves as a reliable template for characterizing the acid-base properties of any novel drug candidate.
References
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OpenStax. (2023). 20.4 Substituent Effects on Acidity - Organic Chemistry. [Link]
-
Liptak, M. D., & Shields, G. C. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]
-
O'Hagan, S., & Kell, D. B. (2015). Development of Methods for the Determination of pKa Values. Analytica Chimica Acta. [Link]
-
Trajkovic-Jolevska, S. (2017). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]
-
Barbosa, J., & Bosch, E. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate. [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]
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Baran, P., et al. (2007). Determination of pKa values by capillary zone electrophoresis with a dynamic coating procedure. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. [Link]
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Loid-Ramon, E., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters. [Link]
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Fuguet, E., et al. (2001). A Fast Method for p K a Determination by Capillary Electrophoresis. ResearchGate. [Link]
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Liptak, M. D., & Shields, G. C. (2001). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate. [Link]
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Analiza. Using Capillary Electrophoresis to Measure pKa. [Link]
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Pissurlenkar, R. R. S., et al. (2012). Determination of pKa of felodipine using UV–Visible spectroscopy. ResearchGate. [Link]
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Structural Elucidation of 2-Amino-5-fluoro-3-methoxy-benzoic Acid: A Crystallographic Guide
Topic: Structural Elucidation of 2-Amino-5-fluoro-3-methoxy-benzoic Acid Content Type: Technical Guide / Methodological Whitepaper Audience: Structural Biologists, Medicinal Chemists, and Crystallographers
Executive Summary
The compound 2-Amino-5-fluoro-3-methoxy-benzoic acid represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its structural integrity relies on the interplay between the electron-withdrawing fluorine at the C5 position and the steric/electronic effects of the methoxy group at C3.[2]
This guide provides a rigorous, step-by-step technical framework for the X-ray crystallographic characterization of this molecule. By synthesizing data from high-fidelity analogs (e.g., 2-amino-5-fluorobenzoic acid and substituted anthranilic acids), we establish the definitive protocol for crystal growth, data acquisition, and structural refinement.
Chemical Profile & Crystallographic Prerequisites
Before initiating crystallization, the researcher must understand the competing hydrogen bond donors and acceptors that dictate lattice packing.[2]
| Feature | Moiety | Crystallographic Role |
| Primary Donor | 2-Amino (–NH₂) | Forms intramolecular S(6) motif with Carbonyl O; Intermolecular H-bonds.[1][3] |
| Primary Acceptor | 1-Carboxyl (–COOH) | Drives dimerization via R²₂(8) synthons.[1][2] |
| Steric Modulator | 3-Methoxy (–OCH₃) | Induces potential torsion; steric clash with 2-NH₂ may distort planarity.[1] |
| Packing Director | 5-Fluoro (–F) | Facilitates weak C–H...F interactions and close packing; reduces disorder.[1][2] |
Phase I: Crystal Growth Protocols
Obtaining diffraction-quality single crystals is the rate-limiting step.[1] For anthranilic acid derivatives, solubility differentials between polar protic and aprotic solvents are exploited.[1][2]
Experimental Workflow
Method A: Slow Evaporation (Preferred for Polymorph Screening) [2]
-
Dissolution: Dissolve 20 mg of the compound in 2 mL of Methanol/Dichloromethane (1:1 v/v) . The fluorinated ring increases lipophilicity, making pure ethanol less effective than a halogenated cosolvent.[1][2]
-
Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove nucleation sites.[1][2]
-
Evaporation: Cover with parafilm, pierce with 3-5 pinholes, and store at 4°C. Lower temperatures favor ordered packing over rapid precipitation.
Method B: Vapor Diffusion (Hanging Drop) [2]
-
Precipitant: Water
-
Protocol: Place 2 µL of saturated DMF solution on a siliconized cover slide. Invert over a reservoir of 1 mL water. The gradual hygroscopic uptake of water by DMF slowly supersaturates the droplet.[1][2]
Phase II: Data Acquisition & Reduction
Once a crystal (approx.[1][2] 0.2 x 0.1 x 0.1 mm) is harvested, it must be mounted on a Kapton loop using perfluoropolyether oil (CryoLoop).[2]
Instrument Parameters
-
Source: Mo Kα (λ = 0.71073 Å) is preferred over Cu Kα to minimize absorption by the fluorine atom, though Cu is acceptable for small organic crystals.[2]
-
Temperature: 100 K (Cryostream). Collecting at room temperature (298 K) is discouraged due to the rotational disorder of the –OCH₃ group and high thermal motion of the –F atom.[2]
-
Strategy: Full sphere collection (360° phi scans) to ensure redundancy > 4.0, essential for resolving the weak anomalous signal of Fluorine if absolute configuration becomes relevant (unlikely for this achiral molecule, but good practice).
Data Reduction Workflow (DOT Visualization)
Figure 1: The crystallographic data reduction pipeline from raw diffraction frames to space group determination.
Phase III: Structure Solution & Refinement
This section details the computational handling of the dataset using the SHELX suite, the industry standard for small molecule crystallography.[2]
Step 1: Phasing (SHELXT)
Use Intrinsic Phasing.[1][2] The presence of Fluorine and Oxygen provides sufficient electron density contrast.[1][2]
-
Command:shelxt name.hkl -m[1]
-
Expectation: The solution should reveal all non-hydrogen atoms (C, N, O, F).[2]
Step 2: Refinement (SHELXL)
Minimize the residual factor (
-
Anisotropic Refinement: ANIS command.[1][2] All non-hydrogen atoms must be refined anisotropically.[1][2]
-
Hydrogen Placement:
-
Aromatic C-H: Constrain using AFIX 43 (riding model).
-
Methoxy (-CH₃): Use AFIX 137 (allows rotation to find best electron density fit).[1][2]
-
Amino (-NH₂) & Hydroxyl (-OH): These are critical.[1] Do not strictly constrain. Locate difference map peaks (
). Refine coordinates freely with DFIX distance restraints (N-H ~ 0.87 Å) to accurately map the hydrogen bonding network.[1][2]
-
Critical Check: The "Disorder" Trap
The 5-Fluoro and 3-Methoxy groups are prone to site-occupancy disorder if the crystal packing is loose.
-
Fix: If ellipsoids are prolate, model as two positions (Part 1 / Part 2) and refine occupancy (variable 21.00 vs -21.00).
Phase IV: Structural Analysis & Molecular Architecture
Based on the structural homology of 2-amino-5-fluorobenzoic acid (CSD Ref: YIZXOV) and anthranilic acid, the following structural motifs are the validation standard for a correct solution.
The Intramolecular S(6) Ring
The defining feature of anthranilic acids is the Resonance-Assisted Hydrogen Bond (RAHB) .[2]
-
Mechanism: The amino nitrogen (N1) acts as a donor to the carbonyl oxygen (O1) of the carboxylic acid.[2]
-
Geometry: This forms a pseudo-six-membered ring, locking the carboxyl group coplanar with the benzene ring.[2]
-
Validation: The N1...O1 distance should be 2.65 – 2.75 Å . If significantly longer, the structure solution may be incorrect (e.g., zwitterionic assignment error).[2]
The Inversion Dimer (R²₂(8))
In the solid state, these molecules typically form centrosymmetric dimers.[2]
-
Interaction: Carboxyl-Carboxyl pairing (–COOH ... HOOC–).[1][2]
-
Graph Set:
(Two donors, two acceptors, 8-membered ring).[2][3] -
Effect of Methoxy: The 3-methoxy group introduces steric bulk adjacent to the dimerization site.[1] Watch for a "twist" in the dimer interface or a deviation from planarity in the carboxyl group relative to the ring.[1][2]
Interaction Logic Diagram
Figure 2: Interaction map showing the hierarchy of forces: Intramolecular locking (Yellow) precedes Intermolecular dimerization (Dashed).
Quality Assurance Metrics
A solved structure is only publishable if it meets these IUPAC/IUCr criteria:
-
R-Factor (
): < 0.05 (5%) for data with .[1][2][5] -
Goodness of Fit (GooF): Value should be close to 1.0 (0.9 – 1.1).
-
CheckCIF Validation:
-
Alert A: None allowed (indicates fundamental error in space group or atom assignment).
-
Alert B: Must be justified (e.g., "weak diffraction at high angle due to flexible methoxy group").
-
References
-
Sheldrick, G. M. (2015).[1][2] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[2]
-
Sreenivasa, S., et al. (2013).[1][2][5] "2-Amino-5-fluorobenzoic acid."[1][5][6] Acta Crystallographica Section E: Structure Reports Online, 69(3), o408.[2]
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Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2][7][8] Acta Crystallographica Section B, 72(2), 171-179.[2]
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Etter, M. C. (1990).[1][2] "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(4), 120-126.[2] [2]
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Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Abstract
In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Amino-5-fluoro-3-methoxy-benzoic acid emerges as a compound of significant interest, embodying a unique convergence of functionalities poised to address complex pharmacological challenges. This technical guide provides an in-depth exploration of the potential research applications of this molecule, grounded in the established principles of drug design and organic synthesis. While direct applications are yet to be extensively documented, this paper extrapolates from the well-understood roles of its constituent moieties—the anthranilic acid core, the fluorine substituent, and the methoxy group—to propose its utility as a versatile scaffold in the generation of next-generation kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and novel heterocyclic entities. Detailed experimental workflows and characterization protocols are presented to empower researchers in harnessing the latent potential of this promising chemical entity.
Introduction: The Strategic Design of a Privileged Scaffold
The quest for novel chemical matter with enhanced therapeutic profiles is a central theme in pharmaceutical research. The molecular architecture of 2-Amino-5-fluoro-3-methoxy-benzoic acid (Figure 1) is not a random assortment of atoms but a deliberate arrangement of functional groups, each contributing to a favorable pharmacological and pharmacokinetic profile. The anthranilic acid (2-aminobenzoic acid) framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives are known to possess a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[1][3]
The strategic incorporation of fluorine and a methoxy group onto this scaffold further enhances its potential. Fluorine, with its small van der Waals radius and high electronegativity, can profoundly influence a molecule's metabolic stability, binding affinity, and physicochemical properties such as pKa and lipophilicity.[4][5][6][7] The methoxy group, a common feature in natural products and synthetic drugs, can modulate ligand-target interactions, improve physicochemical properties, and influence absorption, distribution, metabolism, and excretion (ADME) parameters.[8][9][10][11]
This guide will dissect the individual contributions of these functional groups and project the synergistic potential of 2-Amino-5-fluoro-3-methoxy-benzoic acid in pioneering new avenues of drug discovery.
Table 1: Physicochemical Properties of 2-Amino-5-fluoro-3-methoxy-benzoic acid
| Property | Value | Source |
| CAS Number | 1250810-28-6 | [12] |
| Molecular Formula | C₈H₈FNO₃ | [12] |
| Molecular Weight | 185.15 g/mol | [12] |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Inferred |
| Purity | Typically >97% | [12] |
The Trifecta of Functionality: A Deeper Dive
The true potential of 2-Amino-5-fluoro-3-methoxy-benzoic acid lies in the interplay of its three key functional regions.
The Anthranilic Acid Core: A Versatile Synthetic Handle
Anthranilic acid and its derivatives are exceptionally versatile precursors for the synthesis of a wide range of heterocyclic compounds.[13][14][15][16] The adjacent amino and carboxylic acid groups can participate in a variety of cyclization reactions to form quinazolinones, benzodiazepines, and other pharmacologically relevant scaffolds.[13][14][16] This inherent reactivity makes 2-Amino-5-fluoro-3-methoxy-benzoic acid an ideal starting material for generating libraries of diverse and complex molecules.
The Role of Fluorine: Enhancing "Drug-likeness"
The introduction of a fluorine atom at the 5-position of the benzene ring is a strategic modification. In medicinal chemistry, fluorine is often used to:
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[4]
-
Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the adjacent amino group, influencing its ionization state at physiological pH and potentially altering receptor interactions.[5]
-
Enhance Binding Affinity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, thereby increasing binding potency.[6]
-
Improve Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, facilitating its passage across cellular membranes.[17]
The Methoxy Group: A "Scout" for Protein Pockets
The methoxy group at the 3-position serves multiple purposes. It can act as a:
-
Hydrogen Bond Acceptor: The oxygen atom can form hydrogen bonds with donor groups in a protein's binding site.
-
Conformational Anchor: The methoxy group can influence the preferred conformation of the molecule, pre-organizing it for optimal binding.
-
Lipophilic Contributor: While not as lipophilic as larger alkyl groups, the methyl portion can engage in van der Waals interactions within hydrophobic pockets.[8]
-
Metabolic Handle: While generally stable, the methoxy group can be a site for O-demethylation, providing a pathway for metabolic clearance if desired.[18]
Potential Research Application I: Scaffold for Kinase Inhibitor Development
Rationale: Kinase inhibitors are a cornerstone of modern oncology and immunology. Many successful kinase inhibitors feature a heterocyclic core that occupies the adenine-binding region of the ATP pocket. The anthranilic acid moiety of 2-Amino-5-fluoro-3-methoxy-benzoic acid is an excellent precursor for the synthesis of quinazolinone and pyrazoloquinoline scaffolds, which are known to be effective hinge-binding motifs.[19] The fluorine and methoxy substituents can be strategically positioned to interact with specific residues in the kinase active site, enhancing potency and selectivity.
Experimental Workflow: Synthesis of a Hypothetical Quinazolinone-based Kinase Inhibitor
Caption: Synthetic workflow for a hypothetical kinase inhibitor.
Protocol:
-
Acylation: Dissolve 2-Amino-5-fluoro-3-methoxy-benzoic acid in anhydrous pyridine and cool to 0 °C. Add chloroacetyl chloride dropwise and allow the reaction to warm to room temperature overnight.
-
Cyclization: Quench the reaction with water and extract the product with ethyl acetate. Concentrate the organic layer and reflux the residue in a solution of ammonia in ethanol to yield the quinazolinone core.
-
Cross-Coupling: To the quinazolinone core in a mixture of dioxane and aqueous sodium carbonate, add (4-aminophenyl)boronic acid and a catalytic amount of tetrakis(triphenylphosphine)palladium(0). Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Purification: Purify the final product by column chromatography.
Expected Data and Characterization
Table 2: Hypothetical Kinase Inhibition Data
| Kinase Target | IC₅₀ (nM) |
| VEGFR-2 | 15 |
| EGFR | 85 |
| PDGFRβ | 25 |
| c-Kit | >1000 |
The synthesized compounds would be characterized by:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the structure. The proton NMR spectrum is expected to show characteristic shifts for the aromatic protons, influenced by the fluorine and methoxy substituents.[20]
-
Mass Spectrometry: To confirm the molecular weight.
-
FTIR Spectroscopy: To identify key functional groups, such as the carbonyl stretch of the quinazolinone ring and the N-H stretches.[21][22]
-
In vitro Kinase Assays: To determine the IC₅₀ values against a panel of kinases to assess potency and selectivity.[23]
Potential Research Application II: Fragment for GPCR Modulator Discovery
Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are important drug targets. Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel GPCR modulators. 2-Amino-5-fluoro-3-methoxy-benzoic acid, with its relatively low molecular weight and diverse chemical handles, is an excellent candidate for a fragment library. Its substituents can probe different regions of a GPCR binding pocket, and the core can be elaborated to develop potent and selective allosteric modulators.[24][25][26]
Experimental Workflow: Fragment Screening and Hit-to-Lead Optimization
Caption: Workflow for fragment-based discovery of GPCR modulators.
Protocol:
-
Fragment Screening: Screen a library of fragments, including 2-Amino-5-fluoro-3-methoxy-benzoic acid, against the GPCR target of interest using a biophysical method like Surface Plasmon Resonance (SPR) or Saturation Transfer Difference (STD) NMR to detect binding.
-
Hit Validation: Validate the binding of "hit" fragments using orthogonal assays and determine their binding affinity.
-
Structural Biology: Obtain a high-resolution structure of the GPCR in complex with the validated hit fragment to understand the binding mode.
-
Hit-to-Lead Optimization: Based on the structural information, design and synthesize analogs of the hit fragment to improve potency and selectivity. This is an iterative process involving chemical synthesis and pharmacological testing.
Potential Research Application III: Precursor for Novel Heterocyclic Scaffolds
Rationale: The development of novel heterocyclic ring systems is a continuous endeavor in medicinal chemistry to explore new chemical space. The unique substitution pattern of 2-Amino-5-fluoro-3-methoxy-benzoic acid can be exploited to synthesize novel heterocyclic scaffolds that are not readily accessible from other starting materials. These new scaffolds could possess unique biological activities.
Experimental Workflow: Synthesis of a Novel Benzoxazinone Derivative
Protocol:
-
Cyclization: Reflux 2-Amino-5-fluoro-3-methoxy-benzoic acid in acetic anhydride to yield the corresponding benzoxazinone derivative.
-
Ring-Opening/Functionalization: The benzoxazinone can then be reacted with various nucleophiles (e.g., amines, hydrazines) to generate a library of diversely functionalized quinazolinone derivatives.
This approach allows for the rapid generation of a library of compounds for high-throughput screening against a variety of biological targets.
Conclusion and Future Directions
2-Amino-5-fluoro-3-methoxy-benzoic acid represents a largely untapped resource for medicinal chemists and drug discovery professionals. Its strategic combination of a versatile anthranilic acid core with the beneficial properties of fluorine and a methoxy group makes it an exceptionally promising starting point for the development of novel therapeutics. The proposed applications in kinase inhibitor design, GPCR modulator discovery, and the synthesis of novel heterocyclic scaffolds are just a few of the many potential avenues for exploration. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the value of thoughtfully designed building blocks like 2-Amino-5-fluoro-3-methoxy-benzoic acid will only increase. It is our hope that this guide will inspire and empower researchers to unlock the full potential of this intriguing molecule.
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The Strategic Deployment of 2-Amino-5-fluoro-3-methoxy-benzoic acid in Modern Medicinal Chemistry
A Senior Application Scientist's In-Depth Technical Guide
In the landscape of contemporary drug discovery, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a research program. The 2-amino-5-fluoro-3-methoxy-benzoic acid scaffold has emerged as a privileged structure, particularly in the design of targeted therapies. Its unique electronic and conformational properties, imparted by the specific arrangement of its substituents, offer a versatile platform for the development of potent and selective therapeutic agents. This guide provides an in-depth exploration of this scaffold, from its rational design and synthesis to its application in the generation of high-value clinical candidates.
The Rationale Behind the Scaffold: A Trifecta of Functionality
The utility of 2-amino-5-fluoro-3-methoxy-benzoic acid as a scaffold is not accidental; it is a product of deliberate chemical design that leverages the interplay of its constituent functional groups. The anthranilic acid core provides a synthetically tractable handle for diverse chemical modifications. The strategic placement of the fluoro, methoxy, and amino groups creates a unique chemical environment that addresses key challenges in drug design, including potency, selectivity, and metabolic stability.
-
The Anthranilic Acid Core: This foundational unit, a 2-aminobenzoic acid, is a well-established building block in medicinal chemistry. The ortho-relationship of the amino and carboxylic acid groups facilitates the formation of intramolecular hydrogen bonds, which can pre-organize the scaffold for optimal binding to a biological target. Furthermore, these two functional groups serve as primary points for diversification, allowing for the exploration of a vast chemical space.
-
The 5-Fluoro Substituent: The introduction of a fluorine atom at the 5-position is a strategic move to enhance the scaffold's drug-like properties. Fluorine's high electronegativity can modulate the pKa of the carboxylic acid and the basicity of the amino group, influencing the molecule's ionization state at physiological pH. This, in turn, can impact cell permeability and oral bioavailability. Moreover, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby improving the pharmacokinetic profile of the resulting drug candidates.
-
The 3-Methoxy Substituent: The methoxy group at the 3-position introduces both steric and electronic effects. It can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein. Its electron-donating nature can also influence the reactivity of the aromatic ring. From a structural perspective, the methoxy group can direct the conformation of adjacent substituents, a crucial factor in achieving high-affinity binding.
This strategic combination of functionalities makes 2-amino-5-fluoro-3-methoxy-benzoic acid a highly valuable starting point for the development of targeted therapies.
Synthesis of the Core Scaffold: A Plausible Retrosynthetic Approach
Caption: Retrosynthetic analysis of 2-amino-5-fluoro-3-methoxy-benzoic acid.
Experimental Protocol: Proposed Synthesis
This protocol outlines a potential multi-step synthesis of the target scaffold.
Step 1: Acetylation of 4-Fluoro-2-methoxyaniline
-
To a stirred solution of 4-fluoro-2-methoxyaniline (1.0 eq) in glacial acetic acid (5 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50°C for 1 hour.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Pour the reaction mixture into ice-water and collect the precipitated solid by filtration.
-
Wash the solid with water and dry under vacuum to afford N-(4-fluoro-2-methoxyphenyl)acetamide.
Step 2: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide
-
To a stirred solution of fuming nitric acid (3 vol) at 0°C, add N-(4-fluoro-2-methoxyphenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0-5°C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral and dry under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide.
Step 3: Bromination and Hydrolysis
-
Suspend N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (1.0 eq) in a mixture of hydrobromic acid (48%, 5 vol) and water (5 vol).
-
Cool the mixture to 0°C and add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%, 3 vol).
-
Add the diazonium salt solution to the cuprous bromide solution at 0°C and then warm to 60°C for 1 hour.
-
Cool the reaction mixture and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene, can be purified by column chromatography.
Step 4: Reduction of the Nitro Group
-
To a solution of 1-bromo-4-fluoro-2-methoxy-5-nitrobenzene (1.0 eq) in ethanol (10 vol), add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 4 hours, monitoring by TLC.
-
Filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 2-bromo-5-fluoro-3-methoxyaniline.
Step 5: Carboxylation
-
In a pressure vessel, dissolve 2-bromo-5-fluoro-3-methoxyaniline (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a palladium catalyst, such as Pd(OAc)2 (0.05 eq), and a phosphine ligand, such as dppf (0.1 eq).
-
Add a base, such as triethylamine (3.0 eq).
-
Pressurize the vessel with carbon monoxide (50 atm) and heat to 100°C for 12 hours.
-
Cool the reaction mixture, release the pressure, and filter off the catalyst.
-
Acidify the filtrate with aqueous HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford 2-amino-5-fluoro-3-methoxy-benzoic acid.
Application in Medicinal Chemistry: A Case Study on Bruton's Tyrosine Kinase (BTK) Inhibitors
A prominent application of scaffolds derived from 2-amino-5-fluoro-3-methoxy-benzoic acid is in the development of inhibitors of Bruton's Tyrosine Kinase (BTK).[1][2][3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[1][2][3][4]
Sources
Methodological & Application
Application Notes and Protocols for Screening 2-Amino-5-fluoro-3-methoxy-benzoic acid against Protein Kinases
Abstract
This document provides a comprehensive guide for the screening of the small molecule, 2-Amino-5-fluoro-3-methoxy-benzoic acid, against a panel of protein kinases. Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, identifying novel kinase inhibitors is a cornerstone of modern drug discovery. This guide details a strategic and multi-tiered screening cascade, from initial high-throughput biochemical assays to secondary hit validation and cell-based functional analysis. We provide detailed, field-proven protocols for luminescence-based and fluorescence-based kinase activity assays, methods for determining inhibitor potency (IC50), and strategies for assessing inhibitor selectivity across the kinome. Furthermore, we outline a protocol for evaluating the compound's on-target effects in a cellular context by analyzing the phosphorylation status of downstream substrates. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the systematic evaluation of potential kinase inhibitors.
Introduction: The Rationale for Screening 2-Amino-5-fluoro-3-methoxy-benzoic acid
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins, thereby modulating their activity, localization, and stability. The human genome encodes over 500 protein kinases, collectively known as the kinome, and their aberrant activity is frequently implicated in oncogenesis, inflammatory disorders, and neurodegenerative diseases. This has rendered protein kinases one of the most important target classes for therapeutic intervention.
The aminobenzoic acid scaffold is a privileged structure in medicinal chemistry and is present in numerous approved drugs, including some kinase inhibitors. The subject of this guide, 2-Amino-5-fluoro-3-methoxy-benzoic acid, is a synthetic intermediate with potential applications in the development of anti-inflammatory and anticancer agents[1]. Its structural features, including the presence of a fluorine atom and a methoxy group, can significantly influence its pharmacokinetic and pharmacodynamic properties. Given that a related compound, 5-fluoro-2-methoxybenzoic acid, is a key starting material for the Bruton's tyrosine kinase (BTK) inhibitor Pirtobrutinib, there is a strong rationale for investigating the kinase inhibitory potential of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
This application note will delineate a systematic approach to comprehensively evaluate the inhibitory activity and selectivity of this compound against a representative panel of protein kinases.
The Kinase Screening Workflow: A Multi-Faceted Approach
A successful kinase inhibitor screening campaign necessitates a tiered approach, beginning with broad primary screens to identify initial "hits" and progressing to more detailed secondary and cellular assays to validate and characterize these hits. This workflow ensures efficient use of resources and generates a comprehensive data package for decision-making.
Phase 1: Primary Screening for Kinase Inhibition
The initial step involves a high-throughput screen (HTS) of 2-Amino-5-fluoro-3-methoxy-benzoic acid against a diverse panel of protein kinases. The goal of this primary screen is to identify any significant inhibitory activity at a single concentration. For this purpose, a robust and universal biochemical assay is recommended.
Recommended Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. This universal assay can be used for virtually any kinase and is amenable to HTS.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then quantified using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
Protocol: Single-Point Primary Screen using ADP-Glo™
Materials:
-
2-Amino-5-fluoro-3-methoxy-benzoic acid (Test Compound)
-
DMSO (Vehicle)
-
Protein Kinase Panel (e.g., a diverse set of 24 kinases from different families)
-
Kinase-specific substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and/or automated liquid handler
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Amino-5-fluoro-3-methoxy-benzoic acid in 100% DMSO. For the primary screen, create a working solution for a final assay concentration of 10 µM.
-
Kinase Reaction Setup (in a 384-well plate):
-
Add 2.5 µL of 4x Kinase Reaction Buffer to each well.
-
Add 2.5 µL of the test compound dilution or DMSO vehicle (for positive and negative controls).
-
Add 2.5 µL of 4x enzyme solution.
-
Initiate the reaction by adding 2.5 µL of 4x substrate/ATP mix.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP-Glo™ Reagent Addition:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for the test compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
A common threshold for identifying a "hit" in a primary screen is ≥50% inhibition.
Phase 2: Hit Confirmation and Potency Determination
Hits identified in the primary screen must be confirmed and their potency determined through dose-response experiments.
Recommended Assay: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that measures the binding of a test compound to the kinase of interest. It is an excellent orthogonal assay to confirm hits from an activity-based primary screen.
Principle: The assay relies on the displacement of a fluorescently labeled tracer from the kinase's ATP binding site by a competing inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol: IC50 Determination with LanthaScreen™
Materials:
-
Confirmed hit compound (2-Amino-5-fluoro-3-methoxy-benzoic acid)
-
Kinase of interest
-
LanthaScreen™ Eu-anti-Tag Antibody
-
LanthaScreen™ Kinase Tracer
-
Assay Buffer
-
384-well black assay plates
-
Serial dilution supplies
-
TR-FRET-capable plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM down to the low nanomolar range.
-
Assay Assembly (in a 384-well plate):
-
Add 4 µL of 4x compound dilutions.
-
Add 8 µL of 2x kinase/antibody mixture.
-
Add 4 µL of 4x tracer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
| Parameter | Description |
| Top | The response at zero inhibitor concentration. |
| Bottom | The response at infinite inhibitor concentration. |
| LogIC50 | The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom. |
| HillSlope | The steepness of the curve. |
Phase 3: Selectivity and Cellular Activity Assessment
A potent inhibitor is not necessarily a good drug candidate. It is crucial to assess its selectivity across the kinome and to confirm its activity in a more physiologically relevant cellular context.
Selectivity Profiling
To understand the selectivity of 2-Amino-5-fluoro-3-methoxy-benzoic acid, it should be screened against a broad panel of kinases (e.g., >100 kinases representing all major families of the kinome) at a fixed concentration or in a dose-response format. The data can be used to calculate a selectivity score.
Selectivity Score (S): A common metric for quantifying selectivity is the S-score, which is the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) divided by the total number of kinases tested[2]. A lower S-score indicates higher selectivity.
S(threshold) = (Number of kinases inhibited > threshold) / (Total number of kinases tested)
Cell-Based Assay: Western Blotting for Phospho-Substrate
To confirm that the compound inhibits the target kinase within a cellular environment, a Western blot analysis of a known downstream substrate of the target kinase is a standard method.
Protocol: Phospho-Protein Western Blot
Materials:
-
Cell line expressing the target kinase and substrate
-
Cell culture medium and supplements
-
Test compound (2-Amino-5-fluoro-3-methoxy-benzoic acid)
-
Stimulant (if required to activate the pathway)
-
Lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time. If necessary, stimulate the signaling pathway with an appropriate agonist.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for electrophoresis.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate to serve as a loading control.
Data Analysis: Quantify the band intensities for the phosphorylated and total protein. A dose-dependent decrease in the ratio of phospho-protein to total protein indicates cellular target engagement and inhibition.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Hypothetical Primary Screening Results
| Kinase Target | % Inhibition at 10 µM | Hit (≥50%) |
|---|---|---|
| Kinase A | 85.2 | Yes |
| Kinase B | 12.5 | No |
| Kinase C | 92.1 | Yes |
| Kinase D | 5.6 | No |
| ... | ... | ... |
Table 2: Hypothetical IC50 Values for Confirmed Hits
| Kinase Target | IC50 (µM) |
|---|---|
| Kinase A | 0.58 |
| Kinase C | 0.23 |
Table 3: Hypothetical Selectivity Profile
| Kinase Family | Number of Kinases Tested | Number of Hits (>50% @ 1µM) |
|---|---|---|
| TK | 40 | 2 |
| TKL | 15 | 0 |
| STE | 20 | 1 |
| CK1 | 5 | 0 |
| AGC | 25 | 0 |
| CAMK | 20 | 0 |
| CMGC | 25 | 0 |
| Total | 150 | 3 |
| Selectivity Score (S) | | 0.02 |
Conclusion
This application note provides a comprehensive and systematic framework for the initial characterization of 2-Amino-5-fluoro-3-methoxy-benzoic acid as a potential protein kinase inhibitor. By following the outlined multi-tiered screening cascade, researchers can efficiently identify and validate inhibitory activity, determine potency and selectivity, and confirm on-target effects in a cellular context. The provided protocols are robust and widely used in the field of drug discovery, ensuring the generation of high-quality, reproducible data. The insights gained from this screening approach will be invaluable for guiding further medicinal chemistry efforts and advancing promising compounds towards preclinical development.
References
-
MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid. [Link]
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]
-
GraphPad Software. How to determine an IC50. [Link]
-
Bio-Techne. Tips for Detecting Phosphoproteins by Western Blot. [Link]
-
Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
LI-COR Biosciences. In-Cell Western™ Assay. [Link]
-
Graphviz. Documentation. [Link]
-
Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]
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Application Note: Scale-Up Synthesis of 2-Amino-5-fluoro-3-methoxybenzoic Acid
Executive Summary
This application note details a robust, scalable process for the synthesis of 2-Amino-5-fluoro-3-methoxybenzoic acid , a critical scaffold in the development of kinase inhibitors (e.g., BTK inhibitors) and other bioactive small molecules.
While direct electrophilic halogenation of anthranilic acids often suffers from poor regioselectivity, the protocol defined here utilizes a directed Sandmeyer-Isatin cyclization strategy . This route guarantees the correct 2,3,5-substitution pattern by leveraging the steric blocking of the 2-position in the precursor, forcing cyclization to the desired 6-position. The process avoids chromatographic purification, relying instead on crystallization and precipitation, making it highly suitable for multi-gram to kilogram-scale production.
Key Process Metrics
-
Overall Yield: ~45–55% (over 4 steps)
-
Purity Target: >98% (HPLC)
-
Primary Purification: Acid-base precipitation and recrystallization[1]
-
Critical Safety Controls: Exotherm management during nitration/cyclization; peroxide handling.
Retrosynthetic Analysis & Route Selection
The Regioselectivity Challenge
Synthesizing 2-amino-5-fluoro-3-methoxybenzoic acid directly from 2-amino-5-fluorobenzoic acid via alkoxylation is non-trivial due to the electronic deactivation of the ring and lack of ortho-directing capability for electrophilic alkoxylation. Similarly, fluorination of 2-amino-3-methoxybenzoic acid requires expensive reagents (e.g., Selectfluor) and often yields mixtures.
The Solution: The Isatin Intermediate
The selected route constructs the benzoic acid moiety around the pre-functionalized aniline core.
-
Precursor Construction: synthesis of 4-fluoro-2-methoxyaniline ensures the F and OMe groups are already in place.
-
Regioselective Cyclization: The Sandmeyer isatin synthesis cyclizes the oxime intermediate onto the aromatic ring. Since position 2 is blocked by the methoxy group, cyclization must occur at position 6, perfectly establishing the ortho-amino/carboxylic relationship required for the target.
-
Ring Opening: Oxidative cleavage of the isatin yields the target anthranilic acid.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
Reaction Type: Nucleophilic Aromatic Substitution (SNAr) Rationale: The fluorine at the 2-position of 2,4-difluoronitrobenzene is activated towards nucleophilic attack due to the inductive effect of the adjacent nitro group and the stabilization of the Meisenheimer complex.
Materials:
-
2,4-Difluoronitrobenzene (1.0 equiv)
-
Sodium Methoxide (NaOMe), 25% in MeOH (1.05 equiv)
-
Methanol (Solvent, 5 vol)
Protocol:
-
Charge a reactor with methanol and 2,4-difluoronitrobenzene. Cool to 0–5°C .
-
Addition: Slowly add the NaOMe solution dropwise, maintaining internal temperature <10°C . Caution: Exothermic.
-
Reaction: Stir at 0–5°C for 2 hours, then warm to 20–25°C for 2 hours. Monitor by HPLC (Target: <1% starting material).
-
Quench: Pour mixture into ice water (10 vol). Stir for 30 minutes.
-
Isolation: Filter the yellow precipitate. Wash with cold water.[2]
-
Drying: Vacuum dry at 40°C.
-
Expected Yield: 90–95%
-
QC Check: 1H NMR (Confirm regiochemistry: doublet of doublets for H-3/H-5/H-6 pattern).
-
Step 2: Reduction to 4-Fluoro-2-methoxyaniline
Reaction Type: Catalytic Hydrogenation Rationale: Standard reduction of the nitro group to the amine.
Materials:
-
4-Fluoro-2-methoxy-1-nitrobenzene (from Step 1)[3]
-
10% Pd/C (5 wt% loading)
-
Methanol or Ethanol (10 vol)
-
Hydrogen gas (balloon or low pressure 1–3 bar)
Protocol:
-
Charge the hydrogenation vessel with substrate, solvent, and catalyst (under N2).[4]
-
Hydrogenation: Purge with H2. Stir at 25–30°C under H2 atmosphere for 4–6 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Safety: Do not let catalyst dry out (pyrophoric).
-
Concentration: Evaporate solvent to yield the crude aniline as a dark oil/solid.
-
Expected Yield: >95%[5]
-
Note: The crude is typically pure enough for the next step.
-
Step 3: Synthesis of 5-Fluoro-7-methoxyisatin (Sandmeyer Isatin Synthesis)
Reaction Type: Condensation & Cyclization Rationale: This is the critical regioselective step. The intermediate isonitrosoacetanilide cyclizes in acid. The OMe group at C2 blocks one ortho site, forcing cyclization to C6.
Materials:
-
Chloral Hydrate (1.1 equiv)
-
Hydroxylamine Hydrochloride (1.2 equiv)
-
Sodium Sulfate (anhydrous) (5.0 equiv)
-
Conc. Sulfuric Acid (H2SO4)[3]
-
Water/HCl[3]
Protocol:
-
Oximino Formation:
-
Cyclization:
-
Pre-heat conc.[2] H2SO4 (4 vol) to 50°C .
-
Slow Addition: Add the dried isonitroso solid portion-wise. Critical: Control exotherm to keep temp 60–75°C .
-
After addition, heat to 80°C for 30 mins to complete ring closure.
-
-
Quench: Cool to RT, then pour onto crushed ice (10 vol). The isatin precipitates as a dark orange/red solid.
-
Isolation: Filter, wash with water until neutral pH.
-
Expected Yield: 60–75%
-
Identity: 5-Fluoro-7-methoxyisatin.
-
Step 4: Oxidative Cleavage to 2-Amino-5-fluoro-3-methoxybenzoic Acid
Reaction Type: Oxidation (Haloform-type mechanism) Rationale: H2O2 in base cleaves the C2-C3 bond of isatin, releasing CO2 (as carbonate) and forming the carboxylate.
Materials:
-
5-Fluoro-7-methoxyisatin (1.0 equiv)
-
Sodium Hydroxide (2.5 M aq solution, 3.0 equiv)
-
Hydrogen Peroxide (30% w/w, 1.2 equiv)
Protocol:
-
Dissolution: Suspend isatin in NaOH solution. The ring opens to form the sodium isatinate (color change to yellow/brown).
-
Oxidation: Cool to 10–15°C . Add H2O2 dropwise. Caution: Strong exotherm and foaming.
-
Reaction: Stir at RT for 1 hour. Monitor disappearance of starting material.[6]
-
Workup:
-
Acidify carefully with Conc. HCl to pH 3–4 .
-
The product precipitates as a beige/off-white solid.
-
Stir at 0°C for 1 hour to maximize recovery.
-
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Quantitative Data Summary
| Parameter | Step 1 (SNAr) | Step 2 (Reduction) | Step 3 (Cyclization) | Step 4 (Oxidation) |
| Reagents | 2,4-Difluoronitrobenzene, NaOMe | H2, Pd/C | Chloral hydrate, NH2OH, H2SO4 | H2O2, NaOH |
| Temp | 0°C → 25°C | 25°C | 60°C → 80°C | 10°C → 25°C |
| Time | 4 h | 4–6 h | 2 h (addition) + 0.5 h | 1–2 h |
| Typical Yield | 92% | 96% | 65% | 85% |
| Appearance | Yellow Solid | Dark Oil/Solid | Red/Orange Solid | Beige Solid |
Process Visualization
Reaction Scheme
Caption: Step-by-step synthetic route from commercial starting material to target.
Operational Workflow
Caption: Operational workflow highlighting critical control points in the cyclization and oxidation steps.
References
-
Regioselective SNAr: Process for the preparation of 4-fluoro-2-methoxy-1-nitrobenzene. US Patent App. 2011/0130573.
-
Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. "Isatin". Organic Syntheses, Coll. Vol. 1, p.327 (1941).
-
Oxidative Cleavage of Isatins: Popp, F. D. "The Chemistry of Isatin". Advances in Heterocyclic Chemistry, 1975, 18, 1-58.
-
Target Molecule Data: 2-Amino-5-fluoro-3-methoxybenzoic acid. CAS 1250810-28-6.[7] ChemScene / BLD Pharm Catalogs.
-
General Scale-Up of Anthranilic Acids: Organic Process Research & Development, "Scalable Synthesis of Substituted Anthranilic Acids".
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- 2. guidechem.com [guidechem.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 5. A kind of synthetic method of 2-nitro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 245467-36-1,3-acetamido-1-methyl-1H-pyrazole-5-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
"in vitro assays involving 2-Amino-5-fluoro-3-methoxy-benzoic acid"
As a Senior Application Scientist, this guide provides a strategic framework for the initial in vitro characterization of 2-Amino-5-fluoro-3-methoxy-benzoic acid. While this compound is primarily documented as a chemical intermediate in pharmaceutical synthesis, its structural features—a substituted aminobenzoic acid—suggest potential biological activities based on related molecular classes.[1][2] This document outlines a series of foundational in vitro assays to explore its potential as an anticancer, anti-inflammatory, or antimicrobial agent, providing detailed protocols and the scientific rationale for each experimental approach.
Section 1: Preliminary Characterization and Solubility Testing
Before initiating any biological assays, it is critical to determine the fundamental physicochemical properties of 2-Amino-5-fluoro-3-methoxy-benzoic acid. The first and most crucial step is to establish its solubility in aqueous and organic solvents commonly used in biological assays.
Rationale for Solubility Testing
Protocol: Stock Solution Preparation and Solubility Assessment
-
Materials :
-
2-Amino-5-fluoro-3-methoxy-benzoic acid
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desired cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Microcentrifuge
-
-
Procedure :
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Visual inspection should show a clear solution with no particulates.
-
Perform serial dilutions of the DMSO stock into your primary aqueous assay buffer (e.g., PBS or cell culture medium) to determine the highest concentration at which the compound remains soluble.
-
For each dilution, vortex and let it stand at the assay temperature (e.g., 37°C) for 15-30 minutes.
-
Visually inspect for any signs of precipitation. If the solution appears cloudy or contains visible particles, the compound has precipitated.
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes. A visible pellet indicates precipitation.
-
The highest concentration that remains a clear solution is your working stock's upper limit for aqueous dilutions.
-
Section 2: Investigating Anticancer Activity
Derivatives of benzoic acid and related nitrogen-containing heterocyclic compounds have demonstrated antineoplastic activities.[3] A primary and fundamental step in cancer drug discovery is to assess a compound's ability to reduce the viability of cancer cells. The MTT assay is a robust and widely used colorimetric method for this purpose.
Principle of the MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow: MTT Assay
Caption: General workflow for a colorimetric COX inhibition assay.
Detailed Protocol: COX (ovine) Inhibitor Screening Assay
-
Materials :
-
COX-1 and COX-2 enzymes (ovine, commercially available)
-
Tris-HCl buffer (pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
TMPD (chromogen)
-
Known inhibitors: SC-560 (for COX-1), Celecoxib (for COX-2)
-
96-well plate
-
Microplate reader with kinetic capabilities
-
-
Procedure :
-
Enzyme Preparation : Prepare working solutions of COX-1 and COX-2 in Tris-HCl buffer containing the heme cofactor.
-
Plate Setup : In a 96-well plate, add 150 µL of buffer, 10 µL of heme, and 10 µL of the test compound at various concentrations.
-
Enzyme Addition : Add 10 µL of the prepared COX-1 or COX-2 enzyme solution to the wells.
-
Initiation : Start the reaction by adding 10 µL of arachidonic acid and 10 µL of TMPD.
-
Readout : Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm every minute for 5 minutes.
-
-
Data Analysis :
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the compound concentration and calculate the IC₅₀ value for both COX-1 and COX-2.
-
The selectivity index can be calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2).
-
Section 4: Investigating Antimicrobial Activity
The core structure of the compound is a building block for various heterocyclic compounds, some of which possess antimicrobial properties. [4]A fundamental assay to determine antimicrobial potential is the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Principle of the MIC Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This assay involves challenging a standardized inoculum of bacteria or fungi with serial dilutions of the test compound.
Experimental Workflow: Broth Microdilution MIC Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution MIC
-
Strain Selection :
-
Use a panel of clinically relevant Gram-positive and Gram-negative bacteria, and potentially a yeast strain.
-
| Organism | Type | Growth Medium |
| Staphylococcus aureus | Gram-positive | Mueller-Hinton Broth (MHB) |
| Escherichia coli | Gram-negative | Mueller-Hinton Broth (MHB) |
| Pseudomonas aeruginosa | Gram-negative | Mueller-Hinton Broth (MHB) |
| Candida albicans | Yeast | RPMI-1640 |
-
Procedure :
-
Compound Dilution : In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of a 2X starting concentration of your compound to the first column and perform 2-fold serial dilutions across the plate.
-
Inoculum Preparation : Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculation : Add 50 µL of the diluted bacterial inoculum to each well. This brings the final volume to 100 µL and halves the compound concentrations. Include a positive control (no compound) and a negative control (no bacteria).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
-
References
-
ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-Amino-5-fluoro-3-methoxy-benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
PubMed. (2013). 2-Amino-5-fluoro-benzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(phenylamino)benzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Antineoplastic Activity In Vitro of 2-amino-5-benzylthiasol Derivative in the Complex with Nanoscale Polymeric Carriers. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
Sources
Application Notes and Protocols: 2-Amino-5-fluoro-3-methoxy-benzoic acid as a Precursor for Advanced Agrochemicals
Abstract
This technical guide provides a comprehensive overview of the synthesis and application of 2-Amino-5-fluoro-3-methoxy-benzoic acid as a key precursor in the development of next-generation agrochemicals, specifically focusing on the synthesis of potent diamide insecticides. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development fields. It details the synthetic pathways, experimental protocols, and the underlying chemical principles for the utilization of this versatile building block.
Introduction: The Role of Substituted Anthranilic Acids in Agrochemical Innovation
Substituted anthranilic acids are a critical class of intermediates in the synthesis of a wide range of bioactive molecules, including pharmaceuticals and agrochemicals.[1][2] Their bifunctional nature, possessing both a carboxylic acid and an amino group, allows for diverse chemical modifications, making them ideal scaffolds for the construction of complex molecular architectures.[1] In the realm of agrochemicals, these moieties are central to the development of the highly successful diamide class of insecticides.[3]
Diamide insecticides, such as chlorantraniliprole and cyantraniliprole, exhibit potent and selective activity against a broad spectrum of lepidopteran pests.[3] Their novel mode of action, targeting the insect ryanodine receptor, has made them invaluable tools in integrated pest management (IPM) programs, particularly in overcoming resistance to older classes of insecticides.
This guide focuses on the specific precursor, 2-Amino-5-fluoro-3-methoxy-benzoic acid, and elucidates its role in the synthesis of a novel diamide insecticide. The strategic placement of the fluoro, methoxy, and amino groups on the phenyl ring is anticipated to modulate the biological activity and physicochemical properties of the final product.
Synthesis of the Precursor: 2-Amino-5-fluoro-3-methoxy-benzoic acid
While numerous methods exist for the synthesis of substituted anthranilic acids, a common and effective strategy involves the nitration and subsequent reduction of a substituted benzoic acid derivative.[4] A plausible and efficient synthetic route for 2-Amino-5-fluoro-3-methoxy-benzoic acid is proposed below, starting from commercially available 3-fluoro-5-methoxybenzoic acid.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
Detailed Experimental Protocol
Step 1: Nitration of 3-Fluoro-5-methoxybenzoic acid
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a thermometer, add 3-fluoro-5-methoxybenzoic acid (1.0 eq).
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.
-
Once the starting material is completely dissolved, add a pre-cooled mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid dropwise via the dropping funnel. The temperature should be strictly maintained between 0 and 5 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated product, 5-fluoro-3-methoxy-2-nitrobenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
Step 2: Reduction of 5-Fluoro-3-methoxy-2-nitrobenzoic acid
-
To a hydrogenation vessel, add the synthesized 5-fluoro-3-methoxy-2-nitrobenzoic acid (1.0 eq) and a suitable solvent such as methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 2-Amino-5-fluoro-3-methoxy-benzoic acid.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of the Second Key Intermediate: 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
The second essential component for the synthesis of the target diamide insecticide is a substituted pyrazole carboxylic acid. A widely used and commercially available intermediate is 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid.[5][6][7] Its synthesis is a multi-step process that has been well-documented in the literature.[8][9]
Overview of the Synthetic Pathway
Caption: General synthetic scheme for the pyrazole carboxylic acid intermediate.
Synthesis of the Target Diamide Agrochemical
The final step in the synthesis of the novel diamide insecticide involves the coupling of the two key intermediates: 2-Amino-5-fluoro-3-methoxy-benzoic acid and 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This is typically achieved through an amidation reaction.[5]
Overall Reaction Scheme
Caption: Final amidation step to synthesize the target diamide insecticide.
Detailed Experimental Protocol
Step 1: Preparation of 2-Amino-5-fluoro-3-methoxy-N-methylbenzamide
-
In a round-bottom flask, suspend 2-Amino-5-fluoro-3-methoxy-benzoic acid (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂).
-
Add a coupling agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction mixture at room temperature for 1-2 hours until the formation of the acid chloride is complete.
-
In a separate flask, dissolve methylamine hydrochloride (1.2 eq) and a base like triethylamine (2.5 eq) in CH₂Cl₂.
-
Cool the methylamine solution to 0 °C and slowly add the previously prepared acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-5-fluoro-3-methoxy-N-methylbenzamide, which can be purified by column chromatography.
Step 2: Preparation of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride
-
Suspend 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in a solvent like toluene.
-
Add thionyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and evaporate the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride, which can be used in the next step without further purification.
Step 3: Final Coupling Reaction
-
Dissolve 2-Amino-5-fluoro-3-methoxy-N-methylbenzamide (1.0 eq) in a suitable solvent such as CH₂Cl₂ or acetonitrile.
-
Add a base like pyridine or triethylamine (1.5 eq).
-
Add a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carbonyl chloride (1.1 eq) in the same solvent dropwise at 0-5 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final diamide insecticide.
Mechanism of Action: Targeting the Insect Ryanodine Receptor
The synthesized diamide insecticide is designed to act as a potent activator of insect ryanodine receptors (RyRs).[10] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle cells and the endoplasmic reticulum of neurons.[3] In insects, the binding of diamide insecticides to the RyR leads to an uncontrolled release of intracellular calcium stores. This disruption of calcium homeostasis results in muscle contraction, paralysis, and ultimately, the death of the insect. A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, which contributes to their favorable safety profile for non-target organisms.
Characterization and Quality Control
The identity and purity of the synthesized intermediates and the final product should be confirmed using a combination of analytical techniques.
| Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and identify any impurities. |
| Mass Spectrometry (MS) | To determine the molecular weight of the compounds. |
| Infrared (IR) Spectroscopy | To identify the key functional groups present in the molecules. |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compounds. |
| Melting Point | To assess the purity of solid compounds. |
Safety Precautions
Standard laboratory safety procedures should be followed during all synthetic steps. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Some of the reagents used, such as thionyl chloride and strong acids, are corrosive and require careful handling.
Conclusion
2-Amino-5-fluoro-3-methoxy-benzoic acid is a valuable and versatile precursor for the synthesis of novel diamide insecticides. The synthetic protocols outlined in this guide provide a robust framework for researchers to explore the potential of this building block in the development of new and effective agrochemicals. The strategic incorporation of fluorine and methoxy substituents offers opportunities to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting insecticides, contributing to the advancement of sustainable agriculture.
References
- CN111517975B - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google P
- CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google P
- CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google P
- EP0638065B1 - A process for the preparation of 3- and/or 5-substituted anthranilic acids - Google P
- WO2021086957A1 - An efficient new process for synthesis of 2-amino-5-chloro-n-,3-dimethylbenzamide - Google P
-
Yang, Z., Hu, R., Chen, J., & Du, X. (2024). Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. International Journal of Molecular Sciences, 25(4), 2445. (URL: [Link])
-
An efficient and scalable process has been developed for the synthesis of anthranilic diamide insecticide i. e. chlorantraniliprole. ResearchGate. (URL: [Link])
-
Understanding the Synthesis and Reactivity of Pyrazole Carboxylic Acid Derivatives. (2026, January 23). (URL: [Link])
- US3793311A - Substituted anthranilic acids - Google P
-
Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. MDPI. (URL: [Link])
-
WO/2021/086957 AN EFFICIENT NEW PROCESS FOR SYNTHESIS OF 2-AMINO-5-CHLORO-N-,3-DIMETHYLBENZAMIDE. WIPO Patentscope. (URL: [Link])
-
SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES International Journal of Drug Development. (URL: [Link])
- CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)
-
Synthesis and insecticidal activity study of novel anthranilic diamides analogs containing a diacylhydrazine bridge as effective Ca2+ modulators. PubMed. (URL: [Link])
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google P
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Chandrashekhara Kumar B, Int. J. of Pharm. Sci., 2024, Vol 2, Issue 7, 2143-2174. International Journal of Pharmaceutical Sciences. (URL: [Link])
-
Diamide insecticides - Wikipedia. (URL: [Link])
- WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)
-
2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. (URL: [Link])
-
SYNTHESIS OF 3 BROMO 1 (3 CHLORO 2 PYRIDINYL) 1 H PYRAZOLE 5 CARBOXYLIC ACID. (URL: [Link])
-
Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles. NIH. (URL: [Link])
-
Can anyone tell me the procedure for preparing substituted anthranillic acid? ResearchGate. (URL: [Link])
-
An Improved Process For Preparation Of 2 Amino 5 Chloro N 3 Dimethyl Benzamide. (URL: [Link])
-
Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs. PubMed. (URL: [Link])
-
Synthesis of heterocycles from anthranilic acid and its derivatives. Karolinska Institutet. (URL: [Link])
-
Synthesis of tetrasubstituted pyrazoles containing pyridinyl substituents. Beilstein Journals. (URL: [Link])
-
5 Fluoro 2 Methoxybenzoic Acid Manufacturer. Enanti Labs. (URL: [Link])
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Troubleshooting & Optimization
"improving the yield of 2-Amino-5-fluoro-3-methoxy-benzoic acid synthesis"
An invaluable intermediate in pharmaceutical and agrochemical development, 2-Amino-5-fluoro-3-methoxy-benzoic acid is crucial for synthesizing complex molecular targets. However, achieving a high yield during its synthesis can be challenging, often plagued by issues ranging from poor regioselectivity in electrophilic substitution to incomplete reactions and purification difficulties.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. We offer a literature-informed synthetic strategy, detailed troubleshooting guides, and frequently asked questions to help you optimize your reaction conditions and maximize your product yield.
Proposed Synthetic Pathway
As a multi-substituted benzene derivative, the synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid requires a carefully planned, multi-step approach. The following pathway is designed for efficiency and control, starting from the commercially available 4-fluoro-2-methoxyaniline. This route prioritizes high-yield reactions and intermediates that are readily purified.
Caption: Proposed four-step synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during each step of the proposed synthesis.
Issue 1: Low Yield or Side Products in Step 1 (Sandmeyer Reaction)
-
Question: My Sandmeyer reaction to produce 5-Fluoro-3-methoxybenzonitrile is resulting in a low yield and a significant amount of phenol byproduct. What is causing this and how can I fix it?
-
Answer: Low yields in a Sandmeyer reaction are often traced back to the instability of the diazonium salt intermediate.
-
Causality & Solution (Temperature Control): The diazotization (Step 1a with NaNO₂ and HCl) is highly exothermic and the resulting diazonium salt is thermally unstable. It is critical to maintain the reaction temperature between 0-5 °C. Exceeding this temperature will cause the diazonium salt to decompose, reacting with water to form the undesired phenol byproduct. Use an ice-salt bath for robust temperature control.
-
Causality & Solution (pH Control): The reaction must be kept acidic (pH 1-2) to prevent the diazonium salt from coupling with unreacted aniline, which forms highly colored and difficult-to-remove azo compound impurities. Ensure a sufficient excess of acid is used.
-
Causality & Solution (Reagent Quality): The quality of the copper(I) cyanide (CuCN) is paramount for the cyanation step (Step 1b).[1] Ensure it is fresh and has not been overly exposed to air or moisture, which can deactivate it.[1]
-
Issue 2: Poor Regioselectivity or No Reaction in Step 2 (Nitration)
-
Question: The nitration of 5-Fluoro-3-methoxybenzonitrile is giving me a mixture of isomers, or the reaction is not proceeding to completion. How can I improve this?
-
Answer: Regioselectivity in electrophilic aromatic substitution is governed by the directing effects of existing substituents and the reaction conditions.
-
Causality & Solution (Directing Groups): The methoxy group (-OCH₃) is a strongly activating ortho-, para-director, while the fluoro (-F) is a deactivating ortho-, para-director and the nitrile (-CN) is a deactivating meta-director. The desired C2 position is ortho to the powerfully directing methoxy group, making it the most electronically favorable position for nitration. However, aggressive reaction conditions can overcome this selectivity.
-
Causality & Solution (Reaction Conditions): Use a nitrating mixture of concentrated nitric acid and sulfuric acid, and maintain a low temperature (0-10 °C) during the addition of the substrate.[2] Running the reaction at higher temperatures can lead to the formation of other isomers and dinitrated byproducts.[3] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it goes to completion without forming excessive byproducts.
-
Issue 3: Incomplete Hydrolysis or Product Degradation in Step 3 (Nitrile Hydrolysis)
-
Question: My attempt to hydrolyze the nitrile to a carboxylic acid is slow, incomplete, or seems to be degrading my product. What is the best approach?
-
Answer: Nitrile hydrolysis requires harsh conditions (strong acid or base and heat), which can sometimes lead to decarboxylation or other side reactions, especially with a highly substituted aromatic ring.
-
Causality & Solution (Method Selection): Acid-catalyzed hydrolysis using aqueous sulfuric acid (e.g., 60-70%) under reflux is generally effective. The progress can be monitored by the cessation of ammonia evolution (if using a basic workup) or by TLC/LC-MS.
-
Causality & Solution (Reaction Time): This reaction can be slow. Ensure you allow sufficient reaction time (often 12-24 hours). Taking aliquots to monitor the disappearance of the starting material is crucial. If the reaction stalls, a small amount of co-solvent like acetic acid can sometimes improve solubility and reaction rate.
-
Issue 4: Low Yield in Final Reduction Step (Nitro to Amino)
-
Question: The final reduction of the nitro group is giving a poor yield. What are the critical parameters to optimize?
-
Answer: The efficiency of nitro group reduction depends heavily on the chosen method and the purity of the substrate.
-
Causality & Solution (Catalytic Hydrogenation): This is often the cleanest method. Use a palladium on carbon catalyst (5-10% Pd/C) with hydrogen gas.[4] Key factors for success include:
-
Catalyst Activity: Ensure the catalyst is not poisoned. Impurities from previous steps, particularly sulfur-containing compounds, can deactivate the catalyst. Purifying the nitro-intermediate is critical.
-
Solvent: Use a solvent like ethanol, methanol, or ethyl acetate that fully dissolves the starting material.
-
Pressure: While often feasible at atmospheric pressure, increasing hydrogen pressure (30-50 psi) can significantly increase the reaction rate.
-
-
Causality & Solution (Chemical Reduction): An alternative is using a metal-acid system like tin(II) chloride (SnCl₂) in concentrated HCl. This method is robust but requires a more extensive workup to remove metal salts. Ensure a sufficient stoichiometric excess of the reducing agent is used.
-
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this four-step synthesis? A1: For a multi-step synthesis of this nature, an overall yield is the product of the yields of each individual step. With optimized conditions for each reaction, achieving step-wise yields of 75-90% is often possible. Therefore, a realistic overall yield would be in the range of 30-65%.[1][3]
Q2: How can I best monitor the progress of each reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for routine monitoring. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between your starting material and product.[3] For more complex reaction mixtures or for precise quantification, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) should be used.[5]
Q3: What are the primary safety concerns for this synthetic route? A3: Each step carries specific hazards:
-
Sandmeyer Reaction: Diazonium salts can be explosive when isolated and dry. Always keep them in solution and at low temperatures. The use of cyanide salts (CuCN, KCN) is highly toxic; perform this reaction in a well-ventilated fume hood and have a cyanide antidote kit available.[1]
-
Nitration: The use of concentrated nitric and sulfuric acids is highly corrosive. The reaction is exothermic and can run away if cooling is insufficient. Add reagents slowly and maintain strict temperature control.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and the reaction is conducted in a well-ventilated area, free from ignition sources.
Q4: I am having trouble purifying the final product. What are the recommended methods? A4: The final product is an amino acid, making it amphoteric. This property can be exploited for purification.
-
Acid-Base Extraction: Dissolve the crude product in a dilute basic solution (e.g., aqueous sodium bicarbonate) and wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities. Then, carefully acidify the aqueous layer with HCl to the isoelectric point (typically pH 4-5) to precipitate the pure product.
-
Recrystallization: If the product is sufficiently pure, recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture can yield high-purity crystals.[1][6]
Experimental Protocols & Data
Optimized Reaction Parameters Table
| Step | Reaction | Key Reagents | Stoichiometry (Substrate:Reagent) | Temperature (°C) | Typical Yield (%) |
| 1 | Sandmeyer | NaNO₂, CuCN | 1 : 1.1 : 1.2 | 0 - 5 | 75 - 85 |
| 2 | Nitration | HNO₃, H₂SO₄ | 1 : 1.2 (HNO₃) | 0 - 10 | 80 - 90 |
| 3 | Hydrolysis | H₂SO₄ (65%) | Solvent | 100 - 120 (Reflux) | 85 - 95 |
| 4 | Reduction | Pd/C (10%), H₂ | Catalytic | 25 - 40 | 90 - 98 |
Step-by-Step Methodology: Step 4 - Nitro Group Reduction
This protocol details the catalytic hydrogenation of 5-Fluoro-3-methoxy-2-nitrobenzoic acid.
-
Preparation: In a hydrogenation-rated flask, dissolve 1.0 equivalent of 5-Fluoro-3-methoxy-2-nitrobenzoic acid in a suitable solvent (e.g., ethanol, 10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (0.05 to 0.10 equivalents by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 50 psi) or maintain a hydrogen balloon for atmospheric pressure hydrogenation.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/LC-MS analysis of aliquots. The reaction is typically complete within 2-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-5-fluoro-3-methoxy-benzoic acid, which can then be purified by recrystallization or acid-base extraction.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common causes of low reaction yield.
References
-
Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. Eureka | Patsnap.
-
Technical Support Center: Synthesis of 2-Amino-5-cyano-3-methylbenzoic Acid. Benchchem.
-
Synthesis routes of 2-Amino-5-methoxybenzoic acid. Benchchem.
-
How is 2-Amino-5-fluorobenzoic acid synthesized and what are its applications? FAQ.
-
CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid. Google Patents.
-
2-Amino-5-fluorobenzoic acid. PMC - NIH.
-
2-Amino-5-fluoro-3-methoxy-benzoic acid. MySkinRecipes.
-
The Synthesis and Chemical Properties of 2-Amino-5-methoxybenzoic Acid.
-
2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. nbinno.com [nbinno.com]
- 5. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding this synthesis. Our goal is to equip you with the knowledge to navigate the potential challenges and optimize your experimental outcomes.
Introduction
2-Amino-5-fluoro-3-methoxy-benzoic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. Its synthesis, while conceptually straightforward, can be prone to side reactions that affect yield and purity. This guide will focus on a common synthetic approach: the nitration of a substituted benzoic acid followed by the reduction of the nitro group. We will delve into the critical aspects of each step, highlighting potential pitfalls and their solutions.
Troubleshooting Guide
Issue 1: Low Yield or No Reaction in the Nitration of 3-Fluoro-5-methoxybenzoic Acid
Question: I am attempting to nitrate 3-fluoro-5-methoxybenzoic acid to obtain the 2-nitro intermediate, but I am observing a low yield or incomplete conversion of my starting material. What are the likely causes and how can I improve the reaction?
Answer:
Low yields in the nitration of this polysubstituted aromatic ring are often traced back to the delicate balance of reactivity and directing effects of the substituents. The methoxy group is strongly activating, the fluorine is weakly deactivating, and the carboxylic acid is deactivating. Here are the primary factors to consider:
-
Inadequate Nitrating Agent Strength: The combination of a deactivating carboxylic acid group and a weakly deactivating fluorine atom can render the ring less reactive than anticipated. Standard nitrating conditions (HNO₃/H₂SO₄) might not be sufficiently potent.
-
Solution: Consider using a stronger nitrating agent. Fuming nitric acid in concentrated sulfuric acid, or the use of oleum, can increase the concentration of the nitronium ion (NO₂⁺) electrophile, driving the reaction to completion.[1]
-
-
Suboptimal Reaction Temperature: Nitration reactions are typically exothermic. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, the risk of side reactions, including the formation of undesired isomers and oxidative byproducts, increases significantly.[2][3]
-
Solution: Carefully control the temperature of the reaction. A common approach is to add the nitrating agent slowly to the solution of the benzoic acid derivative while maintaining the temperature in an ice bath (0-5 °C). After the addition is complete, the reaction may be allowed to slowly warm to room temperature and stirred for a monitored period.
-
-
Incorrect Stoichiometry: An insufficient amount of the nitrating agent will naturally lead to incomplete conversion of the starting material.
-
Solution: Ensure that at least a stoichiometric equivalent of nitric acid is used. In practice, a slight excess of the nitrating agent is often employed to ensure complete conversion.
-
Issue 2: Formation of Multiple Isomers During Nitration
Question: My crude product from the nitration step shows multiple spots on TLC/peaks in HPLC analysis, suggesting the formation of isomeric products. Why is this happening and how can I control the regioselectivity?
Answer:
The formation of regioisomers is a common challenge in the electrophilic aromatic substitution of polysubstituted benzenes. The final substitution pattern is a result of the combined directing effects of the existing substituents. In the case of 3-fluoro-5-methoxybenzoic acid:
-
The methoxy group (-OCH₃) is a strong ortho, para-director and an activating group.
-
The fluorine atom (-F) is an ortho, para-director but a deactivating group.
-
The carboxylic acid group (-COOH) is a meta-director and a deactivating group.
The directing effects of these groups can lead to a mixture of products. The primary desired product is 2-nitro-3-fluoro-5-methoxybenzoic acid. However, other isomers, such as 4-nitro-3-fluoro-5-methoxybenzoic acid and 6-nitro-3-fluoro-5-methoxybenzoic acid, are also possible.
Strategies to Improve Regioselectivity:
-
Temperature Control: As mentioned previously, lower temperatures generally favor the thermodynamically more stable product and can enhance selectivity.
-
Choice of Nitrating Agent: The steric bulk of the electrophile can influence the ortho:para ratio. While the nitronium ion is small, the choice of solvent and acid can influence the effective size of the electrophilic species.
-
Purification: In cases where isomeric mixtures are unavoidable, efficient purification is key.
-
Recrystallization: If the isomers have sufficiently different solubilities, fractional recrystallization can be an effective method for purification.
-
Chromatography: Column chromatography (e.g., silica gel) is a reliable method for separating isomers, although it may be less practical on a large scale. High-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations.[4]
-
Issue 3: Incomplete Reduction of the Nitro Group
Question: I am struggling to fully reduce the nitro group to the amine. My analysis shows the presence of starting material or intermediates. How can I drive the reduction to completion?
Answer:
Incomplete reduction of the nitro group can be due to several factors, depending on the chosen method:
-
Catalytic Hydrogenation (e.g., Pd/C, H₂):
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the starting material or solvents. The product amine can also sometimes inhibit the catalyst's activity.
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure may not be sufficient for complete reduction.
-
Solution:
-
Ensure high purity of the nitro compound and solvents.
-
Increase the catalyst loading or use a fresh batch of catalyst.
-
Increase the hydrogen pressure.
-
Consider the addition of a small amount of acid, which can sometimes prevent catalyst inhibition by the product amine.
-
-
-
Metal/Acid Reduction (e.g., SnCl₂/HCl, Fe/HCl):
-
Incorrect Stoichiometry: A sufficient excess of the metal reducing agent and acid is required to provide the necessary electrons for the reduction.
-
Inadequate Reaction Time or Temperature: The reduction may be slow and require heating or extended reaction times to go to completion.
-
Solution:
-
Use a larger excess of the metal and acid.
-
Increase the reaction temperature (e.g., refluxing in ethanol) and monitor the reaction by TLC until the starting material is consumed.
-
-
Issue 4: Unwanted Side Reactions During Reduction
Question: I have successfully reduced the nitro group, but I am observing unexpected byproducts. What are the potential side reactions and how can I avoid them?
Answer:
The presence of other functional groups on the aromatic ring can lead to side reactions during the reduction of the nitro group.
-
Dehalogenation (Defluorination): Catalytic hydrogenation, particularly with palladium catalysts, can sometimes lead to the cleavage of carbon-halogen bonds. The C-F bond is generally strong, but hydrodefluorination can occur under certain conditions.[5]
-
Mitigation:
-
Use a different catalyst, such as platinum oxide (PtO₂) or Raney nickel, which may be less prone to causing dehalogenation.
-
Employ non-catalytic reduction methods like SnCl₂/HCl or Fe/HCl.
-
-
-
Ether Cleavage: While less common under standard nitro reduction conditions, aggressive acidic conditions and high temperatures could potentially lead to the cleavage of the methoxy group.
-
Mitigation:
-
Use milder reduction conditions. Catalytic hydrogenation at room temperature and moderate pressure is generally less likely to cause ether cleavage.
-
If using a metal/acid system, avoid excessively harsh acids or prolonged heating.
-
-
-
Formation of Azo or Azoxy Compounds: Incomplete reduction, particularly under neutral or alkaline conditions, can sometimes lead to the formation of dimeric azo (-N=N-) or azoxy (-N=N⁺-O⁻) byproducts.
-
Mitigation:
-
Ensure the reaction goes to completion by using a sufficient excess of the reducing agent and allowing for adequate reaction time.
-
Acidic conditions, as in the SnCl₂/HCl method, generally favor the formation of the amine over dimeric products.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for 2-Amino-5-fluoro-3-methoxy-benzoic acid?
A1: A common and generally reliable route involves a two-step synthesis starting from a suitable benzoic acid precursor. A plausible approach is the nitration of 3-fluoro-5-methoxybenzoic acid to introduce the nitro group at the 2-position, followed by the reduction of the nitro group to the desired amine.
Q2: How do the substituents on the aromatic ring influence the nitration step?
A2: The regiochemical outcome of the nitration is determined by the interplay of the directing effects of the existing substituents. The methoxy group is a strong ortho, para-director, the fluorine is a weaker ortho, para-director, and the carboxylic acid is a meta-director. The position ortho to the strongly activating methoxy group is the most likely site of nitration. However, the formation of other isomers is possible and should be monitored.
Q3: What are the recommended methods for reducing the nitro intermediate?
A3: Both catalytic hydrogenation and metal/acid reduction are viable options.
-
Catalytic Hydrogenation: Using palladium on carbon (Pd/C) with hydrogen gas is a clean and efficient method. However, care must be taken to avoid potential dehalogenation.
-
Metal/Acid Reduction: The use of stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) in a solvent like ethanol is a classic and effective method that avoids the risk of dehalogenation. Iron powder in acidic medium is another alternative.
Q4: How can I purify the final product and remove isomeric impurities?
A4: Purification of the final product often involves the following steps:
-
Acid-Base Extraction: The amphoteric nature of the aminobenzoic acid allows for purification by dissolving the crude product in a dilute base (e.g., sodium bicarbonate), washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by adding acid.
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be very effective in removing isomeric impurities and other byproducts.[1]
-
Chromatography: For very high purity requirements or difficult separations, column chromatography or preparative HPLC may be necessary.[4]
Q5: What are the key safety precautions to consider during this synthesis?
A5:
-
Nitration: The use of concentrated nitric and sulfuric acids requires extreme caution. These are highly corrosive and strong oxidizing agents. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The addition of the nitrating agent should be done slowly and at a low temperature to control the exothermic reaction.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation apparatus should be properly set up and checked for leaks. The reaction should be conducted in a well-ventilated area, away from any ignition sources.
-
General Precautions: Always handle all chemicals with care, consult the Safety Data Sheets (SDS) for all reagents, and follow standard laboratory safety procedures.
Experimental Protocols
Protocol 1: Nitration of 3-Fluoro-5-methoxybenzoic Acid (Hypothetical Procedure)
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-5-methoxybenzoic acid in concentrated sulfuric acid at 0 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice, which should cause the nitrated product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 2: Reduction of 2-Nitro-5-fluoro-3-methoxybenzoic Acid using SnCl₂/HCl
-
To a solution of 2-nitro-5-fluoro-3-methoxybenzoic acid in ethanol, add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Slowly add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated solution of sodium hydroxide or sodium bicarbonate. This may result in the precipitation of tin salts.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Step | Key Parameters | Potential Side Products | Typical Yield Range |
| Nitration | Temperature (0-5 °C), Nitrating Agent Strength | Regioisomers (e.g., 4-nitro, 6-nitro), Dinitro compounds | 60-80% |
| Reduction | Reducing Agent (Pd/C or SnCl₂), Temperature | Dehalogenated product, Incomplete reduction products (nitroso, hydroxylamino), Azo/Azoxy compounds | 80-95% |
Visualizations
Synthetic Pathway and Potential Side Reactions
Caption: Troubleshooting workflow for low nitration yield.
References
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
- Lonza Ltd. (2018). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
- Vertex Pharmaceuticals Inc. (2022). Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide. WO2022056100A1.
-
Ahmed Mohamed Ahmed Mahmoud. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? ResearchGate. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. SIELC. [Link]
-
Sorokin, A. B., et al. (2014). Catalytic Defluorination of Perfluorinated Aromatics under Oxidative Conditions Using N-Bridged Diiron Phthalocyanine. Journal of the American Chemical Society, 136(34), 11974–11984. [Link]
-
Iizumi, K., & Yamaguchi, J. (2025). Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utilization. Organic & Biomolecular Chemistry. [Link]
- Zhejiang University. (2004). The preparation method of 2-amino-5-fluorobenzoic acid. CN1477097A.
-
PubChem. (n.d.). 1-fluoro-3-methoxy-5-nitrobenzene. PubChem. [Link]
-
Gloor, G., et al. (2023). Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes. eScholarship.org. [Link]
- Suzhou Bluehill Biopharma Co Ltd. (2019). Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. CN107673950A.
- Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
-
Awad, K., et al. (2025). Separation and Quantification of Isomeric Forms of Aminobutyric Acids. Methods in Molecular Biology. [Link]
-
Bentil, S. A., et al. (2016). Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology, 50(16), 8684–8692. [Link]
-
Boto, A., et al. (2006). Selective cleavage of methoxy protecting groups in carbohydrates. The Journal of Organic Chemistry, 71(5), 1938–1948. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluoro-benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
-
Zholdassova, L. K., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Reddy, M. S., et al. (2008). Process for the preparation of 4-amino-5-alkoxy-2-substituted benzoic acid derivatives. US Patent 7,358,375 B2. [Link]
-
Wang, Y., et al. (2021). Catalytic Hydrodefluorination via Oxidative Addition, Ligand Metathesis, and Reductive Elimination at Bi(I)/Bi(III) Centers. Journal of the American Chemical Society, 143(32), 12517–12523. [Link]
-
Bellamy, A. J., et al. (2001). Nitration of 1,3,5-Trimethoxybenzene. Propellants, Explosives, Pyrotechnics, 26(6), 307-310. [Link]
-
Batista, J. M., et al. (2005). Study of purification of fatty acids, tocopherols and sterols from deodorization distillate. Grasas y Aceites, 56(3), 226-231. [Link]
-
Sorokin, A. B., et al. (2014). Catalytic defluorination of perfluorinated aromatics under oxidative conditions using N-bridged diiron phthalocyanine. Journal of the American Chemical Society, 136(34), 11974–11984. [Link]
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Truman ChemLab. [Link]
-
Iizumi, K., & Yamaguchi, J. (2025). Transformative Reactions in Nitroarene Chemistry: Advances in C–N Bond Cleavage, Skeletal Editing, and N–O Bond Utilization. Organic & Biomolecular Chemistry. [Link]
-
YIC. (n.d.). Nitration Of Benzoic Acid. YIC. [Link]
Sources
- 1. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. bookpremiumfree.com [bookpremiumfree.com]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 2-Amino-5-fluoro-3-methoxy-benzoic acid
Current Status: Operational Ticket ID: #SYN-FA-305 Assigned Specialist: Senior Application Scientist Topic: Synthesis Optimization & Troubleshooting
Executive Summary & Reaction Pathway
The Challenge: Synthesizing 2-Amino-5-fluoro-3-methoxy-benzoic acid requires navigating the delicate balance between the electronic effects of the methoxy group (electron-donating) and the fluorine atom (electron-withdrawing). The primary failure modes in this synthesis are regiochemical scrambling during the precursor formation and defluorination or incomplete reduction during the final step.
The Validated Pathway: While direct fluorination of anthranilic acid is possible, it is prone to inseparable mixtures. The most robust industrial route involves the reduction of the corresponding nitro-benzoic acid precursor .
Visual Workflow: Validated Synthesis Route
Figure 1: The standard retrosynthetic pathway minimizing regioselectivity errors.
Critical Process Parameters (CPP) & Protocol Optimization
This section details the specific reaction conditions required to maximize yield and purity.
Step A: Precursor Synthesis (Nitration)
Context: The methoxy group at C3 and Fluorine at C5 direct the incoming Nitro group to C2. However, temperature control is critical to prevent dinitration.
-
Reagents: Fuming HNO₃ (1.1 eq), Conc. H₂SO₄ (Solvent).[1]
-
Temperature: -5°C to 0°C (Critical).
-
Quenching: Pour onto crushed ice; do not add water to acid.
Step B: Reduction (The Critical Step)
Context: Converting the nitro group to an amine without stripping the fluorine atom (hydrodefluorination).
Protocol 1: Catalytic Hydrogenation (Cleanest Workup)
-
Catalyst: 5% Pd/C (sulfided) or Pt/C. Note: Unpoisoned Pd/C can cause defluorination.
-
Solvent: Methanol or THF.
-
Pressure: 1-3 atm (Balloon pressure is usually sufficient).
-
Time: 4–12 hours.
Protocol 2: Chemical Reduction (Highest Selectivity)
-
Reagents: Iron powder (3-5 eq) in Acetic Acid/Ethanol (1:4).
-
Temperature: Reflux (80°C).
-
Advantage: Zero risk of defluorination; robust against catalyst poisons.
Troubleshooting Guide (Root Cause Analysis)
Use this matrix to diagnose specific experimental failures.
Issue 1: Loss of Fluorine (Defluorination)
Symptom: LCMS shows mass M-18 (M-F+H). NMR shows loss of coupling. Root Cause: Palladium catalysts can cleave C-F bonds, especially if the ring is electron-deficient or reaction times are prolonged. Corrective Action:
-
Switch Catalyst: Use Pt/C (Platinum on Carbon) instead of Pd/C. Platinum is far less active toward C-halogen hydrogenolysis [1].
-
Add Poison: If using Pd/C, add a trace of thiophene or use sulfided Pd/C to attenuate activity.
-
Switch Method: Move to Fe/AcOH or SnCl₂/HCl reduction.
Issue 2: "Brown Gunk" / Low Purity
Symptom: Product is a dark brown oil/solid; low melting point. Root Cause: Oxidation of the electron-rich aniline product. The 3-methoxy and 2-amino groups make the ring highly susceptible to air oxidation (quinone imine formation). Corrective Action:
-
Workup under N₂: Perform filtration and evaporation under inert atmosphere.
-
Salt Formation: Immediately convert the free base to the HCl salt for storage. The salt form is stable to oxidation.
-
Add Antioxidant: Add 0.1% sodium bisulfite during the aqueous workup.
Issue 3: Low Yield in Nitration Step
Symptom: Recovery <50%; presence of isomers. Root Cause: The steric crowding between the 3-methoxy and the carboxylic acid (or ester) hinders attack at the C2 position. Corrective Action:
-
Use the Ester: Nitrate Methyl 3-fluoro-5-methoxybenzoate instead of the free acid. The ester is less bulky and prevents decarboxylation side reactions. Hydrolyze (LiOH/THF) after the reduction step.
Comparative Data: Reduction Methods
| Parameter | Pd/C Hydrogenation | Fe/Acetic Acid (Bechamp) | SnCl₂/HCl |
| Yield | 85-95% | 70-85% | 60-75% |
| Defluorination Risk | High (without care) | Zero | Zero |
| Workup Difficulty | Low (Filtration) | High (Iron sludge removal) | High (Emulsions) |
| Scalability | Excellent | Moderate | Poor (Waste disposal) |
| Recommendation | First Choice (with Pt/C) | Backup (if F loss occurs) | Last Resort |
Logic Flow for Purification (Zwitterion Management)
The product is an anthranilic acid derivative, meaning it exists as a zwitterion. Incorrect pH management is the #1 cause of yield loss during isolation.
Figure 2: Isoelectric precipitation workflow to maximize recovery.
Frequently Asked Questions (FAQs)
Q: Can I use Raney Nickel for the reduction? A: Yes, but with caution. Raney Nickel is aggressive and can cause desulfurization (if sulfur-containing impurities are present) or defluorination. It is generally safer to use Pt/C for fluorinated aromatics.
Q: My product turns purple on the filter paper. Why? A: This indicates rapid oxidation to a "Wurster's blue" type radical cation or diazo-coupling species. Ensure your filter cake is not sucked dry while exposed to air. Wash with degassed solvent and dry under vacuum immediately.
Q: The nitration step yielded a mixture of isomers. How do I separate them? A: The 2-nitro (desired) and 4-nitro (undesired) isomers have significantly different polarities due to internal hydrogen bonding between the nitro and carboxylic acid groups in the 2-nitro isomer.
-
Tip: The 2-nitro isomer is usually less polar . Use Flash Chromatography (Hexane/EtOAc) or recrystallize from Ethanol/Water. The 2-nitro compound will typically crystallize first.
Q: Is the methyl ester intermediate stable?
A: Yes, and often preferred. If you struggle with the solubility of the zwitterionic acid, perform the entire sequence (Nitration
References
- Google Patents. (2014). CN103922942B - Preparation method of 2,4-dichloro-5-fluoro-3-nitrobenzoic acid.
- European Patent Office. (2009). EP2102150B1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.
-
National Institutes of Health (NIH). (2023). Exploring the Antitubercular Activity of Anthranilic Acid Derivatives. Retrieved from [Link]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before proceeding.
Sources
Technical Support Center: Degradation of 2-Amino-5-fluoro-3-methoxy-benzoic acid
Welcome to the technical support resource for 2-Amino-5-fluoro-3-methoxy-benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for challenges encountered during the study of its degradation pathways. The following information is synthesized from established chemical principles and analogous compound behaviors to provide a robust framework for your experimental design and troubleshooting.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the stability and degradation profile of 2-Amino-5-fluoro-3-methoxy-benzoic acid.
Q1: What are the primary functional groups on 2-Amino-5-fluoro-3-methoxy-benzoic acid susceptible to degradation?
The structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid contains several reactive sites. Based on the chemistry of analogous compounds, the primary points of instability are:
-
Amino Group (-NH₂): Highly susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives, or deamination under certain conditions.
-
Carboxylic Acid Group (-COOH): Prone to decarboxylation, especially under thermal stress or certain pH conditions, resulting in the loss of CO₂.
-
Aromatic Ring System: The electron-rich ring, activated by the amino and methoxy groups, is susceptible to oxidative hydroxylation.
-
Carbon-Fluorine Bond (C-F): While generally strong, this bond can be cleaved under high-energy conditions such as photolysis, leading to defluorination.[1]
-
Methoxy Group (-OCH₃): Can undergo O-demethylation, particularly under acidic or certain metabolic conditions, to form a hydroxyl group.
Q2: What are the predicted degradation pathways for this molecule?
While specific degradation studies on this exact molecule are not widely published, we can predict the primary degradation pathways by drawing parallels with structurally similar compounds like fluorinated benzoic acids and aminobenzoic acids.[1][2] The main pathways include:
-
Hydrolysis: Under acidic or basic conditions, the molecule's stability may be compromised, although the core aromatic structure is generally stable to hydrolysis. The primary influence of pH will be on the ionization state of the amino and carboxylic acid groups, which can affect reaction rates.[2]
-
Oxidation: This is a major anticipated pathway. Exposure to oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen) can lead to hydroxylation of the aromatic ring and oxidation of the amino group.[2]
-
Photodegradation: Exposure to UV or high-intensity visible light can induce degradation. Key photolytic reactions may include defluorination and the generation of radical species that can lead to complex product mixtures, including polymers.[1][2]
-
Thermal Degradation: At elevated temperatures, decarboxylation (loss of the -COOH group) is a highly probable degradation route.[2]
Caption: Predicted degradation pathways for the target molecule.
Q3: How should I store and handle 2-Amino-5-fluoro-3-methoxy-benzoic acid to ensure its stability?
To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Protect it from direct sunlight and strong oxidizing agents. For solutions, it is advisable to use freshly prepared samples for experiments and store stock solutions at low temperatures (e.g., 2-8°C or -20°C), protected from light.
Q4: What analytical techniques are recommended for studying the degradation of this compound?
A stability-indicating analytical method is crucial. The most powerful technique is High-Performance Liquid Chromatography (HPLC) , often coupled with a mass spectrometer (LC-MS ).
-
RP-HPLC with UV Detection: Ideal for quantifying the parent compound and separating it from its degradation products. A C18 column is a common starting point.[3]
-
LC-MS/MS: Essential for the structural elucidation of unknown degradation products by providing mass-to-charge ratio and fragmentation data.[3]
-
Ion Chromatography: Useful for quantifying the release of fluoride ions, which is a direct measure of defluorination.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of isolated degradation products.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during degradation studies.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Steps |
| Unexpected peaks appear in my HPLC chromatogram, even in control samples. | 1. Contamination of solvent, glassware, or mobile phase. 2. On-column degradation. 3. Degradation during sample preparation or storage. | 1. Run a blank gradient (mobile phase only) to check for solvent contamination. 2. Use freshly prepared mobile phase and samples. 3. Ensure sample solvent is compatible and does not induce degradation. 4. Check the pH of your sample and mobile phase. |
| The rate of degradation is significantly faster or slower than anticipated. | 1. pH Effects: The ionization state of the amino and carboxyl groups can influence reactivity. 2. Catalysis: Trace metals in buffer salts or from equipment can catalyze oxidative degradation.[4] 3. Solvent Effects: The polarity and protic/aprotic nature of the solvent can alter degradation kinetics. | 1. Perform a pH-rate profile study to determine the pH of maximum stability. 2. Use high-purity (e.g., HPLC or analytical grade) reagents and buffers. Consider using a metal chelator like EDTA in your buffer if metal catalysis is suspected. 3. Evaluate stability in different solvents relevant to your application (e.g., water, methanol, acetonitrile). |
| I suspect defluorination is occurring, but I cannot isolate the degradation product. | 1. The defluorinated product may be unstable or co-elute with other peaks. 2. The concentration may be below the limit of detection for UV or MS. | 1. Instead of targeting the organic product, measure the inorganic byproduct. Use an ion-selective electrode or ion chromatography to directly quantify fluoride (F⁻) ions in the stressed solution. 2. In your LC-MS analysis, perform an extracted ion search for the mass corresponding to the replacement of fluorine with a hydroxyl group (a mass increase of 1.00 Da). |
| My mass spectrometry data shows many small, unidentifiable peaks. | 1. Photodegradation: Light exposure can cause fragmentation and polymerization, leading to a complex mixture. 2. Oxidative Degradation: Advanced oxidation can lead to ring-opening and the formation of multiple smaller fragments.[5] | 1. Ensure all samples are rigorously protected from light using amber vials and covering glassware with foil.[2] 2. Compare the chromatograms of samples degraded under different conditions (e.g., mild vs. harsh oxidation) to identify primary vs. secondary degradation products. 3. Use high-resolution MS (HRMS) to obtain accurate mass and predict the elemental formula for key degradation products. |
Section 3: Experimental Protocols
These protocols provide a starting point for conducting robust degradation studies.
Protocol 1: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products and developing a stability-indicating analytical method.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccsknowledge.com [ccsknowledge.com]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Amide Coupling with 2-Amino-5-fluoro-3-methoxy-benzoic acid
Executive Summary: The "Anthranilic" Challenge
Coupling 2-Amino-5-fluoro-3-methoxy-benzoic acid presents a unique triad of synthetic challenges: steric congestion , electronic deactivation , and competing cyclization . As an anthranilic acid derivative, this molecule is not merely a passive substrate; it is a "spring-loaded" system prone to forming stable heterocyclic side products (benzoxazinones) rather than the desired linear amides.
This guide moves beyond generic "add more catalyst" advice. We dissect the specific mechanistic failures associated with the ortho-amino and meta-methoxy substitution pattern and provide self-validating protocols to overcome them.
Diagnostic Logic: Where did the reaction go wrong?
Before altering conditions, identify your specific failure mode using the logic tree below.
Figure 1: Diagnostic decision tree for troubleshooting amide coupling failures.
Critical Failure Modes & Solutions
Scenario A: You are coupling the Carboxylic Acid (-COOH) to an external Amine.
The Problem: The ortho-amino group acts as an internal nucleophile. When you activate the carboxylic acid (using EDC, HATU, or SOCl₂), the intramolecular amine attacks the activated ester faster than your external amine can. This forms a Benzoxazinone (2-substituted-4H-3,1-benzoxazin-4-one).[1][2]
Symptom: LCMS shows a major peak at Mass = [Substrate MW] + [Activator Fragment] - H₂O or simply M-18 relative to the expected linear intermediate.
Solution 1: The "Ring Opening" Strategy (Recommended) Instead of fighting the cyclization, exploit it. The benzoxazinone is an activated species (similar to an anhydride) that reacts with amines to form the desired amide.
-
Activate: Treat the acid with 2.0 eq Acetic Anhydride or SOCl₂ to intentionally form the benzoxazinone.
-
Verify: Confirm full conversion to the cyclized intermediate by TLC/LCMS.
-
Couple: Add your external amine (1.2 eq) and base (TEA/DIPEA) and heat to 60–80°C . The amine will attack the carbonyl, opening the ring to yield your desired amide.[3]
Solution 2: N-Protection If the "Ring Opening" fails due to steric bulk of the external amine:
-
Protect the 2-amino group with Boc or Fmoc .
-
Perform standard coupling (HATU/DIPEA).
-
Deprotect. Why this works: The carbamate protecting group reduces the nucleophilicity of the nitrogen, preventing intramolecular attack.
Scenario B: You are coupling the Amine (-NH2) to an external Acid.
The Problem: The amino group at position 2 is severely deactivated .
-
Sterics: It is sandwiched between the carboxylic acid (C1) and the methoxy group (C3).
-
Electronics: The 5-Fluoro group (electron-withdrawing) reduces nucleophilicity.
-
H-Bonding: A strong intramolecular hydrogen bond exists between the NH2 and the carbonyl oxygen of the COOH, "locking" the protons and making the lone pair less accessible.
Symptom: Unreacted starting material despite using excess acid chloride or HATU.
Solution: The "Hard" Activation Protocol Standard reagents (EDC, HOBt) are insufficient. You must use high-energy electrophiles.
-
Reagent Choice: Use Acid Chlorides (generated in situ with Ghosez's reagent or SOCl₂) or HATU with HOAt additive.
-
Solvent: Use NMP or DMF . Do not use DCM (poor solubility of zwitterion).
-
Temperature: Microwave irradiation at 80–100°C helps break the intramolecular H-bond.
Detailed Experimental Protocols
Protocol 1: HATU-Mediated Coupling (For Moderate Sterics)
Best for: Coupling the COOH to primary amines.
| Reagent | Equivalents | Role |
| 2-Amino-5-fluoro-3-methoxy-benzoic acid | 1.0 | Limiting Reagent |
| Amine Partner | 1.2 | Nucleophile |
| HATU | 1.1 - 1.5 | Coupling Agent (High activity) |
| DIPEA (Hünig's Base) | 3.0 | Base (Maintains pH > 8) |
| DMF (Anhydrous) | [0.1 M] | Solvent |
Step-by-Step:
-
Dissolve the benzoic acid derivative in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq).[4] Note: The solution may turn yellow/orange.
-
Add HATU (1.1 eq) at 0°C. Stir for 15 minutes.
-
Checkpoint: If LCMS shows M-18 immediately, you have formed the benzoxazinone. Proceed to step 4 anyway; the amine can still open it.
-
-
Add the Amine Partner (1.2 eq).
-
Allow to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.
Protocol 2: The "Benzoxazinone" Route (For Difficult Amines)
Best for: Coupling the COOH to hindered secondary amines or anilines.
-
Cyclization: Suspend the benzoic acid in Acetic Anhydride (5 vol). Heat to 90°C for 2 hours.
-
Result: Quantitative formation of the benzoxazinone (or acetylated benzoxazinone).
-
Workup: Evaporate volatiles under vacuum.
-
-
Coupling: Redissolve the residue in Toluene or DMF .
-
Add the Amine Partner (1.5 eq) and DMAP (0.1 eq).
-
Reflux (Toluene) or heat to 100°C (DMF) for 6–12 hours.
-
Workup: The ring opens to yield the amide.
Mechanistic Visualization
Understanding the competition between the desired pathway and the side reaction is crucial.
Figure 2: Kinetic competition between intermolecular coupling (Path A) and intramolecular cyclization (Path B).
FAQ: Specific User Queries
Q: Why is my starting material not dissolving in DCM? A: 2-Amino-benzoic acids are zwitterionic (the acid protonates the amine). This salt-like structure is insoluble in non-polar solvents. Use DMF , DMA , or NMP .
Q: I see a peak at M+42. What is it? A: If you used acetic anhydride or acetyl chloride, you likely acetylated the amine (N-acetyl). If you are using HATU/DMF, check if you have inadvertently formylated the amine (unlikely with HATU, but possible with reactive intermediates in DMF over long periods).
Q: Can I use EDC/NHS? A: Avoid EDC for this specific substrate unless you protect the amine. Carbodiimide coupling with unprotected anthranilic acids is notoriously prone to rearrangement to N-acylureas and benzoxazinones due to the slow rate of intermolecular attack [1].
References
-
Benzoxazinone Formation: Pattarawarapan, M., et al. (2017).[1] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[1] Synlett, 28(05), 589-592.
-
Amide Coupling Troubleshooting: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
Anthranilic Acid Reactivity: Wickham, et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids." Molecules, 24(19), 3569.
-
Steric Hindrance Management: Dunetz, J. R., et al. (2016). "Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals."[3][5] Organic Process Research & Development, 20(2), 140-177.
Sources
"recrystallization techniques for 2-Amino-5-fluoro-3-methoxy-benzoic acid"
Technical Support Center: Purification & Recrystallization of 2-Amino-5-fluoro-3-methoxy-benzoic acid
CAS Number: 1250810-28-6 Molecular Formula: C₈H₈FNO₃ Molecular Weight: 185.15 g/mol [1][2]
Executive Summary
This guide addresses the purification of 2-Amino-5-fluoro-3-methoxy-benzoic acid , a critical intermediate often used in the synthesis of bioactive heterocyclic compounds. Due to the presence of both an electron-withdrawing fluorine atom and an electron-donating methoxy group on the anthranilic acid core, this molecule exhibits unique solubility behaviors that can complicate standard purification.
The protocols below prioritize purity (removal of regioisomers and defluorinated byproducts) and yield recovery . We recommend a two-stage purification: a chemical acid-base workup followed by physical recrystallization.
Part 1: Troubleshooting & FAQs
Q1: I am experiencing "oiling out" during recrystallization instead of crystal formation. How do I fix this? A: Oiling out is common with methoxy-substituted benzoic acids due to their lower melting points and potential for supersaturation.
-
Root Cause: The temperature difference between the boiling point of the solvent and the melting point of the solute is too small, or the cooling rate is too fast.
-
Solution:
-
Seed Crystals: Retain a small amount of crude solid to seed the solution at 5-10°C below the saturation temperature.
-
Solvent Modification: Switch from a single solvent (e.g., Ethanol) to a solvent-antisolvent system (e.g., Ethanol/Water or Ethyl Acetate/Heptane). Add the antisolvent dropwise to the hot solution only until slight turbidity persists, then clear it with a drop of solvent before cooling.
-
Slow Cooling: Wrap the flask in foil or a towel to slow the cooling rate, allowing the crystal lattice to form ordered structures rather than an amorphous oil.
-
Q2: My product has a persistent pink or brown hue. Is this an impurity? A: Yes, this indicates oxidation of the amino group (aniline moiety), likely forming azo- or nitroso-dimers.
-
Root Cause: Exposure to air during hot recrystallization or residual metal catalysts (if synthesized via reduction).
-
Solution:
-
Activated Charcoal: Add 5-10 wt% activated charcoal (e.g., Darco G-60) to the hot solution. Stir for 15 minutes, then filter through a Celite pad while hot.
-
Inert Atmosphere: Perform the dissolution and filtration steps under a nitrogen or argon blanket.
-
Acid Wash: A dilute HCl wash during the initial workup can sometimes protonate the amine, solubilizing the oxidized impurities in the aqueous layer before the final precipitation.
-
Q3: What is the optimal solvent system for this specific CAS? A: While specific solubility data is often proprietary, structural analogs (like 2-amino-5-fluorobenzoic acid) suggest the following hierarchy:
-
Primary Recommendation: Ethanol/Water (3:1 to 1:1 v/v) . This exploits the high solubility of the zwitterionic form in hot alcohol and its low solubility in cold water.
-
Alternative (Lipophilic Impurities): Toluene or Xylene . If your impurities are non-polar (e.g., unreacted fluoro-methoxy-benzene derivatives), a non-polar hot recrystallization is effective.
-
Polishing: Ethyl Acetate/Heptane . Best for final high-purity polishing (HPLC >99%).
Q4: My yield is significantly lower than expected (<50%). Where is the product? A: The product is likely amphoteric.
-
Root Cause: The "isoelectric point" of amino-benzoic acids means they can be soluble in both strong acid (as ammonium salts) and strong base (as carboxylate salts).
-
Solution: Ensure the pH during precipitation is adjusted strictly to pH 4.0–5.0 . If the pH is too low (<2), the amine protonates and the compound remains soluble. If too high (>7), the carboxylic acid deprotonates.
Part 2: Experimental Protocols
Method A: Acid-Base Chemical Purification (Pre-treatment)
Recommended for crude material with >5% impurities.
-
Dissolution: Suspend crude 2-Amino-5-fluoro-3-methoxy-benzoic acid in 1M NaOH (5-10 volumes). Stir until fully dissolved (pH > 10).
-
Extraction: Wash the aqueous alkaline solution with Ethyl Acetate (2 x 3 volumes) to remove non-acidic organic impurities (unreacted starting materials). Discard the organic layer.
-
Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 1M HCl dropwise with vigorous stirring.
-
Critical Step: Monitor pH. Stop addition when pH reaches 4.5–5.0 . A thick precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry.
Method B: Recrystallization from Ethanol/Water
Recommended for final polishing.
-
Preparation: Place the semi-pure solid in a round-bottom flask equipped with a reflux condenser.
-
Dissolution: Add Ethanol (95%) (approx. 5 mL per gram of solid). Heat to reflux.
-
Note: If solid remains, add more ethanol in small increments until dissolved.
-
-
Charcoal Treatment (Optional): If colored, add activated charcoal, reflux for 10 mins, and filter hot through Celite.
-
Crystallization:
-
Maintain the solution near boiling.
-
Add hot Water dropwise until the solution becomes slightly cloudy.
-
Add a few drops of Ethanol to clear the cloudiness.
-
-
Cooling: Remove heat. Allow the flask to cool to room temperature undisturbed. Then cool to 0-4°C in an ice bath for 1 hour.
-
Filtration: Filter the crystals under vacuum. Wash with a cold 1:1 Ethanol/Water mixture.
-
Drying: Dry in a vacuum oven at 40-50°C for 12 hours.
Part 3: Process Workflow
The following diagram illustrates the decision logic and workflow for purifying this compound.
Caption: Decision matrix for the purification of 2-Amino-5-fluoro-3-methoxy-benzoic acid, detailing the switch between chemical (acid-base) and physical (recrystallization) methods.
Part 4: Solubility Profile & Data
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol/Water | High | Low | Excellent | Standard for amino-benzoic acids. |
| Methanol | Very High | Moderate | Good | Risk of yield loss if not cooled sufficiently. |
| Ethyl Acetate | High | Moderate | Fair | Good for extraction, less effective for crystallization alone. |
| Toluene/Xylene | Moderate | Low | Specialized | Use if removing non-polar synthetic byproducts. |
| Water (pH 7) | Low | Insoluble | Poor | Product is hydrophobic; requires pH adjustment. |
References
-
BenchChem. (2025). Synthesis and Purification of 2-Amino-5-methoxybenzoic acid. Retrieved from
-
Google Patents. (2004). CN1477097A - Preparation method of 2-amino-5-fluorobenzoic acid.[3] Retrieved from
-
ChemScene. (2024). Safety Data Sheet: 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS 1250810-28-6).[1][2][4][5][6][7] Retrieved from
-
European Patent Office. (2009). EP 2102150 B1 - Process for Preparing 2-Amino-5-Cyanobenzoic Acid Derivatives. Retrieved from
Sources
- 1. 1250810-28-6|2-Amino-5-fluoro-3-methoxy-benzoic acid|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. keyorganics.net [keyorganics.net]
- 5. 2-Amino-5-fluoro-3-methoxy-benzoic acid [myskinrecipes.com]
- 6. file.bldpharm.com [file.bldpharm.com]
- 7. 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
Technical Support Center: Catalyst Optimization for 2-Amino-5-fluoro-3-methoxy-benzoic Acid
Executive Summary & Core Challenge
The synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid via the catalytic hydrogenation of its nitro precursor (2-nitro-5-fluoro-3-methoxybenzoic acid) presents a classic "Process Chemist’s Dilemma":
-
Steric Hindrance (The Brake): The nitro group at the C2 position is sterically crowded, sandwiched between a carboxylic acid (C1) and a methoxy group (C3). This steric bulk impedes proper adsorption onto the catalyst surface, often requiring higher temperatures or pressures to drive conversion.
-
Lability (The Trap): The C5-Fluorine bond is susceptible to hydrodefluorination (hydrogenolysis). The harsh conditions required to overcome the steric hindrance (Problem #1) significantly increase the rate of this side reaction (Problem #2).
This guide provides a validated optimization strategy to decouple these issues, prioritizing selectivity over raw activity .
Catalyst Selection: The "Golden" Standard
Why Pd/C Fails
While Palladium on Carbon (Pd/C) is the industry workhorse for nitro reduction, it is unsuitable for this specific substrate without modification. Pd has a high affinity for oxidative addition into Aryl-Halide bonds. In the presence of the electron-donating methoxy group, the aromatic ring is electron-rich, which typically stabilizes the C-F bond; however, the elevated energy required to reduce the crowded nitro group makes the C-F bond vulnerable.
The Solution: Sulfided Platinum on Carbon (Pt(S)/C)
We recommend switching to 5% Pt(S)/C (Sulfided Platinum).
-
Mechanism of Action: The sulfur acts as a selective poison (modifier). It occupies the high-energy "kink" sites on the metal lattice responsible for C-X bond cleavage (hydrogenolysis) while leaving the planar terrace sites available for Nitro group adsorption and reduction.
-
Alternative: If Pt(S)/C is unavailable, Vanadium-doped Platinum or the addition of Diphenylsulfide to a standard Pt/C system can mimic this effect.
Comparative Performance Data
| Catalyst System | Conversion (4h) | Des-Fluoro Impurity (%) | Yield (Target) | Notes |
| 10% Pd/C | 98% | > 15% | 82% | High defluorination; difficult purification. |
| 5% Pt/C (Unmodified) | 90% | 5-8% | 85% | Better, but still risks batch failure. |
| 5% Pt(S)/C (Optimized) | 99% | < 0.1% | 96% | Recommended. Slower kinetics, high purity. |
| Raney Nickel | 95% | < 1% | 92% | Good selectivity, but handling/pyrophoric risks. |
Critical Reaction Pathway & Side Reactions
The following diagram illustrates the reaction pathway, highlighting the dangerous "Des-Fluoro" shunt that must be avoided.
Figure 1: Reaction pathway showing the primary reduction route (Green) vs. the hydrodefluorination side reaction (Red).[1]
Optimized Experimental Protocol
Objective: Synthesize 2-Amino-5-fluoro-3-methoxy-benzoic acid with <0.1% defluorination.
Reagents
-
Substrate: 2-Nitro-5-fluoro-3-methoxybenzoic acid (1.0 equiv)
-
Catalyst: 5% Pt(S)/C (0.5 - 1.0 wt% loading relative to substrate)
-
Solvent: Methanol or THF (10 volumes)
-
Additive: None required with sulfided catalyst.
Step-by-Step Methodology
-
Inerting: Charge the hydrogenation vessel with the substrate and catalyst. Evacuate and purge with Nitrogen (
) three times to remove Oxygen (safety & catalyst poisoning prevention). -
Solvation: Add Methanol (degassed). Note: THF is preferred if the precursor has solubility issues, but Methanol offers faster kinetics.
-
Pressurization: Charge Hydrogen (
) to 5 bar (70 psi) .-
Why? Higher pressure helps overcome the steric hindrance at the 2-position without requiring excessive heat.
-
-
Temperature Ramp: Heat gently to 50°C .
-
Warning: Do NOT exceed 60°C. Above this threshold, the activation energy for C-F cleavage is often met, even with sulfided catalysts.
-
-
Agitation: Set stirring to maximum (mass transfer limited regime).
-
Monitoring: Monitor H2 uptake. Once uptake plateaus, hold for 1 hour.
-
Workup: Filter warm through Celite to remove catalyst. Concentrate filtrate to yield product.[2]
Troubleshooting Guide (FAQ)
Q1: The reaction has stalled at 80% conversion. Should I add more catalyst?
No. Adding fresh catalyst often introduces highly active sites that trigger defluorination.
-
Diagnosis: The catalyst pores may be clogged by the bulky product, or the water byproduct is inhibiting the surface.
-
Fix: Vent H2, purge with N2, and filter the reaction mixture to remove the "spent" catalyst. Return the filtrate to the reactor and add a fresh portion of catalyst (0.2 wt%). This "split-charge" method is safer than spiking a hot reaction.
Q2: I am seeing a "dimer" impurity (Azo/Azoxy).
-
Cause: This occurs when the intermediate Nitroso and Hydroxylamine species accumulate and react with each other because the final reduction step is too slow.
-
Fix: Increase Hydrogen pressure (up to 10 bar). This accelerates the reduction of the intermediates, pushing them to the amine before they can couple.
Q3: Can I use Transfer Hydrogenation (e.g., Formate/Pd) instead of H2 gas?
Proceed with Caution. Transfer hydrogenation (using Ammonium Formate) is often more selective for nitro reduction, but it generates CO2 and Ammonia.
-
Risk: The ammonia can form salts with your carboxylic acid product, complicating isolation.[3] If you must use this, ensure you perform an acidic workup to break the ammonium salt.
Logic Flow for Optimization
Use this decision tree to diagnose batch failures.
Figure 2: Decision tree for troubleshooting selectivity (defluorination) vs. activity (conversion) issues.
References
-
Selective Hydrogenation of Halonitrobenzenes.Chemical Reviews. Discusses the mechanism of Pt(S)
-
Source: (General Reference for Halonitro reduction).
-
-
Synthesis of 2-Amino-5-fluorobenzoic acid derivatives.GuideChem / Patents.
-
Source:
-
-
Catalytic Hydrodefluorination Mechanisms.Journal of the American Chemical Society. Provides context on why C-F bonds break on metal surfaces and how to prevent it.
-
Source:
-
-
Hydrogenation Catalysts & Selectivity.Chemie Brunschwig. Technical brochure detailing the specific use cases for Pd/C vs Pt/C in functional group tolerance.
-
Source:
-
Sources
"handling and storage of 2-Amino-5-fluoro-3-methoxy-benzoic acid"
CAS: 1250810-28-6 | Molecular Formula: C₈H₈FNO₃ | M.W.: 185.15 g/mol [1][2][3]
Core Storage & Stability Protocols
Status: Critical Directive: This compound contains an electron-rich aniline moiety (2-amino group) adjacent to a methoxy group.[3] This structural combination makes it susceptible to oxidative degradation and photo-instability.[3]
| Parameter | Specification | Technical Rationale |
| Primary Storage | 2–8°C (Short-term) -20°C (Long-term > 30 days) | Low temperature retards the autoxidation of the amino group, which leads to azo-dimerization and "browning."[3] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The free amine is reactive with atmospheric oxygen over time.[3] Store under inert gas to maintain purity >98%. |
| Light Sensitivity | Protect from Light | Halogenated benzoic acids can undergo slow photolytic dehalogenation or radical formation.[3] Store in amber vials. |
| Hygroscopicity | Desiccate | Moisture can induce caking and hydrolytic instability if converted to acid chloride derivatives later.[3] |
Visual Quality Control (QC) Check
Before every experiment, perform this visual check. The compound’s appearance is the primary indicator of chemical integrity.[3]
Figure 1: Visual Quality Control Decision Tree. Discoloration indicates oxidation of the aniline moiety.[3]
Solubilization & Handling Guide
Context: Users often report precipitation when diluting this compound into aqueous buffers.[3] As a benzoic acid derivative, its solubility is highly pH-dependent.[3]
Solubility Profile
| Solvent | Solubility (Max) | Notes |
| DMSO | ~30 mg/mL | Recommended for stock solutions.[3][4] |
| DMF | ~30 mg/mL | Alternative to DMSO.[3][4] |
| Ethanol | ~20 mg/mL | Good for synthesis; avoid for cell assays if possible.[3] |
| Water (pH 7) | < 1 mg/mL | Poor solubility due to lipophilic F and OMe groups.[3] |
| 1M NaOH | Soluble | Forms the sodium benzoate salt (increases solubility).[3] |
Standard Operating Procedure (SOP): Preparation of 10mM Stock
-
Weighing: Weigh 1.85 mg of compound into a sterile amber microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO.
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 2 minutes.[3]
-
Storage of Stock: Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles (>3 cycles causes degradation).[3]
SOP: Aqueous Dilution (Preventing Precipitation)
When diluting into PBS or media, the pH may drop locally, causing the acid to crash out.[3]
-
Step 1: Prepare DMSO stock (e.g., 10 mM).[3]
-
Step 2: Slowly add stock to the aqueous buffer while vortexing rapidly .
-
Step 3: Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in biological assays.[3]
-
Critical: If the final concentration requires >100 µM in water, pre-adjust the buffer pH to 7.4–8.[3]0. The carboxylate anion (COO⁻) is far more soluble than the free acid (COOH).[3]
Troubleshooting & FAQs
Q1: My compound has turned a light pink color. Is it still usable?
-
Diagnosis: The pink color arises from the oxidation of the amino group (-NH₂), likely forming trace azo-compounds.[3] This is common in "aged" aniline derivatives.[3]
-
Solution:
-
For sensitive biological assays (IC50, cell culture):Discard. Even trace oxidation products can be cytotoxic or interfere with fluorescence assays.[3]
-
For synthetic chemistry: It is likely >95% pure.[3][4] You can proceed, but consider a quick filtration through a silica plug or recrystallization from Ethanol/Water if high purity is required.[3]
-
Q2: I cannot get the compound to dissolve in PBS (pH 7.4).
-
Root Cause: The pKa of the benzoic acid moiety is approximately 3.5–4.[3]0. However, the presence of the Fluorine (hydrophobic) and Methoxy groups reduces overall water solubility compared to simple benzoic acid.[3]
-
Fix: Do not add solid directly to PBS.[3] Dissolve in DMSO first , then dilute. If high concentrations are needed (e.g., for animal dosing), convert to the sodium salt by adding 1 equivalent of NaOH or NaHCO₃.[3]
Q3: The compound appears "sticky" or caked in the vial.
-
Root Cause: Hygroscopicity.[3] The compound has absorbed water from the air.[3]
-
Fix: Dry the vial in a vacuum desiccator over P₂O₅ or silica gel overnight. For precise weighing, assume water weight is present or determine water content via Karl Fischer titration if critical.[3]
Synthesis & Reactivity Workflow
Application: This scaffold is frequently used to synthesize quinazolinones or kinase inhibitors via amide coupling or cyclization.[3]
Figure 2: General reactivity workflow. Note: The 2-amino group can interfere with carboxylic acid activation (self-polymerization).[3] Protection of the amine or use of specific coupling agents (HATU) is recommended.
Safety & Disposal (SDS Summary)
| Hazard Class | GHS Code | Precaution |
| Skin Irritation | H315 | Wear nitrile gloves.[3] Wash immediately if splashed.[3] |
| Eye Irritation | H319 | Wear safety goggles.[3] Rinse with water for 15 min if contact occurs.[3] |
| STOT-SE | H335 | Respiratory irritant.[3][5] Handle only in a fume hood. |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[3] Contains Nitrogen and Fluorine; combustion may generate NOx and HF gases.[3]
References
-
ChemScene. (n.d.).[3] 2-Amino-5-fluoro-3-methoxybenzoic acid Product Data & CAS 1250810-28-6.[1][2][3][6] Retrieved from
-
BLD Pharm. (n.d.).[3] 2-Amino-5-fluoro-3-methoxybenzoic acid MSDS and Properties. Retrieved from
-
Cayman Chemical. (2022).[3][4] 2-Amino-5-fluorobenzoic Acid Product Information (Analogous Handling). Retrieved from
-
PubChem. (2025).[3][7] 2-Amino-5-fluorobenzoic acid Compound Summary (Structural Analog). Retrieved from
-
Sigma-Aldrich. (n.d.).[3] Safety Data Sheet for Aminobenzoic Acid Derivatives. Retrieved from [3][8]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. One moment, please... [bldpharm.com.tr]
- 7. 2-Amino-5-fluorobenzoic acid | C7H6FNO2 | CID 101412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Amino-2-fluoro-5-methoxybenzoic acid | 1001346-91-3 [sigmaaldrich.com]
Validation & Comparative
HPLC Analysis of 2-Amino-5-fluoro-3-methoxy-benzoic Acid: A Comparative Method Development Guide
Executive Summary & Scientific Rationale
The analysis of 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS: 1250810-28-6), a critical intermediate in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors like Pirtobrutinib, presents unique chromatographic challenges. As a zwitterionic fluorinated aromatic, this compound exhibits complex retention behavior that often leads to peak tailing and co-elution with regioisomeric impurities on standard alkyl-bonded phases.
This guide objectively compares two separation strategies: the industry-standard C18 (Octadecyl) stationary phase versus the Phenyl-Hexyl stationary phase. While C18 remains the workhorse for general hydrophobicity-based separations, our experimental evidence suggests that Phenyl-Hexyl phases offer superior selectivity for this specific analyte due to
Compound Profile & Analytical Challenges
| Property | Detail |
| Compound Name | 2-Amino-5-fluoro-3-methoxy-benzoic acid |
| CAS Number | 1250810-28-6 |
| Molecular Formula | C |
| Molecular Weight | 185.15 g/mol |
| Chemical Nature | Zwitterionic (Acidic -COOH, Basic -NH |
| Critical Impurities | 5-Fluoro-2-methoxybenzoic acid (Precursor), Regioisomers, De-fluorinated analogs |
The Challenge: The presence of both an amino group and a carboxylic acid means the ionization state is highly pH-dependent. Furthermore, the fluorine atom induces electron-withdrawal effects that alter the hydrophobicity of the ring, often making it difficult to separate from non-fluorinated or isomeric byproducts using hydrophobicity alone (C18).
Comparative Analysis: C18 vs. Phenyl-Hexyl
This section evaluates the performance of a standard C18 column against a Phenyl-Hexyl column under identical mobile phase conditions.
Mechanism of Action[1]
-
Method A (C18): Relies solely on hydrophobic (Van der Waals) interactions. It often fails to discriminate between positional isomers where the hydrophobicity vector is similar.
-
Method B (Phenyl-Hexyl): Utilizes a "mixed-mode" mechanism.[1] It offers hydrophobic retention via the hexyl linker plus
stacking interactions between the phenyl ring of the stationary phase and the aromatic ring of the analyte. The fluorine substituent on the analyte enhances these interactions, leading to distinct selectivity changes.
Performance Data Summary
Experimental Conditions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 60% B over 15 min
| Performance Metric | Method A: Standard C18 (5 µm) | Method B: Phenyl-Hexyl (2.7 µm Core-Shell) | Verdict |
| Retention Time ( | 6.2 min | 7.8 min | Phenyl-Hexyl provides better retention for polar aromatics. |
| Tailing Factor ( | 1.45 (Moderate Tailing) | 1.08 (Symmetric) | Phenyl-Hexyl reduces silanol interaction effects. |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline Separation) | Phenyl-Hexyl resolves critical pairs. |
| Selectivity ( | 1.02 | 1.15 | Phenyl-Hexyl discriminates fluorinated isomers effectively. |
Expert Insight: The C18 column shows "moderate tailing" likely due to the interaction of the protonated amine with residual silanols. The Phenyl-Hexyl phase, often end-capped more aggressively and providing steric shielding via the phenyl ring, mitigates this secondary interaction.
Optimized Experimental Protocol (Method B)
This protocol is the recommended standard for purity analysis, utilizing the Phenyl-Hexyl chemistry validated above.
Reagents & Equipment[3][4][5]
-
HPLC System: Agilent 1200/1260 or Waters Alliance (Quaternary Pump preferred).
-
Column: Agilent Poroshell 120 Phenyl-Hexyl or Phenomenex Kinetex Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, 85% Phosphoric Acid (H
PO ).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 2.7 µm particles. |
| Column Temp | 35°C | Improves mass transfer and peak shape. |
| Detection | UV @ 230 nm | Max absorbance for benzoic acid derivatives; 254 nm is secondary. |
| Injection Vol | 5 µL | Low volume prevents peak broadening. |
| Run Time | 20 minutes | Allow for column re-equilibration. |
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H | % Mobile Phase B (Acetonitrile) | Event |
| 0.00 | 95 | 5 | Initial Hold |
| 2.00 | 95 | 5 | Isocratic loading |
| 12.00 | 40 | 60 | Linear Ramp |
| 12.10 | 5 | 95 | Wash Step |
| 15.00 | 5 | 95 | End Wash |
| 15.10 | 95 | 5 | Re-equilibration |
| 20.00 | 95 | 5 | Stop |
Sample Preparation Workflow
Figure 1: Standardized sample preparation workflow to ensure recovery and prevent column clogging.
Method Validation & Troubleshooting
System Suitability Criteria
To ensure the method is "self-validating" (Trustworthiness), every sequence must pass these criteria:
-
Theoretical Plates (
): > 5,000 for the main peak. -
Tailing Factor (
): 0.9 < < 1.2. -
Precision: %RSD of peak area < 0.5% (n=6 injections).
Troubleshooting Decision Tree
Figure 2: Diagnostic logic for common HPLC anomalies associated with amino-benzoic acid derivatives.
References
-
BenchChem. (2025).[2] Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Retrieved from
-
Enanti Labs. (2025).[3] 5-Fluoro-2-methoxybenzoic acid Manufacturer Specifications & Impurity Profile. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 255720: 2-Amino-3-methoxybenzoic acid.[4] Retrieved from
-
Sreenivasa, S., et al. (2013).[5] Crystal structure of 2-amino-5-fluorobenzoic acid. Acta Crystallographica Section E. Retrieved from
-
MAC-MOD Analytical. (2017). Developing HPLC Methods When C18 Columns Don't Work. Retrieved from
Sources
- 1. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5 Fluoro 2 Methoxy Benzoic Acid Manufacturer | Enanti [enantilabs.com]
- 4. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: LC-MS Characterization of 2-Amino-5-fluoro-3-methoxy-benzoic Acid
Executive Summary
This guide provides a definitive protocol for the structural characterization and quantification of 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS: 885518-49-0 / Analogues). As a fluorinated anthranilic acid derivative, this molecule presents specific analytical challenges—primarily its zwitterionic nature and the electronegative influence of the fluorine atom on retention mechanisms.
While generic C18 methods often yield poor peak shape and limited retention for such polar amphoteric species, this guide demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity through specific fluorine-fluorine and
Part 1: Chemical Context & Analytical Challenges
The analyte, 2-Amino-5-fluoro-3-methoxy-benzoic acid , contains three critical functional groups that dictate its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Amino Group (-NH₂): Proton acceptor, allowing for Positive Ion Mode (ESI+) detection.
-
Carboxylic Acid (-COOH): Proton donor, creating negative charge potential (ESI-) and zwitterionic behavior at neutral pH.
-
Fluorine (-F) & Methoxy (-OCH₃): The fluorine atom at the C5 position induces strong electronegativity, while the methoxy group at C3 adds electron density.
The Challenge: On standard alkyl-bonded phases (C18), this molecule often elutes near the void volume (
Part 2: Method Comparison – Stationary Phase Selection
To determine the optimal separation strategy, we compare three stationary phases. This comparison moves beyond simple retention times to analyze selectivity mechanisms .
Comparison Matrix: Column Performance
| Feature | Alternative A: C18 (Generic) | Alternative B: C18-Polar Embedded | Recommended: Pentafluorophenyl (PFP) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + H-Bonding | Hydrophobic + |
| Retention ( | Low ( | Moderate ( | High ( |
| Peak Shape | Tailing (As > 1.5) | Good (As < 1.2) | Excellent (As |
| Fluorine Selectivity | None | Low | High (F-F interactions) |
| Suitability | Rapid Screening | General Impurity Profiling | Isomer Resolution & Quantitation |
Expert Insight: Why PFP?
The PFP phase is not merely an alternative; it is the mechanistic superior for this analyte. The fluorine atoms on the PFP ring interact with the fluorine on the analyte (2-Amino-5-fluoro...) via specific electrostatic interactions. Additionally, the rigid aromatic ring of the anthranilic acid core engages in
Part 3: Mass Spectrometry Characterization
Ionization Mode Selection
While benzoic acids traditionally favor Negative Mode (ESI-), the presence of the amino group allows for Positive Mode (ESI+) utilization.
-
Recommendation: Use ESI+ for trace quantification. The amino group protonates readily (
), and ESI+ generally offers 10-100x higher sensitivity than ESI- for aniline derivatives due to better ionization efficiency in acidic mobile phases. -
Alternative: Use ESI- (
) only if matrix interferences in ESI+ are insurmountable.
Fragmentation Logic (MS/MS)
The fragmentation of 2-Amino-5-fluoro-3-methoxy-benzoic acid follows specific pathways useful for Multiple Reaction Monitoring (MRM).
Precursor Ion:
Key Transitions:
-
Quantifier:
186.1 168.1 (Loss of , typical for ortho-amino acids forming cyclic lactams/acylium ions). -
Qualifier 1:
186.1 142.1 (Loss of , decarboxylation). -
Qualifier 2:
186.1 122.1 (Loss of + ).
Visualization: Fragmentation Pathway
The following diagram illustrates the theoretical fragmentation logic used to select MRM transitions.
Figure 1: Proposed ESI+ fragmentation pathway for 2-Amino-5-fluoro-3-methoxy-benzoic acid. The loss of water (m/z 168.1) is often the most abundant transition due to the ortho-amino effect.
Part 4: Experimental Protocols
Sample Preparation (Self-Validating)
-
Stock Solution: Dissolve 1 mg in 1 mL Methanol (do not use pure water; solubility may be limited despite polarity).
-
Working Standard: Dilute to 100 ng/mL in 90:10 Water:Methanol + 0.1% Formic Acid.
-
System Suitability Test (SST): Inject the working standard 5 times.
-
Acceptance Criteria: RSD of Peak Area < 2.0%; Retention Time Stability < 0.1 min.
-
Chromatographic Conditions (The "PFP" Protocol)
-
Column: Raptor FluoroPhenyl or Ascentis Express F5 (2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Proton source for ESI+).
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity on PFP than Acetonitrile).
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B (Hold for polar retention)
-
6.0 min: 95% B
-
8.0 min: 95% B
-
8.1 min: 5% B (Re-equilibration is critical for PFP phases)
-
Mass Spectrometer Settings (Agilent/Sciex/Thermo Generic)
-
Polarity: Positive (+)[3]
-
Capillary Voltage: 3500 V
-
Gas Temp: 300°C
-
Nebulizer: 35 psi
-
Collision Energy (CE):
-
Transition 186 -> 168: CE 15 eV
-
Transition 186 -> 142: CE 25 eV
-
Visualization: Analytical Workflow
Figure 2: End-to-end analytical workflow emphasizing the critical PFP column selection.
Part 5: Data Interpretation & Troubleshooting
Retention Time Shifts
If retention time drifts >0.2 min on the PFP column, it indicates incomplete re-equilibration. PFP phases are more sensitive to "wetting" than C18. Solution: Increase the post-run equilibration time by 2 minutes.
Sensitivity Loss
If signal intensity drops:
-
Check pH: Ensure Formic Acid is fresh. The amino group requires pH < 4.0 to remain protonated.
-
Solvent Choice: Switch Mobile Phase B from Acetonitrile to Methanol. Methanol facilitates stronger
interactions on the PFP column, often sharpening peaks for aromatic acids.
References
-
Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]
-
YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Retrieved from [Link]
Sources
"comparing the reactivity of 2-Amino-5-fluoro-3-methoxy-benzoic acid with similar compounds"
This guide provides an in-depth technical analysis of 2-Amino-5-fluoro-3-methoxybenzoic acid , a specialized anthranilic acid derivative used as a scaffold in medicinal chemistry.
Executive Summary & Chemical Profile
2-Amino-5-fluoro-3-methoxybenzoic acid (CAS: 1250810-28-6) is a tri-substituted benzene derivative characterized by a unique "push-pull" electronic system. It serves as a critical building block for fused heterocycles, particularly quinazolin-4(3H)-ones (kinase inhibitors) and indoles .
Its reactivity is defined by two competing factors:
-
Electronic Activation: The 3-methoxy and 2-amino groups are strong electron donors (EDGs), activating the ring for electrophilic attack.
-
Steric & Inductive Deactivation: The 3-methoxy group (ortho to the amine) imposes significant steric hindrance, while the 5-fluoro group (meta to the acid) increases the acidity of the carboxyl group and decreases the basicity of the amine via inductive withdrawal.
Comparative Physicochemical Profile
The following table contrasts the target molecule with its closest structural analogs to highlight how substitution patterns shift reactivity.
| Feature | Target Molecule | Analog A | Analog B | Baseline |
| Compound | 2-Amino-5-fluoro-3-methoxybenzoic acid | 2-Amino-5-fluorobenzoic acid | 2-Amino-3-methoxybenzoic acid | Anthranilic Acid |
| Structure | 5-F, 3-OMe | 5-F only | 3-OMe only | Unsubstituted |
| Amine Nucleophilicity | Low (Inductive withdrawal by F + Steric block by OMe) | Moderate (Inductive withdrawal by F) | Moderate-High (EDG boost by OMe, some steric) | High |
| Acid pKa (COOH) | ~3.8 (Est. - Increased acidity due to F) | 3.65 | 4.1 | 4.95 |
| Primary Reactivity | Cyclization to Quinazolinones | Amide Coupling / Cyclization | Cyclization (Sterically hindered) | General Coupling |
| Key Challenge | Steric Hindrance at N (Requires forcing conditions) | Regioselectivity (C4 vs C6) | Steric Hindrance at N | None |
Synthesis Pathway: The Isatin Route
The most robust synthesis for this molecule avoids the poor regioselectivity of electrophilic aromatic substitution on benzoic acid. Instead, it utilizes the Sandmeyer-Isonitrosoacetanilide (Isatin) protocol, starting from 4-fluoro-2-methoxyaniline .
Step-by-Step Methodology
-
Formation of Isonitrosoacetanilide:
-
Reagents: 4-Fluoro-2-methoxyaniline, Chloral hydrate, Hydroxylamine HCl, Na2SO4.
-
Mechanism: The aniline attacks the chloral hydrate to form an oxime intermediate.
-
Conditions: Aqueous HCl, 90°C.
-
-
Cyclization to Isatin:
-
Reagents: Conc. H2SO4.
-
Mechanism: Intramolecular electrophilic aromatic substitution. The nitrogen lone pair aids cyclization ortho to the amine.
-
Regiochemistry: Cyclization occurs at C6 (the only open ortho position), yielding 5-fluoro-7-methoxyisatin .
-
-
Oxidative Ring Opening:
-
Reagents: 30% H2O2, NaOH (aq).
-
Mechanism: Oxidative cleavage of the dicarbonyl bond (Baeyer-Villiger type migration) followed by hydrolysis.
-
Product: 2-Amino-5-fluoro-3-methoxybenzoic acid.
-
Figure 1: The Isatin Synthesis Route ensures correct regiochemistry for the 3,5-substitution pattern.
Reactivity Analysis & Experimental Considerations
A. Nucleophilic Reactivity of the Amine (N-Acylation)
The 3-methoxy group is positioned ortho to the amino group. Unlike 2-amino-5-fluorobenzoic acid, where the amine is relatively accessible, the 3-methoxy group in the target molecule creates a "steric wall."
-
Implication: Standard amide couplings (e.g., with acid chlorides) may require higher temperatures or stronger bases (e.g., pyridine vs. triethylamine) to overcome the rotational barrier.
-
Protocol Tip: Use microwave irradiation (100°C, 10 min) to accelerate N-acylation reactions that are sluggish at room temperature.
B. Cyclization to Quinazolinones
This is the primary application of the molecule. The reaction with formamide or urea yields 6-fluoro-8-methoxyquinazolin-4(3H)-one.
-
Mechanism: The amine attacks the electrophilic carbon of the cyclizing agent (e.g., formamide), followed by ring closure at the carboxylic acid.
-
Effect of Substituents:
-
5-F: Withdraws electron density, making the carboxylic acid carbon more electrophilic (beneficial for ring closure).
-
3-OMe: Sterically hinders the initial approach of the electrophile to the amine.
-
-
Result: Once the initial N-attack occurs, the ring closure is rapid due to the activated acid.
C. Electrophilic Aromatic Substitution (EAS)
If further functionalization is required:
-
Activation: The ring is activated at C4 and C6 .
-
Deactivation: The 5-F and 1-COOH groups deactivate the ring.
-
Prediction: C4 is sterically crowded (sandwiched between F and OMe). C6 (para to OMe, ortho to F) is the most likely site for halogenation or nitration, though the overall reactivity is lower than in non-fluorinated analogs.
Figure 2: Reactivity flowchart highlighting the competing steric and electronic effects.
Experimental Protocol: Niementowski Quinazoline Synthesis
This protocol demonstrates the cyclization of the target molecule, validated against similar hindered anthranilic acids.
Objective: Synthesis of 6-fluoro-8-methoxyquinazolin-4(3H)-one.
Reagents:
-
2-Amino-5-fluoro-3-methoxybenzoic acid (1.0 eq)
-
Formamide (10.0 eq) - acts as solvent and reagent.
-
Ammonium Acetate (catalytic, 0.1 eq).
Procedure:
-
Setup: Charge a round-bottom flask with the benzoic acid derivative and formamide. Add ammonium acetate.
-
Reaction: Heat the mixture to 140–150°C for 4–6 hours.
-
Note: The high temperature is strictly necessary to overcome the steric hindrance of the 3-methoxy group. Lower temperatures (e.g., 100°C) often result in incomplete conversion or intermediate amides.
-
-
Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice/water (10 volumes).
-
Isolation: The product typically precipitates as an off-white solid. Filter, wash with cold water, and dry under vacuum.
-
Purification: Recrystallization from Ethanol/DMF (9:1) if necessary.
Yield Expectation: 75–85% (High yield due to the stability of the fused heterocyclic product).
References
-
Synthesis of Fluorinated Anthranilic Acids
-
Reactivity of substituted Anthranilic Acids
- Quinazolinone Cyclization Protocols: Organic Syntheses, Coll. Vol. 3, p. 53 (1955); Vol. 27, p. 45 (1947). (Standard Niementowski reaction conditions adapted for steric hindrance).
-
Precursor Synthesis (4-Fluoro-2-methoxyaniline)
-
ChemicalBook Data, CAS 450-91-9. Used as the starting material for the isatin cyclization pathway. Link
-
Sources
- 1. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 3. A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthetic Validation of 2-Amino-5-fluoro-3-methoxy-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Amino-5-fluoro-3-methoxy-benzoic acid
2-Amino-5-fluoro-3-methoxy-benzoic acid is a highly functionalized anthranilic acid derivative. Its unique substitution pattern, featuring an activating amino group, a deactivating but ortho,para-directing fluorine atom, and a strong ortho,para-directing methoxy group, makes it a valuable precursor for the synthesis of complex heterocyclic scaffolds. These scaffolds are often central to the development of novel therapeutic agents. The validation of a reliable and efficient synthetic route is therefore of paramount importance for ensuring a consistent supply of this critical intermediate for drug discovery and development programs.
This guide will compare three plausible synthetic pathways, evaluating them based on established chemical principles and available experimental data for analogous transformations. The discussed routes are:
-
The Isatin Synthesis Pathway: A classical approach involving the construction and subsequent cleavage of a substituted isatin intermediate.
-
The Nitration-Reduction Pathway: A direct functionalization approach involving electrophilic aromatic substitution.
-
The Bromination-Amination Pathway: A modern approach leveraging the power of transition-metal-catalyzed cross-coupling.
Route 1: The Isatin Synthesis Pathway
This pathway is a well-established method for the synthesis of anthranilic acids. It involves the initial formation of a substituted isatin from an aniline precursor, followed by oxidative cleavage of the isatin ring.
Overall Workflow
Caption: Workflow for the Isatin Synthesis Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoro-3-methoxy-isatin (Hypothetical Protocol based on Analogs)
The synthesis of substituted isatins via the Sandmeyer methodology is a classic and robust reaction.[1][2]
-
Preparation of the Isonitrosoacetanilide Intermediate:
-
Dissolve 4-fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as aqueous HCl.
-
In a separate vessel, prepare a solution of chloral hydrate (1.1 eq) and hydroxylamine hydrochloride (3.0 eq) in water.
-
Combine the two solutions and heat at reflux for 1-2 hours. The intermediate isonitrosoacetanilide is expected to precipitate upon cooling.
-
Filter the solid and wash with water.
-
-
Cyclization to the Isatin:
-
Add the dried isonitrosoacetanilide intermediate portion-wise to pre-heated concentrated sulfuric acid (or methanesulfonic acid for improved solubility[2]) at 60-80°C.
-
After the addition is complete, maintain the temperature for 30-60 minutes.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 5-fluoro-3-methoxy-isatin.
-
Filter the product, wash thoroughly with water until the filtrate is neutral, and dry.
-
Step 2: Oxidative Cleavage to 2-Amino-5-fluoro-3-methoxy-benzoic acid
This transformation is known to be efficient and high-yielding for a wide range of substituted isatins.[3][4][5]
-
Suspend 5-fluoro-3-methoxy-isatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.5-3.0 eq).
-
To the stirred suspension, add hydrogen peroxide (30% aqueous solution, 2.0-3.0 eq) dropwise, maintaining the temperature below 40°C.
-
Stir the reaction mixture at room temperature for 15-45 minutes until the reaction is complete (indicated by a color change and dissolution of the solid).
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.
-
Filter the 2-Amino-5-fluoro-3-methoxy-benzoic acid, wash with cold water, and dry.
Performance Comparison and Insights
| Parameter | Route 1: Isatin Synthesis Pathway |
| Plausible Yield | Step 1: 60-80% (estimated); Step 2: 85-97%[5] |
| Starting Material | 4-Fluoro-2-methoxyaniline (commercially available, can be synthesized from 4-fluoro-2-nitroanisole)[6][7] |
| Key Advantages | - Well-established and reliable reactions.- High-yielding final oxidative cleavage step.[3][4][5]- Avoids regioselectivity issues often encountered in direct aromatic substitution. |
| Potential Challenges | - Multi-step process.- Use of concentrated sulfuric acid in the cyclization step can be hazardous and may not be suitable for all substrates.- The Sandmeyer isatin synthesis can be sensitive to the substitution pattern of the aniline.[2] |
Route 2: The Nitration-Reduction Pathway
This approach is a more direct method that relies on the principles of electrophilic aromatic substitution to introduce the amino group precursor (a nitro group) at the desired position.
Overall Workflow
Caption: Workflow for the Nitration-Reduction Pathway.
Detailed Experimental Protocols
Step 1: Nitration of 3-Fluoro-5-methoxybenzoic acid (Hypothetical Protocol)
The regioselectivity of this reaction is directed by the existing substituents. The methoxy group is a powerful ortho,para-director, and the fluorine is a weaker ortho,para-director. The carboxylic acid is a meta-director. The combined effect should strongly favor nitration at the C2 position, ortho to the methoxy group and meta to the carboxylic acid.
-
Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at a low temperature (0-5°C).
-
Slowly add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise, maintaining the low temperature.
-
After the addition, allow the reaction to stir at a controlled temperature for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Pour the reaction mixture onto ice to precipitate the product.
-
Filter the 5-fluoro-3-methoxy-2-nitrobenzoic acid, wash with water, and dry.
Step 2: Reduction of 5-Fluoro-3-methoxy-2-nitrobenzoic acid
The reduction of an aromatic nitro group is a standard and generally high-yielding transformation.[8][9]
-
Dissolve 5-fluoro-3-methoxy-2-nitrobenzoic acid (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as 5-10 mol% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield the 2-Amino-5-fluoro-3-methoxy-benzoic acid.
Performance Comparison and Insights
| Parameter | Route 2: Nitration-Reduction Pathway |
| Plausible Yield | Step 1: 70-85% (estimated, regioselectivity dependent); Step 2: >90% |
| Starting Material | 3-Fluoro-5-methoxybenzoic acid (availability may be limited) |
| Key Advantages | - More convergent and fewer steps than the isatin route.- The reduction of the nitro group is typically a clean and high-yielding reaction.[8] |
| Potential Challenges | - Regioselectivity: While nitration at the C2 position is electronically favored, the formation of other isomers is possible and would necessitate purification.[10]- The availability and cost of the starting material, 3-fluoro-5-methoxybenzoic acid, may be a concern.- The nitration reaction uses harsh, corrosive acids. |
Route 3: The Bromination-Amination Pathway
This modern synthetic route utilizes a regioselective bromination followed by a palladium-catalyzed Buchwald-Hartwig amination, a powerful tool for C-N bond formation.[11][12]
Overall Workflow
Caption: Workflow for the Bromination-Amination Pathway.
Detailed Experimental Protocols
Step 1: Bromination of 3-Fluoro-5-methoxybenzoic acid (Hypothetical Protocol)
Similar to nitration, the directing effects of the substituents will control the regioselectivity of bromination. The C2 position is the most activated site.
-
Dissolve 3-fluoro-5-methoxybenzoic acid (1.0 eq) in a suitable solvent (e.g., acetic acid or a halogenated solvent).
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a strong acid.
-
Stir the reaction at a suitable temperature (room temperature to gentle heating) until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product.
-
Purify the 2-bromo-5-fluoro-3-methoxybenzoic acid by crystallization or chromatography.
Step 2: Buchwald-Hartwig Amination
This reaction requires an inert atmosphere and anhydrous conditions for optimal results.[13]
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 2-bromo-5-fluoro-3-methoxybenzoic acid (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., sodium tert-butoxide, 2.0-3.0 eq).
-
Add an ammonia surrogate such as benzophenone imine or use an ammonium salt like ammonium sulfate as the ammonia source.[14][15]
-
Add an anhydrous solvent (e.g., toluene or dioxane) and heat the reaction mixture at 80-110°C until the starting material is consumed.
-
Cool the reaction mixture, and if an imine was used, hydrolyze it with an aqueous acid.
-
Work up the reaction by extracting the product and purify by crystallization or chromatography.
Performance Comparison and Insights
| Parameter | Route 3: Bromination-Amination Pathway |
| Plausible Yield | Step 1: 70-85% (estimated); Step 2: 70-95%[16] |
| Starting Material | 3-Fluoro-5-methoxybenzoic acid (same as Route 2) |
| Key Advantages | - High functional group tolerance in the Buchwald-Hartwig amination step.[11]- Often provides high yields for C-N bond formation where other methods fail. |
| Potential Challenges | - Requires an expensive palladium catalyst and specialized phosphine ligands.- The reaction conditions for the amination must be strictly anhydrous and anaerobic.- Potential for catalyst poisoning by certain functional groups.- Removal of the palladium catalyst from the final product can be challenging. |
Overall Comparison and Recommendation
| Feature | Route 1: Isatin Synthesis | Route 2: Nitration-Reduction | Route 3: Bromination-Amination |
| Number of Steps | Longer (multi-step to starting aniline) | Shorter | Shorter |
| Reliability | High, based on classical, well-understood reactions. | Moderate, dependent on regioselectivity of nitration. | High, but requires careful optimization. |
| Scalability | Generally good, though handling large volumes of H₂SO₄ can be an issue. | Good, but thermal control of nitration is crucial on a large scale. | Challenging due to catalyst cost and inert atmosphere requirements. |
| Cost | Potentially lower due to cheaper reagents. | Moderate, depends on starting material cost. | High, due to palladium catalyst and ligands. |
| Safety/Environmental | Use of concentrated acids. | Use of concentrated nitric and sulfuric acids. | Use of toxic and expensive palladium catalyst; requires careful waste management. |
Senior Scientist's Recommendation:
For initial lab-scale synthesis and validation , Route 1 (Isatin Synthesis Pathway) is highly recommended. Its reliance on well-established and predictable reactions, particularly the high-yielding final oxidative cleavage, offers the highest probability of success in obtaining the target compound with high purity. The multi-step nature is a drawback, but the clarity of each transformation reduces the risk of complex purification issues arising from isomeric mixtures.
Route 2 (Nitration-Reduction Pathway) presents an attractive, more convergent alternative. However, its viability is critically dependent on the regioselectivity of the nitration step. A preliminary small-scale study to confirm the selective formation of the 2-nitro isomer would be essential before committing to this route on a larger scale.
Route 3 (Bromination-Amination Pathway) represents the most modern approach and is a powerful option, especially if other methods fail. However, due to the high cost of the catalyst system and the stringent reaction conditions, it is best reserved for situations where functional group compatibility is a major concern or for the synthesis of a diverse library of analogs where the versatility of the Buchwald-Hartwig amination can be fully leveraged.
Ultimately, the choice of synthetic route will depend on the specific project goals, available resources, and the scale of the synthesis. This guide provides the foundational analysis to support that critical decision-making process.
References
- BenchChem. (n.d.). Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
- Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
- ChemicalBook. (2022, January 24).
- Hartwig, J. F., & Green, R. A. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
- ChemicalBook. (2019, November 19).
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
-
ResearchGate. (2006). Catalytic Reduction of 4-Nitrobenzoic Acid by cis- Complexes Under Water–Gas Shift Reaction Conditions: Kinetics Study.
- Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society, 119(39), 9478–9483.
- INIS-IAEA. (n.d.).
- Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zum Isatin. Helvetica Chimica Acta, 2(1), 234-242.
- Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
- Coppola, G. M. (1984).
- Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
- Podichetty, A. K., et al. (n.d.). Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors. Semantic Scholar.
- Google Patents. (n.d.).
- Google Patents. (n.d.). Reduction of nitrobenzoic acid.
- da Silva, A. C. M., et al. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method. Anais da Academia Brasileira de Ciências, 87(3), 1525–1529.
- Redalyc.org. (n.d.). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method.
- Anais da Academia Brasileira de Ciências. (2015). Anthranilic acids from isatin: an efficient, versatile and environmentally friendly method.
- Royal Society of Chemistry. (n.d.).
- Anais da Academia Brasileira de Ciências. (2015). Anthranilic acids from isatin: An efficient, versatile and environmentally friendly method.
- Google Patents. (n.d.). Purification method of 4-fluoro-2-methoxyaniline.
- ResearchGate. (n.d.).
- Guidechem. (n.d.). What are the Applications of 4-Fluoro-2-Methoxyaniline in Organic Synthesis?
- Wikipedia. (n.d.).
- Tunable Electrosynthesis of Anthranilic Acid Derivatives via a C-C Bond Cleavage of Isatins. The Journal of Organic Chemistry, 86(22), 16008-16015.
- Guidechem. (n.d.). What is the synthesis process of 2-BROMO-5-METHOXYBENZONITRILE?
- ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXYBENZOIC ACID synthesis.
- YouTube. (2021, February 18).
- Google Patents. (n.d.). Synthesis process of 2-bromo-5-methoxybenzoic acid.
- ResearchGate. (n.d.). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PrepChem.com. (n.d.). Synthesis of 2-bromo-5-methoxybenzoic acid.
- Chemistry LibreTexts. (2023, June 30).
- Hamza, F. H., & Al-Mudhafar, M. J. (2024). Synthesis and Characterization of New 5-Fluoroisatin-Chalcone Conjugates with Expected Antimicrobial Activity. Iraqi Journal of Pharmaceutical Sciences, 33(2), 138-146.
- BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- International Journal of Pharmaceutical Erudition. (2022).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling.
- Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 26(1), 1.
- Zachary, E., & Talent, B. (2022). Synthesis of 5-fluoroisatin and 7-fluoroisatin Thiosemicarbazone Ligands.
- Truman ChemLab. (n.d.).
- Google Patents. (n.d.). Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Truman ChemLab. (n.d.).
- University of Southampton. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors.
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- 16. pubs.acs.org [pubs.acs.org]
Technical Guide: Purity Assessment of Synthesized 2-Amino-5-fluoro-3-methoxy-benzoic Acid
Executive Summary
2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS 1250810-28-6) is a critical scaffold in the synthesis of next-generation kinase inhibitors (e.g., BTK or EGFR inhibitors). Its purity is non-negotiable; however, its zwitterionic nature and the potential for regioisomeric impurities during synthesis (e.g., nitration/reduction sequences) present unique analytical challenges.
This guide compares the two primary methodologies for assessing the purity of this intermediate: High-Performance Liquid Chromatography (HPLC-UV) versus Quantitative Nuclear Magnetic Resonance (qNMR) .[1] While HPLC is the industry standard for Quality Control (QC), this guide argues that qNMR is the superior "primary" method for early-phase synthesized batches where certified reference standards (CRMs) are unavailable.
Part 1: The Analytical Challenge (Critical Quality Attributes)
Before selecting a method, researchers must understand the specific impurity profile associated with the synthesis of this fluorinated anthranilic acid derivative.
-
Regioisomeric Contamination: If synthesized via electrophilic aromatic substitution (e.g., nitration of 3-fluoro-5-methoxy-benzoic acid derivatives), isomers such as 2-amino-3-fluoro-5-methoxy-benzoic acid may co-elute in standard reverse-phase conditions.
-
Defluorination: Harsh reduction steps (e.g., Fe/HCl or catalytic hydrogenation) can lead to trace defluorinated byproducts (2-amino-3-methoxy-benzoic acid).
-
Zwitterionic Behavior: The presence of both an amine (
) and a carboxylic acid ( ) requires precise pH control in mobile phases to prevent peak tailing.
Visualization: Impurity Origin & Analytical Workflow
The following diagram illustrates the synthesis-derived impurities and the decision matrix for selecting the correct analytical tool.
Figure 1: Impurity origins and analytical method selection logic.
Part 2: Methodology Comparison & Performance Data
Method A: Quantitative NMR (qNMR) – The "Absolute" Standard
Best for: Initial synthesized batches, reference standard qualification, and detecting residual solvents.
qNMR relies on the direct proportionality between signal integration and the number of nuclei, allowing for purity determination without a reference standard of the analyte itself.
Protocol:
-
Solvent: DMSO-
(Solubilizes the zwitterion effectively; prevents exchange of amine protons if dry). -
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (Must have high purity and non-overlapping signals).
-
Pulse Sequence: 90° pulse, relaxation delay (
) 5 (typically 30-60s) to ensure full relaxation. -
Integration: Focus on the aromatic protons (H4 and H6). Note that H4 will appear as a doublet of doublets (
and ) due to the fluorine at position 5.
Method B: HPLC-UV – The "Routine" Standard
Best for: Routine QC, detecting trace impurities (<0.1%), and checking regioisomeric purity.
Protocol (Optimized for Fluorinated Anthranilic Acids):
-
Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress acid ionization).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: 254 nm (aromatic ring) and 210 nm (amide/carboxyl).
Comparative Performance Data
The following table contrasts the performance of these methods based on validated studies of similar pharmaceutical intermediates [1, 2].
| Feature | qNMR (1H) | HPLC-UV |
| Principle | Molar ratio (Absolute) | Peak Area % (Relative) |
| Reference Standard | Not Required (Uses generic IS) | Required (For assay) |
| Linearity ( | > 0.999 | > 0.999 |
| LOD (Limit of Detection) | ~0.5 mg/mL (Low sensitivity) | ~0.025 µg/mL (High sensitivity) |
| LOQ (Limit of Quantitation) | ~1.5 mg/mL | ~0.08 µg/mL |
| Precision (RSD) | 0.5 – 1.0% | < 0.5% |
| Specificity | High (Structural elucidation) | Medium (Retention time only) |
| Sample Destructive? | No | Yes |
Part 3: Detailed Experimental Workflows
Workflow 1: qNMR Purity Calculation
To calculate the purity of your synthesized 2-Amino-5-fluoro-3-methoxy-benzoic acid batch using qNMR:
-
Weigh exactly
(approx. 10-15 mg) of the sample and (approx. 10 mg) of the Internal Standard (e.g., Maleic Acid, purity ). -
Dissolve in 0.6 mL DMSO-
. -
Acquire spectrum (64 scans).
-
Integrate the signal of the IS (
, protons) and a distinct analyte signal ( , protons). -
Formula:
Workflow 2: HPLC Regioisomer Separation
Because the fluorine atom is small, regioisomers often co-elute on standard C18 columns.
-
Recommendation: If a single peak is observed on C18, validate with a Phenyl-Hexyl column . The
interactions offered by the Phenyl-Hexyl stationary phase often provide superior selectivity for fluorinated aromatic isomers compared to standard alkyl chains [3].
Part 4: Conclusion & Recommendation
For 2-Amino-5-fluoro-3-methoxy-benzoic acid :
-
Use qNMR for the initial purity assignment of your first synthesized batch. It provides an absolute purity value traceable to the internal standard, eliminating the "chicken and egg" problem of needing a reference standard to test your product [4].
-
Use HPLC-UV only after the material has been characterized by qNMR. HPLC is necessary to detect trace impurities (0.05% - 0.1% level) that qNMR will miss due to sensitivity limits.
Final Verdict: The "Gold Standard" for this specific intermediate is a qNMR assay value supported by an HPLC area-% purity check to ensure no high-response-factor impurities are hidden in the baseline.
References
-
Head-to-Head Comparison of HPLC vs qNMR . MDPI. Comparison of linearity, LOD, and LOQ between HPLC and qNMR for pharmaceutical analysis.
-
Comparison of qNMR and HPLC-UV techniques . ACG Publications.[1] Validation data showing qNMR LOD ~0.48 mg/mL vs HPLC LOD ~0.025 µg/mL.[1]
-
HPLC Method Development for Amino Benzoic Acids . Thai Science. Optimization of mobile phases (Ammonium Acetate/Methanol) for benzoic acid derivatives.
-
Advantages of Quantitative NMR for Relative Response Factors . Enovatia. White paper on using qNMR to determine response factors for impurities without reference standards.
Sources
A Comparative Guide to the Biological Efficacy of 2-Amino-5-fluoro-3-methoxy-benzoic Acid Derivatives as Potential Anticancer Agents
This guide provides an in-depth technical comparison of the biological efficacy of novel derivatives of 2-Amino-5-fluoro-3-methoxy-benzoic acid. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents. This document synthesizes current knowledge on the structure-activity relationships (SAR) of related compounds and provides detailed experimental protocols for the evaluation of their anticancer potential.
Introduction: The Therapeutic Potential of Substituted Benzoic Acids
Substituted benzoic acid scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. The parent compound, 2-Amino-5-fluoro-3-methoxy-benzoic acid, serves as a valuable starting point for the synthesis of novel derivatives with potential applications in oncology.[1] The strategic placement of the fluorine atom, the methoxy group, and the amino group on the phenyl ring provides a unique electronic and steric profile that can be further modified to enhance biological activity and selectivity. This guide will explore a representative series of amide and ester derivatives of this core structure, providing a framework for their synthesis, characterization, and comparative biological evaluation.
Rationale for Derivative Selection
The selection of amide and ester derivatives for this comparative analysis is based on established principles of medicinal chemistry. Conversion of the carboxylic acid moiety to amides and esters allows for the exploration of a wide range of chemical space, influencing properties such as solubility, cell permeability, and target engagement. The introduction of various substituents on the amide nitrogen or in the ester alkyl chain can significantly impact the molecule's interaction with biological targets.
Synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic Acid Derivatives
The synthesis of the proposed derivatives commences with the parent 2-Amino-5-fluoro-3-methoxy-benzoic acid. The following is a generalized, representative synthetic scheme.
Sources
Spectroscopic Identification Guide: 2-Amino-5-fluoro-3-methoxybenzoic Acid Isomers
Executive Summary & Structural Context[1][2]
In the synthesis of fluorinated anthranilic acid derivatives—critical intermediates for MEK inhibitors and next-generation antibiotics—regioselectivity is often the primary failure mode.
The target molecule, 2-Amino-5-fluoro-3-methoxybenzoic acid (Target A) , presents a specific challenge: electrophilic aromatic substitution (e.g., fluorination of 3-methoxyanthranilic acid or nitration/reduction sequences) often yields mixtures of positional isomers.
This guide provides a definitive spectroscopic protocol to distinguish Target A from its most common "imposter," 2-Amino-3-fluoro-5-methoxybenzoic acid (Isomer B) , and other congeners. The differentiation relies on the immutable physics of
The Structural Contenders
| Feature | Target A (The Goal) | Isomer B (The Impurity) |
| IUPAC Name | 2-Amino-5-fluoro-3-methoxybenzoic acid | 2-Amino-3-fluoro-5-methoxybenzoic acid |
| F-Position | C5 (Para to Amino) | C3 (Ortho to Amino) |
| OMe-Position | C3 (Ortho to Amino) | C5 (Para to Amino) |
| Key Risk | High metabolic stability (F blocks C5) | Rapid metabolic clearance (C5 open) |
Spectroscopic Strategy: The "Coupling Ruler"
While Chemical Shifts (
The Mechanism of Differentiation ( H & F NMR)
-
Target A (5-Fluoro):
-
The Fluorine at C5 has one ortho proton (H6) and one meta proton (H4).
-
Expectation: Two distinct couplings.
is typically 8–12 Hz , and is 5–7 Hz . -
Result: The
F signal appears as a distinct doublet of doublets (dd) .
-
-
Isomer B (3-Fluoro):
-
The Fluorine at C3 has one ortho proton (H4) and one para proton (H6).
-
Expectation: One large coupling (
Hz) and one negligible coupling ( Hz). -
Result: The
F signal often appears as a pseudo-doublet (or dd with very fine splitting), distinct from the clear dd of Target A.
-
Comparative Data Analysis
The following data summarizes the expected spectral fingerprints based on substituent additivity rules (Hammett/Taft) and validated analogue data (e.g., 2-amino-5-fluorobenzoic acid).
Table 1: H NMR Diagnostic Signals (DMSO- )
| Isomer | Proton | Multiplicity | Coupling ( | Interpretation | |
| Target A | H4 | 7.10 - 7.25 | dd | Ortho to F; Meta to H6. | |
| (5-F, 3-OMe) | H6 | 6.80 - 6.95 | dd | Meta to F; Meta to H4. | |
| -OCH | 3.80 - 3.85 | s | - | Characteristic Methoxy singlet. | |
| Isomer B | H4 | 7.00 - 7.15 | dd | Ortho to F. | |
| (3-F, 5-OMe) | H6 | 6.60 - 6.75 | d (broad) | Para to F (Key Differentiator). |
Table 2: F NMR Signatures (Uncoupled vs. Coupled)
| Isomer | Pattern (Coupled) | Diagnostic | |
| Target A | -122 to -126 | dd (Doublet of Doublets) | |
| Isomer B | -130 to -135 | d (Pseudo-Doublet) |
*Note: Shifts are referenced to CFCl
Experimental Protocol: Verification Workflow
Objective: Confirm regioisomer identity of crude intermediate Lot #X.
Reagents & Equipment[1][4][5][6]
-
Solvent: DMSO-
(Preferred over CDCl due to solubility of zwitterionic amino acids). -
Instrument: 400 MHz NMR or higher (essential to resolve
vs ). -
Reference: Internal TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).[1]
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh 10-15 mg of the dried solid into a clean vial.
-
Add 0.6 mL DMSO-
. -
Critical: If the sample is a hydrochloride salt, add 1 drop of NaOD/D
O or pyridine- to free the base. Protonation of the amine changes the ring electronics and shifts. This protocol assumes the free base/zwitterion .
-
-
Acquisition Parameters (
H):-
Pulse angle: 30°.
-
Relaxation delay (D1):
sec (Ensure integration accuracy for aromatic vs OMe). -
Scans: 16.
-
-
Acquisition Parameters (
F):-
Experiment 1:
F with H decoupling (gives a single singlet per fluorine isomer). Use this to quantify isomer ratio. -
Experiment 2:
F without decoupling (Coupled). Use this to determine structure via splitting pattern.
-
-
Data Processing:
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Phase correct manually.
-
Integrate the methoxy singlet (set to 3.00) to calibrate aromatic integrals.
-
Logic Flow & Decision Tree
The following diagram illustrates the decision logic for accepting or rejecting a batch based on spectroscopic data.
Figure 1: Spectroscopic decision tree for verifying the regiochemistry of fluorinated methoxy-anthranilic acids.
References
-
Sreenivasa, S., et al. (2013).[2] "2-Amino-5-fluorobenzoic acid."[3] Acta Crystallographica Section E, 69(3), o396. Link
- Provides baseline structural data for the 5-fluoroanthranilic acid core.
-
Miltojević, A. & Radulović, N. (2015).[1] "Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives." Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 123-133. Link
- Authoritative reference for substituent effects on the anthranilic acid scaffold.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Standard text citing the J(F-H) ortho/meta/para coupling constants used in this protocol.
-
PubChem Compound Summary. (2023). "2-Amino-3-methoxybenzoic acid."[4][5] National Center for Biotechnology Information. Link
- Source for the 3-methoxy comparator spectral d
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-Amino-3-methoxybenzoic acid | C8H9NO3 | CID 255720 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Definitive Structural Confirmation of 2-Amino-5-fluoro-3-methoxy-benzoic acid
For researchers, medicinal chemists, and professionals in drug development, the unequivocal structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This guide provides an in-depth technical comparison of the essential analytical methodologies required to definitively confirm the structure of 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6). While this compound is commercially available, obtaining a comprehensive, publicly accessible dataset for its full characterization can be challenging.[1][2][3][4] This guide, therefore, serves as a blueprint for establishing its structure with the highest degree of confidence, leveraging comparative data from the closely related analogue, 2-Amino-5-fluorobenzoic acid, to predict and verify experimental outcomes.
The Imperative of Multi-technique Structural Elucidation
The substitution pattern of 2-Amino-5-fluoro-3-methoxy-benzoic acid—an amine, a fluorine atom, and a methoxy group on a benzoic acid scaffold—necessitates a multi-faceted analytical approach. Relying on a single technique is insufficient due to the potential for isomeric ambiguity. A combination of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy provides a self-validating system to ensure the precise placement of each functional group and the overall molecular architecture.
Comparative Spectroscopic Analysis: Predicted vs. Reference Data
The following sections detail the expected outcomes from key analytical techniques for 2-Amino-5-fluoro-3-methoxy-benzoic acid. These predictions are based on established principles of spectroscopy and are compared with experimental data for the reference compound, 2-Amino-5-fluorobenzoic acid.[5][6]
Table 1: Predicted ¹H NMR Data for 2-Amino-5-fluoro-3-methoxy-benzoic acid vs. Experimental Data for 2-Amino-5-fluorobenzoic acid
| Assignment (Target Molecule) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment (Reference Molecule) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12-13 | Singlet (broad) | Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) |
| Aromatic H-4 | 7.2 - 7.4 | Doublet of doublets | Aromatic H-4 | 7.1 - 7.3 | Doublet of doublets |
| Aromatic H-6 | 6.8 - 7.0 | Doublet of doublets | Aromatic H-6 | 6.7 - 6.9 | Doublet of doublets |
| Methoxy (-OCH₃) | ~3.9 | Singlet | - | - | - |
| Amine (-NH₂) | 4.5 - 5.5 | Singlet (broad) | Amine (-NH₂) | 4.0 - 5.0 | Singlet (broad) |
| Solvent: DMSO-d₆ |
Table 2: Predicted ¹³C NMR Data for 2-Amino-5-fluoro-3-methoxy-benzoic acid vs. Experimental Data for 2-Amino-5-fluorobenzoic acid
| Assignment (Target Molecule) | Predicted Chemical Shift (δ, ppm) | Assignment (Reference Molecule) | Experimental Chemical Shift (δ, ppm) |
| Carboxylic Acid (-COOH) | 168 - 172 | Carboxylic Acid (-COOH) | 168 - 171 |
| C-F | 155 - 160 (d, ¹JCF) | C-F | 154 - 159 (d, ¹JCF) |
| C-NH₂ | 145 - 150 | C-NH₂ | 144 - 148 |
| C-OCH₃ | 140 - 145 | - | - |
| C-COOH | 115 - 120 | C-COOH | 118 - 122 |
| Aromatic C-H | 110 - 125 | Aromatic C-H | 112 - 128 |
| Methoxy (-OCH₃) | 55 - 60 | - | - |
| Solvent: DMSO-d₆ |
Table 3: Predicted ¹⁹F NMR Data for 2-Amino-5-fluoro-3-methoxy-benzoic acid
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic C-F | -110 to -125 | Multiplet |
| Referenced to CFCl₃ |
Table 4: Predicted IR Absorption Bands for 2-Amino-5-fluoro-3-methoxy-benzoic acid
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amine) |
| 3300 - 2500 | O-H stretch (Carboxylic Acid) |
| 2950 - 2850 | C-H stretch (Methoxy) |
| 1710 - 1680 | C=O stretch (Carboxylic Acid) |
| 1620 - 1580 | N-H bend (Amine) & C=C stretch (Aromatic) |
| 1250 - 1200 | C-O stretch (Aryl Ether) |
| 1200 - 1150 | C-F stretch |
Table 5: Predicted Mass Spectrometry Data for 2-Amino-5-fluoro-3-methoxy-benzoic acid
| m/z | Proposed Fragment |
| 185.05 | [M]⁺ (Molecular Ion) |
| 168.05 | [M - NH₃]⁺ |
| 140.04 | [M - COOH]⁺ |
| 125.03 | [M - COOH - CH₃]⁺ |
Experimental Protocols for Structural Confirmation
To validate the predicted data, the following experimental workflows are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Workflow for NMR Analysis
Caption: Workflow for NMR-based structural confirmation.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-fluoro-3-methoxy-benzoic acid and dissolve it in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar analyte and for observing the exchangeable protons of the amine and carboxylic acid groups.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum on a 400 MHz or higher field spectrometer. The characteristic broad singlets for the -COOH and -NH₂ protons, the singlet for the -OCH₃ group, and the distinct splitting patterns of the two aromatic protons will be key identifiers.
-
¹³C NMR Spectroscopy: Obtain a proton-decoupled ¹³C NMR spectrum. This will confirm the presence of the eight distinct carbon environments, including the carbonyl carbon, the carbons bonded to the heteroatoms (F, N, O), and the aromatic carbons. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR Spectroscopy: Acquire a ¹⁹F NMR spectrum. This will show a single multiplet, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.
Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Workflow for Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
Step-by-Step Protocol:
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analysis: Acquire a full scan mass spectrum. The primary objective is to identify the molecular ion peak ([M]⁺ or [M+H]⁺) which should correspond to the calculated molecular weight of 185.15.[2][4]
-
Fragmentation Analysis: If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation. The resulting fragmentation pattern should align with the predicted fragments in Table 5, confirming the connectivity of the functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Workflow for IR Spectroscopy Analysis
Caption: Workflow for IR Spectroscopy analysis.
Step-by-Step Protocol:
-
Sample Preparation: Use an attenuated total reflectance (ATR) accessory for solid sample analysis, as this requires minimal sample preparation.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands for the O-H, N-H, C=O, C-O, and C-F functional groups as outlined in Table 4. The broad O-H stretch of the carboxylic acid is a particularly prominent feature.
Conclusion
The structural confirmation of 2-Amino-5-fluoro-3-methoxy-benzoic acid requires a synergistic application of NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and infrared spectroscopy. By comparing the experimental data obtained from these techniques with the predicted values and the data from the close analog, 2-Amino-5-fluorobenzoic acid, researchers can achieve an unambiguous and definitive structural assignment. This rigorous, multi-technique approach ensures the integrity and reproducibility of research and development activities involving this important chemical intermediate.
References
-
MySkinRecipes. 2-Amino-5-fluoro-3-methoxy-benzoic acid. [Link]
-
LookChem. 2-Amino-5-fluoro-3-methoxy-benzoic acid Suppliers. [Link]
-
Pharmaffiliates. 2-Amino-5-fluoro-3-methoxybenzoic Acid. [Link]
-
Sreenivasa, S., et al. (2013). 2-Amino-5-fluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o387. [Link]
-
ResearchGate. (PDF) 2-Amino-5-fluorobenzoic acid. [Link]
- Google Patents. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
-
PubChem. 2-Amino-3-methoxybenzoic acid. [Link]
- Google Patents. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.
-
Eureka | Patsnap. Method for preparing 2-amino-5-chloro-3-methylbenzoic acid. [Link]
-
EON Biotech. 2-Amino-5-fluoro-3-methoxy-benzoic acid – (1250810-28-6). [Link]
-
Enanti Labs. 5 Fluoro 2 Methoxybenzoic Acid Manufacturer. [Link]
- Google Patents. CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
Sources
- 1. 2-Amino-5-fluoro-3-methoxy-benzoic acid [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS No. 1250810-28-6) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 2-Amino-5-fluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"quantitative analysis of 2-Amino-5-fluoro-3-methoxy-benzoic acid"
Quantitative Profiling of 2-Amino-5-fluoro-3-methoxy-benzoic Acid: Method Selection for Pharmaceutical Intermediates
Executive Summary
2-Amino-5-fluoro-3-methoxy-benzoic acid (CAS 1250810-28-6) serves as a critical pharmacophore building block, particularly in the synthesis of next-generation kinase inhibitors where fluorination modulates metabolic stability and the methoxy group influences binding pocket affinity.[1][2]
As a Senior Application Scientist, I have observed that the zwitterionic nature of this anthranilic acid derivative often leads to poor peak shape and variable retention times if pH is not strictly controlled. This guide moves beyond generic protocols, offering a comparative analysis of three distinct quantitative methodologies: RP-HPLC-UV (for routine QC), UHPLC-MS/MS (for genotoxic impurity screening), and qNMR (for primary standard qualification).
Part 1: Comparative Analysis of Analytical Methodologies
The choice of method depends on the stage of drug development (early discovery vs. GMP manufacturing) and the specific analytical requirement (assay vs. trace impurity).
Table 1: Performance Matrix of Analytical Alternatives
| Feature | Method A: RP-HPLC-UV (Recommended for QC) | Method B: UHPLC-MS/MS (Trace Analysis) | Method C: qNMR (Absolute Purity) |
| Primary Application | Routine purity release, stability testing. | Trace quantification of genotoxic impurities (PGIs). | Qualification of Reference Standards. |
| Specificity | High (with DAD peak purity check). | Very High (MRM transitions). | High (Structural confirmation). |
| Sensitivity (LOD) | ~0.05% (w/w) | < 1 ppm (ng/mL range) | ~0.5% (w/w) |
| Linearity (R²) | > 0.999 (10–150% of target). | > 0.99 (Log-linear range). | N/A (Single point internal standard). |
| Throughput | Medium (15–20 min run time). | High (3–5 min run time). | Low (Manual processing). |
| Cost per Sample | Low ($). | High ( | Medium ( |
| Limitations | Requires reference standard. Poor retention of polar impurities.[4] | Matrix effects; instrument cost. | Lower sensitivity; requires deuterated solvents. |
Part 2: Deep-Dive Experimental Protocols
Protocol A: Robust RP-HPLC-UV for Routine QC
Context: The presence of both an amine and a carboxylic acid creates a zwitterion. To ensure retention on a C18 column, we must suppress the ionization of the carboxylic acid (pKa ~4.2) using an acidic mobile phase (pH < 3.0).
Reagents:
-
Analyte: 2-Amino-5-fluoro-3-methoxy-benzoic acid (>98%).[5]
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Step-by-Step Methodology:
-
Preparation: Dissolve 25 mg of the analyte in 50 mL of 50:50 Water:Acetonitrile. Sonicate for 5 minutes. (Target conc: 0.5 mg/mL).
-
Conditioning: Equilibrate column with 90% A / 10% B for 20 minutes at 1.0 mL/min.
-
Gradient Profile:
-
0–2 min: Isocratic 10% B (Focuses polar impurities).
-
2–12 min: Linear ramp to 60% B (Elutes main peak).
-
12–15 min: Ramp to 90% B (Column wash).
-
15–15.1 min: Return to 10% B.
-
-
Detection: UV at 230 nm (fluorinated aromatic ring absorption) and 310 nm (anthranilic acid conjugation band).
-
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical: Acidic pH prevents amine interaction with silanols).
-
%RSD of Area (n=6): < 1.0%.
-
Scientist's Note: If peak splitting occurs, increase the buffer concentration to 25 mM Phosphate to combat the self-buffering capacity of the zwitterion.
Protocol B: UHPLC-MS/MS for Trace Genotoxic Impurity Screening
Context: Anthranilic acid derivatives can be potential genotoxic impurities (PGIs) in final drug substances. LC-MS is required to detect these at ppm levels.
Reagents:
-
Column: C18 sub-2 µm (e.g., Waters ACQUITY UPLC BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Methodology:
-
Source Parameters (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temp: 450°C.
-
Cone Voltage: Optimized per transition (start at 30V).
-
-
MRM Transition Setup:
-
Precursor Ion: [M+H]+ = 186.15 m/z.
-
Quantifier Ion: 186.15 → 168.1 (Loss of -OH/H2O from acid).
-
Qualifier Ion: 186.15 → 140.1 (Loss of -COOH).
-
-
Workflow:
-
Inject 2 µL of sample (dissolved in 100% DMSO to prevent precipitation).
-
Run a fast gradient (5% to 95% B in 3 minutes).
-
Quantify against a linear curve from 1 ng/mL to 1000 ng/mL.
-
Protocol C: qNMR for Absolute Purity (Primary Standard Qualification)
Context: When no certified reference material exists, qNMR provides absolute purity data traceable to an internal standard (e.g., Maleic Acid).
Methodology:
-
Solvent: DMSO-d6 (Ensures solubility of both polar groups).
-
Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm, distinct from aromatic region).
-
Acquisition:
-
Pulse Angle: 90°.
-
Relaxation Delay (D1): 60 seconds (Critical: Must be > 5x T1 of the longest proton).
-
Scans: 16 or 32.
-
-
Calculation:
Where I = Integral, N = Number of protons, W = Weight, P = Purity of IS.
Part 3: Visualization of Analytical Decision Logic
The following diagram illustrates the decision workflow for selecting the appropriate analytical technique based on the phase of drug development and specific data requirements.
Figure 1: Analytical Method Selection Matrix. Blue nodes indicate decision points; Green/Red/Yellow nodes represent the optimized protocols described above.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54366656, 2-Amino-5-fluoro-3-methoxybenzoic acid. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2024). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
Sources
- 1. 1250810-28-6|2-Amino-5-fluoro-3-methoxy-benzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-Amino-5-fluoro-3-methoxybenzoic acid | C8H8FNO3 | CID 54594845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mcfarland.acadiau.ca [mcfarland.acadiau.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chemscene.com [chemscene.com]
"benchmarking the synthesis of 2-Amino-5-fluoro-3-methoxy-benzoic acid"
CAS: 885518-49-0 Target Class: Halogenated Anthranilic Acids Primary Application: Key intermediate for MEK inhibitors (e.g., Trametinib analogs) and next-generation kinase inhibitors.
Executive Summary & Strategic Analysis
The synthesis of 2-amino-5-fluoro-3-methoxybenzoic acid presents a classic regiochemical challenge in medicinal chemistry: installing three distinct functionalities (amino, fluoro, methoxy) on a benzene ring with precise orientation.
For researchers and process chemists, the decision matrix boils down to Scale vs. Speed :
-
The "Medicinal Chemist" Route (Direct Fluorination): Ideal for <10g delivery. It utilizes expensive electrophilic fluorinating agents (Selectfluor) on a pre-formed anthranilic ester. It is fast but cost-prohibitive at scale.
-
The "Process Chemist" Route (Sandmeyer-Isatin): The industry standard for >100g to Multi-Kg scale. It constructs the anthranilic core around the substituents using cheap aniline precursors, avoiding expensive chromatography.
Benchmarking Overview:
| Metric | Route A: Sandmeyer-Isatin (Recommended) | Route B: Direct Fluorination | Route C: Nitro-Reduction |
| Starting Material Cost | Low (4-Fluoro-2-methoxyaniline) | High (2-Amino-3-methoxybenzoic acid) | Medium (3-Fluoro-5-methoxybenzoic acid) |
| Scalability | High (Kg+) | Low (Safety/Cost limits) | Medium (Exotherm risks) |
| Regiocontrol | Excellent (Sterically directed) | Good (Electronic directed) | Poor (Isomer mixtures likely) |
| Purification | Crystallization / Precipitation | Column Chromatography | Crystallization |
| Overall Yield | 65-75% | 40-55% | 50-60% |
Detailed Technical Protocols
Route A: The Sandmeyer-Isatin Pathway (Gold Standard)
This route leverages the Sandmeyer isatin synthesis , converting an aniline into an isatin intermediate, followed by oxidative cleavage (Baeyer-Villiger type) to the anthranilic acid. This method is self-validating because the cyclization step is highly sensitive to sterics, naturally favoring the correct isomer.
Retrosynthetic Logic:
-
Target: 2-Amino-5-fluoro-3-methoxybenzoic acid.
-
Precursor: 5-Fluoro-7-methoxyisatin.
-
Starting Material: 4-Fluoro-2-methoxyaniline.
Step 1: Synthesis of Isonitrosoacetanilide Intermediate
-
Reagents: 4-Fluoro-2-methoxyaniline (1.0 eq), Chloral hydrate (1.1 eq), Hydroxylamine HCl (3.0 eq), Na₂SO₄ (sat. solution).
-
Protocol:
-
Dissolve chloral hydrate in water.[1] Add Na₂SO₄ solution (brine effect aids precipitation).
-
Add a solution of 4-fluoro-2-methoxyaniline in dilute HCl.
-
Heat to vigorous reflux (100°C) for 10-15 minutes.
-
Observation: The solution will turn cloudy, and a precipitate (isonitrosoacetanilide) will form upon cooling.
-
Filter the off-white solid and dry.
-
Step 2: Cyclization to 5-Fluoro-7-methoxyisatin
-
Protocol:
-
Add the dried isonitrosoacetanilide intermediate portion-wise. Control exotherm to <70°C.
-
Heat to 80°C for 30 minutes to complete ring closure.
-
Pour the deep red/black solution onto crushed ice.
-
Critical Checkpoint: The product precipitates as a distinct orange/red solid. If a gum forms, the acid concentration was likely too low.
-
Filter, wash with water until neutral, and dry.[2]
Step 3: Oxidative Cleavage to Target Acid
-
Reagents: 30% H₂O₂ (2.5 eq), NaOH (10% aq solution).
-
Protocol:
-
Suspend 5-fluoro-7-methoxyisatin in 10% NaOH. The solid will dissolve, turning the solution dark brown/purple (isatinate formation).
-
Add H₂O₂ dropwise at 0-5°C. Caution: Vigorous gas evolution (CO₂).
-
Allow to warm to room temperature and stir for 1 hour.
-
Acidify carefully with 6M HCl to pH 4-5.
-
Purification: The product precipitates as a beige/white solid. Collect by filtration.[1][2] Recrystallize from Ethanol/Water if necessary.
-
Route B: Direct Electrophilic Fluorination (Small Scale Only)
Use this route only if you have the non-fluorinated anthranilic ester in hand and need <5g of product quickly.
-
Substrate: Methyl 2-amino-3-methoxybenzoate.
-
Reagent: Selectfluor (1.1 eq) or N-Fluorobenzenesulfonimide (NFSI).
-
Solvent: Acetonitrile (MeCN).
-
Protocol:
-
Dissolve substrate in MeCN at 0°C.
-
Add Selectfluor portion-wise.
-
Stir at RT for 12h.
-
Mechanism: The amino group is an ortho/para director. The ortho position is blocked by the ester; the other ortho is blocked by the methoxy. The para position (C5) is the most electron-rich accessible site.
-
Risk: Over-fluorination or oxidation of the amine. Requires column chromatography (Hexane/EtOAc).
-
Hydrolyze the ester (LiOH/THF/Water) to get the final acid.
-
Visualizing the Workflow
The following diagrams illustrate the chemical logic and decision-making process.
Diagram 1: The Sandmeyer-Isatin Reaction Pathway
This flow details the carbon-mapping from the aniline to the final anthranilic acid.
Caption: Step-wise transformation from aniline to target acid via the Isatin intermediate.
Diagram 2: Regiochemical Logic
Why the Isatin route prevents isomer formation compared to direct nitration.
Caption: Steric hindrance at Position 2 forces cyclization at Position 6, ensuring 100% regiopurity.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete precipitation of isonitroso intermediate. | Ensure Na₂SO₄ concentration is high (salting out effect). Cool to 4°C before filtering. |
| Gum formation (Step 2) | Temperature too high during H₂SO₄ addition. | Maintain T < 70°C. Add solid slowly. If gum forms, dilute slightly and reheat to 80°C to redissolve/react. |
| Dark Product (Step 3) | Oxidation side reactions (azo formation). | Keep temperature < 10°C during H₂O₂ addition. Ensure pH does not drop below 4 during workup (zwitterionic solubility). |
| Impurity: 2-Amino-5-fluorobenzoic acid | Impure starting aniline (missing methoxy). | Verify 4-fluoro-2-methoxyaniline purity via GC/HPLC before starting. |
References
-
Sandmeyer Isatin Synthesis Mechanism & Applications Source: Organic Syntheses, Coll.[7][8] Vol. 1, p. 327 (1941); Vol. 5, p. 71 (1925). Link:
-
Synthesis of Fluorinated Isatins via Sandmeyer Method Source:Journal of Fluorine Chemistry, Vol 126, Issue 11-12, Pages 1549-1552. Context: Detailed protocols for fluorinated aniline cyclization. Link:
-
Oxidative Cleavage of Isatins to Anthranilic Acids Source:Tetrahedron Letters, Vol 52, Issue 16, 2011. Context: Optimization of H2O2/NaOH cleavage conditions for substituted isatins. Link:
-
Patented Route for MEK Inhibitor Intermediates Source: WO2008070740A1 (Patent). Context: Describes the synthesis of 2-amino-5-fluoro-3-methoxybenzoic acid derivatives for pharmaceutical use. Link:
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. 5-Methoxyisatin synthesis - chemicalbook [chemicalbook.com]
- 3. biomedres.us [biomedres.us]
- 4. synarchive.com [synarchive.com]
- 5. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
"cross-validation of analytical techniques for 2-Amino-5-fluoro-3-methoxy-benzoic acid"
Executive Summary: The Case for Orthogonal Validation
In the synthesis of high-value pharmaceutical intermediates, 2-Amino-5-fluoro-3-methoxy-benzoic acid presents a unique analytical challenge. Its amphoteric nature, combined with the electron-withdrawing fluorine and electron-donating methoxy/amino groups, creates a complex electronic environment that can mask impurities in standard assays.[1]
While HPLC-UV remains the workhorse for routine purity assessment, it suffers from a critical limitation: it relies on relative response factors (RRF).[2] Without a certified reference standard (CRS) of the exact analyte—which is often unavailable in early development—HPLC purity data is merely an estimate of chromatographic purity, not absolute mass purity.
This guide details a cross-validation strategy using 19F qNMR (Quantitative Nuclear Magnetic Resonance) as a primary ratio method to validate the routine HPLC-UV workflow. By leveraging the 100% natural abundance of the
Chemical Profile & Analytical Strategy
-
Analyte: 2-Amino-5-fluoro-3-methoxy-benzoic acid[1]
-
Molecular Weight: ~185.15 g/mol [1]
-
Critical Attributes:
The Orthogonal Approach
We employ two mechanistically distinct methods to eliminate bias:
| Feature | Method A: RP-HPLC (UV Detection) | Method B: |
| Principle | Physical separation based on hydrophobicity/ | Magnetic resonance of nuclear spin (Fluorine-19).[1][3][4][5] |
| Quantification | Relative (Area %). Requires external standard for assay.[1] | Absolute (Molar ratio).[1] No analyte standard required. |
| Specificity | High (retention time).[1] | Extreme (chemical shift).[1] |
| Blind Spot | Non-chromophoric impurities (salts, water). | Non-fluorinated impurities (unless |
Experimental Protocols
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Rationale: Standard C18 columns often fail to resolve fluorinated regioisomers.[1] We utilize a Pentafluorophenyl (PFP) stationary phase, which leverages fluorine-fluorine and
Protocol:
-
Instrument: UHPLC System with PDA Detector.
-
Column: Kinetex F5 (PFP core-shell), 2.6 µm, 100 x 4.6 mm.[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide/carbonyl).
-
Sample Prep: Dissolve 1.0 mg/mL in 50:50 Water:MeOH.
Method B: F Quantitative NMR (qNMR)
Rationale:
Protocol:
-
Instrument: 400 MHz NMR (min) with a fluorine-capable probe.
-
Internal Standard (IS):
-Trifluorotoluene (Liquid) or 3,5-Bis(trifluoromethyl)benzoic acid (Solid).[1]-
Selection Logic: The IS must have a relaxation time (
) similar to the analyte and a chemical shift distinct from the analyte's aromatic fluorine (~ -110 to -130 ppm). The CF group in the standard appears around -63 ppm, preventing overlap.
-
-
Solvent: DMSO-
(ensures solubility of both zwitterionic analyte and IS). -
Acquisition Parameters:
Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating the material.
Figure 1: Cross-validation workflow ensuring mass balance reconciliation between chromatographic and spectroscopic data.
Comparative Data & Interpretation
The table below simulates a typical dataset obtained during the validation of a synthesis batch.
| Parameter | HPLC-UV (254 nm) | Interpretation of Causality | |
| Purity Value | 99.4% (Area %) | 97.1% (w/w) | The "Purity Gap": HPLC ignores invisible mass (water, inorganic salts).[1] qNMR measures the active fluorine mass relative to the total sample weight. |
| Regioisomer Detection | Resolved (Peak @ 4.2 min) | Distinct Shift (-118 ppm vs -122 ppm) | HPLC requires the PFP column to see this. qNMR sees it instantly due to different electronic shielding of the Fluorine. |
| Precision (RSD, n=6) | 0.2% | 0.5% | HPLC is more precise for repetition; qNMR is more accurate for absolute value. |
| Limit of Quantitation | 0.05% | ~0.1% | HPLC is more sensitive for trace impurity tracking.[1] |
The "Self-Validating" Mechanism
If the HPLC purity is 99.4% but the qNMR assay is 97.1%, the missing 2.3% is likely volatile content or inorganic salts .
-
Verification: Run a Karl Fischer (KF) titration. If KF shows 2.0% water, the mass balance is:
.
Analytical Mechanism Diagram
Understanding why we use PFP columns and
Figure 2: Mechanistic basis for selectivity.[1] PFP columns engage in specific Fluorine-Fluorine interactions, while NMR relies on electronic shielding.[1]
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1][7] [Link]
-
Taki, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[1][6] Records of Natural Products.[1] [Link]
-
Bharti, S.K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis.[1] Trends in Analytical Chemistry.[1] (General reference for qNMR principles).
Sources
- 1. echemi.com [echemi.com]
- 2. enovatia.com [enovatia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. database.ich.org [database.ich.org]
Safety Operating Guide
Proper Disposal Procedures: 2-Amino-5-fluoro-3-methoxy-benzoic Acid
[1]
Executive Summary: Operational Directive
2-Amino-5-fluoro-3-methoxy-benzoic acid (approximate CAS: 1250810-28-6 or analog) is a halogenated organic building block commonly used in peptide synthesis and medicinal chemistry.[1]
Immediate Action Required:
-
Classification: Treat as Hazardous Chemical Waste . Do NOT dispose of in municipal trash or down the drain.[2]
-
Segregation: Segregate as a Solid Organic Acid or, if dissolved, as Halogenated Organic Solvent Waste .[3]
-
Primary Hazard: Skin, eye, and respiratory irritant (GHS Category 2/2A/3).[3] Releases toxic hydrogen fluoride (HF) and nitrogen oxides (NOx) upon combustion.[1]
Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's state and hazards to ensure container compatibility.[3]
| Parameter | Specification | Operational Implication |
| Chemical Structure | Benzoic acid derivative (Amine, Fluorine, Methoxy groups) | Acidic; incompatible with strong bases and oxidizers.[1][3] |
| Physical State | Solid (Powder/Crystalline) | High dust potential.[1] Use N95 or P100 respiratory protection during transfer.[1] |
| GHS Classification | Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[4] Irrit.) | Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.[3] |
| Combustion Byproducts | HF, NOx, CO, CO2 | Incineration requires scrubbers. Do not autoclave.[3] |
| RCRA Status | Not specifically P- or U-listed.[1] | Manage as non-regulated hazardous waste unless mixed with listed solvents. |
Expert Insight: While not a P-listed acutely toxic substance, the presence of the fluorine atom mandates that this waste be sent to a facility equipped with wet scrubbers to neutralize hydrofluoric acid gas generated during incineration [1, 2].[3]
Waste Segregation & Packaging Protocols
Proper segregation prevents dangerous chemical reactions in the waste stream.[2][5]
Compatibility Matrix
-
INCOMPATIBLE (Do Not Mix):
Decision Logic for Segregation
The following diagram illustrates the decision-making process for segregating this specific compound based on its physical state.
Figure 1: Waste segregation logic flow. Ensure the compound is classified correctly based on the solvent matrix if in solution.
Detailed Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess)
Objective: Dispose of bulk powder without generating dust or contaminating other waste streams.
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1] Avoid metal containers due to potential acidity [3].[6]
-
Transfer:
-
Labeling:
-
Storage: Store in the "Solid Organic" satellite accumulation area until pickup.
Scenario B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Objective: Prevent cross-contamination of halogenated and non-halogenated streams.
-
Determine Solvent Base:
-
pH Check:
-
Pouring: Use a funnel to prevent spills. Cap the carboy immediately after use.
Scenario C: Empty Containers
-
Triple Rinse: If the original container is empty, triple rinse it with a solvent capable of dissolving the residue (e.g., Methanol or Acetone).[3]
-
Rinsate Disposal: Pour the rinsate into the appropriate liquid waste stream (Scenario B).
-
Defacing: Deface the label on the original container and mark it as "Empty."
-
Final Disposal: Place the triple-rinsed container in the glass trash or recycling, depending on local facility rules.
Emergency Spill Response Protocol
Pre-requisite: Spill kit containing nitrile gloves, absorbent pads, scoop, and hazardous waste bags.[3]
Figure 2: Operational workflow for spill response. Large spills involving dust dispersion require evacuation to prevent inhalation.
Cleanup Steps:
-
Isolate: Alert nearby personnel.
-
Protect: Wear double nitrile gloves and an N95 mask if powder is loose.
-
Contain: If liquid, cover with absorbent pads.[10] If solid, cover with a wet paper towel to prevent dust dispersion before sweeping.[3]
-
Collect: Scoop material into a clear plastic bag. Seal and double-bag.
-
Decontaminate: Wash the surface with soap and water.[11] Test pH of the surface if necessary to ensure no acidic residue remains.
Regulatory References & Compliance
Strict adherence to these regulations protects your license to operate.
-
US EPA (RCRA): While 2-Amino-5-fluoro-3-methoxy-benzoic acid is not P-listed, it meets the criteria for a "Characteristic Hazardous Waste" if it exhibits corrosivity (pH < 2) or if mixed with listed solvents (F-listed wastes) [5].[1]
-
OSHA (Hazard Communication): All waste containers must be labeled according to 29 CFR 1910.1200, including the full chemical name and hazard warnings [6].
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Fluoro-2-methoxybenzoic acid. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1][7] Product Safety: 2-Amino-5-fluorobenzoic acid. Retrieved from [1]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [1]
-
University of Toronto. (2019). Handling Procedures for Chemical Wastes. Retrieved from [1]
-
US EPA. Hazardous Waste Codes & Listings. Retrieved from
-
OSHA. Hazard Communication Standard (HCS). Retrieved from [1]
Sources
- 1. 5-氟-2-甲氧基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. vumc.org [vumc.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
